Technical Documentation Center

2,4-Dimethylpentane-1-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dimethylpentane-1-sulfonyl fluoride

Core Science & Biosynthesis

Foundational

A Technical Guide to the Reactivity Profile of Sterically Hindered Sulfonyl Fluorides: From Inertness to Controlled Reactivity in Modern Chemistry

Abstract Sulfonyl fluorides, once relegated to the periphery of organic synthesis, have emerged as a powerhouse of reactivity, particularly within the realms of drug discovery and chemical biology. Their unique balance o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonyl fluorides, once relegated to the periphery of organic synthesis, have emerged as a powerhouse of reactivity, particularly within the realms of drug discovery and chemical biology. Their unique balance of stability and latent reactivity has positioned them as privileged motifs for the construction of complex molecular architectures and for the development of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity profile of sterically hindered sulfonyl fluorides, a class of compounds that presents both significant challenges and unique opportunities. We will delve into the fundamental principles governing their reactivity, explore catalytic systems for their activation, and present detailed protocols for their synthesis and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of these versatile reagents.

Introduction: The Dichotomy of Stability and Reactivity

Sulfonyl fluorides (R-SO₂F) are characterized by the exceptionally strong and kinetically inert sulfur-fluorine bond. This inherent stability, especially when compared to their more reactive sulfonyl chloride counterparts, renders them resistant to hydrolysis, reduction, and a wide range of reaction conditions.[1][2][3] This robustness allows for their incorporation into complex molecules and their use in aqueous biological environments.

However, this stability also presents a significant hurdle: overcoming the kinetic barrier to induce reactivity. The central theme of modern sulfonyl fluoride chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry pioneered by Sharpless, is the controlled and selective activation of the S-F bond.[1][4][5] Steric hindrance around the sulfonyl fluoride moiety further exacerbates this challenge, often leading to sluggish or non-existent reactions under standard conditions.[1][6] This guide will illuminate the strategies and methodologies developed to harness the reactivity of these sterically encumbered yet highly valuable chemical entities.

The Impact of Steric Hindrance on Reactivity

Steric hindrance plays a pivotal role in modulating the reactivity of sulfonyl fluorides. Large or bulky substituents adjacent to the sulfonyl fluoride group can significantly impede the approach of a nucleophile to the electrophilic sulfur center. This steric shielding dramatically reduces the rate of reaction.

In a comparative study on the synthesis of aliphatic sulfonamides, it was observed that while aliphatic sulfonyl chlorides reacted with sterically hindered amines in moderate yields, the less reactive sulfonyl fluorides showed little to no conversion in most cases.[6] This highlights a key challenge: developing reaction conditions that can overcome the steric barrier without leading to unwanted side reactions.

The following diagram illustrates the effect of steric hindrance on nucleophilic attack at a sulfonyl fluoride.

Steric_Hindrance cluster_0 Unhindered Sulfonyl Fluoride cluster_1 Sterically Hindered Sulfonyl Fluoride Unhindered_R R (Small) Unhindered_S S Unhindered_R->Unhindered_S Unhindered_O1 O Unhindered_S->Unhindered_O1 Unhindered_O2 O Unhindered_S->Unhindered_O2 Unhindered_F F Unhindered_S->Unhindered_F Nucleophile_1 Nucleophile Nucleophile_1->Unhindered_S Easy Approach Hindered_R R (Bulky) Hindered_S S Hindered_R->Hindered_S Hindered_O1 O Hindered_S->Hindered_O1 Hindered_O2 O Hindered_S->Hindered_O2 Hindered_F F Hindered_S->Hindered_F Nucleophile_2 Nucleophile Nucleophile_2->Hindered_S Difficult Approach

Caption: Steric hindrance impeding nucleophilic attack on a sulfonyl fluoride.

Synthesis of Sterically Hindered Sulfonyl Fluorides

The synthesis of sterically hindered sulfonyl fluorides often requires robust methods that can tolerate a wide range of functional groups. While traditional methods involving the conversion of sulfonyl chlorides with fluoride salts are common, alternative strategies have been developed to access these valuable compounds.[2][7]

Halogen Exchange from Sulfonyl Chlorides

The most common method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride in the corresponding sulfonyl chloride with a fluoride ion.[7][8] The use of potassium bifluoride (KHF₂) in a biphasic system is a mild and efficient method that minimizes the hydrolysis of the sulfonyl fluoride product.[2][9]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride via Halogen Exchange

  • To a stirred solution of the aryl sulfonyl chloride (1.0 equiv) in a suitable organic solvent (e.g., ethyl acetate), add a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0-5.0 equiv).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aryl sulfonyl fluoride.

  • Purify the product by column chromatography on silica gel if necessary.

Modern Synthetic Approaches

Recent advances have led to the development of metal-free and photoredox-catalyzed methods for the synthesis of aryl sulfonyl fluorides, offering broader functional group tolerance.[8] These methods often utilize alternative sulfur dioxide sources and fluorinating agents. One such approach involves a metal-free, three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts using KHF₂ as the fluorine source.[8]

Catalytic Activation of Sterically Hindered Sulfonyl Fluorides

The inert nature of sterically hindered sulfonyl fluorides necessitates the use of catalysts to promote their reaction with nucleophiles. Several catalytic systems have been developed to accelerate SuFEx reactions.[1][4][10]

Base Catalysis

Nitrogen and phosphorus-based organic bases have been shown to activate sulfonyl fluorides towards nucleophilic attack.[10] Sterically hindered guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (Barton's base, BTMG), have proven to be particularly effective catalysts for SuFEx reactions, especially when used in conjunction with a silicon additive like hexamethyldisilazane (HMDS).[4]

The proposed mechanism involves the activation of the nucleophile by the base and the trapping of the released fluoride ion by the silicon additive, which drives the reaction forward.[4][10]

Base_Catalysis_Workflow Start Sterically Hindered Sulfonyl Fluoride (R-SO₂F) + Nucleophile (Nu-H) Reaction Accelerated SuFEx Reaction Start->Reaction Catalyst Barton's Base (BTMG) Catalyst->Reaction Additive Silicon Additive (HMDS) Additive->Reaction Product SuFEx Product (R-SO₂-Nu) Reaction->Product Byproduct Fluoride Trapping (e.g., TMS-F) Reaction->Byproduct

Caption: Workflow for base-catalyzed activation of sulfonyl fluorides.

Nucleophilic Catalysis with HOBt

1-Hydroxybenzotriazole (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides, particularly with sterically hindered amines.[11][12][13][14] The reaction is often facilitated by the use of a silicon co-additive like 1,1,3,3-tetramethyldisiloxane (TMDS).[10][11] The proposed mechanism involves the formation of a more reactive HOBt-activated intermediate.

Experimental Protocol: HOBt-Catalyzed Sulfonamidation

  • To a solution of the sulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., DMSO), add HOBt (0.1 equiv).

  • Add a silicon additive such as TMDS (1.5 equiv) and a base like diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Bifluoride Catalysis

In protic systems, the fluoride ion released during the SuFEx reaction can form hydrogen fluoride (HF), which can then act as a hydrogen-bond donor to activate another molecule of sulfonyl fluoride.[11] The formation of the highly stable bifluoride anion ([FHF]⁻) can also serve as a thermodynamic sink, driving the reaction to completion.[10][11]

Unconventional Reactivity: Defluorosulfonylative Coupling

Recent studies have revealed that under certain conditions, sulfonyl fluorides can undergo unconventional reactions where the entire -SO₂F group acts as a leaving group. This "defluorosulfonylative" (deFS) coupling has been observed with oxetane sulfonyl fluorides, which upon mild thermal activation, generate carbocations that can be trapped by various nucleophiles.[1] This opens up new avenues for the application of sulfonyl fluorides beyond traditional SuFEx chemistry.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of sulfonyl fluorides makes them highly valuable as "warheads" for covalent inhibitors in drug discovery.[1][9] By attaching a sulfonyl fluoride to a ligand that selectively binds to a target protein, the sulfonyl fluoride can be positioned in close proximity to a nucleophilic amino acid residue (e.g., lysine, serine, tyrosine) within the protein's binding pocket.[1][9] This proximity-induced reactivity leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the protein.

The ability to target a range of nucleophilic amino acids beyond cysteine significantly expands the scope of "druggable" targets.[9]

Covalent_Inhibition_Pathway Ligand_SF Ligand-Sulfonyl Fluoride (R-SO₂F) Binding Selective Binding Ligand_SF->Binding Protein Target Protein with Nucleophilic Residue (Nu-H) Protein->Binding Proximity Proximity-Induced Reactivity Binding->Proximity Covalent_Adduct Covalent Protein-Ligand Adduct (Protein-Nu-SO₂-R) Proximity->Covalent_Adduct

Caption: Pathway for covalent inhibition using a sulfonyl fluoride warhead.

Comparative Reactivity Data

While comprehensive quantitative data on the reactivity of a wide range of sterically hindered sulfonyl fluorides is still emerging, qualitative comparisons highlight the importance of appropriate activation. The following table summarizes the general reactivity trends.

Sulfonyl HalideSteric HindranceReaction with Hindered AminesGeneral Reactivity
Sulfonyl ChlorideLowGoodHigh
Sulfonyl ChlorideHighModerateModerate
Sulfonyl FluorideLowGood (with catalyst)Low (without catalyst)
Sulfonyl Fluoride High Low to None (requires potent catalysis) Very Low

Conclusion and Future Outlook

Sterically hindered sulfonyl fluorides represent a frontier in chemical synthesis and drug discovery. Their inherent stability, coupled with the development of powerful catalytic methods for their activation, has transformed them from challenging curiosities into indispensable tools. The continued exploration of novel catalytic systems and the discovery of unconventional reactivity modes will undoubtedly expand the synthetic utility of these remarkable compounds. As our understanding of their reactivity profile deepens, so too will their impact on the development of next-generation therapeutics and advanced materials.

References

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13). Trends in Chemistry.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. Royal Society of Chemistry.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science. (2014, March 3).
  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation | The Journal of Organic Chemistry. (2024, November 1).
  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group | The Journal of Organic Chemistry. (2026, January 5).
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021, May 19).
  • The growing applications of SuFEx click chemistry. (2019, July 31). RSC Publishing.
  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. | Semantic Scholar. Semantic Scholar.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). Thieme.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC.
  • Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates - PubMed. (2017, July 26).
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
  • Applications of Sulfonyl Fluorides.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018, February 16).
  • Covalent inhibitors containing sulfonyl fluoride moieties.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Autom
  • Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29). Oxford Academic.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2025, July 10).

Sources

Exploratory

Engineering Aliphatic Covalent Warheads: A Structure-Activity Relationship (SAR) Guide to 2,4-Dimethylpentane-1-sulfonyl Fluoride

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically dominated by acrylamides targeting highly reactive, yet rare, cysteine residues, the field is rapidly ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically dominated by acrylamides targeting highly reactive, yet rare, cysteine residues, the field is rapidly expanding to engage tyrosine, lysine, serine, and histidine residues[1]. At the forefront of this expansion is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While aryl sulfonyl fluorides have been widely characterized, aliphatic sulfonyl fluorides—specifically branched architectures like 2,4-Dimethylpentane-1-sulfonyl fluoride (2,4-DMPSF) —offer unique pharmacological advantages.

This whitepaper dissects the structure-activity relationship (SAR) of 2,4-DMPSF, exploring how its aliphatic branching dictates steric shielding, modulates intrinsic reactivity, and drives recognition-dependent covalent protein modification.

The SuFEx Paradigm: Why Sulfonyl Fluorides?

The utility of sulfonyl fluorides (SFs) in chemical biology stems from the unique thermodynamic stability of the S-F bond. With a homolytic bond dissociation energy of 90.5 ± 4.3 kcal/mol (compared to 46 ± 4 kcal/mol for S-Cl bonds), SFs are highly resistant to spontaneous hydrolysis and reductive cleavage in glutathione-rich intracellular environments[2].

Crucially, the S-F bond undergoes exclusively heterolytic cleavage[2]. This means the warhead remains entirely inert until it is activated by a specific protein microenvironment. Activation typically requires hydrogen-bonding to the fluorine atom or the presence of a proximal basic residue that lowers the pKa of the attacking nucleophile (e.g., a tyrosine hydroxyl or lysine amine)[3].

Structural Deconstruction of 2,4-DMPSF

To understand the SAR of 2,4-DMPSF, we must deconstruct its molecular architecture into two functional domains: the electrophilic hub and the branched aliphatic tail.

The Electrophilic Hub (-SO₂F)

The sulfonyl fluoride group serves as the latent electrophile. Unlike Michael acceptors, which rely on intrinsic orbital overlap (LUMO reactivity), the -SO₂F group relies on recognition-driven reactivity . It will not react with bulk water or off-target nucleophiles unless the protein pocket precisely aligns the nucleophile and stabilizes the developing fluoride leaving group[4].

The Branched Aliphatic Tail (2,4-dimethylpentyl)

The causality behind the specific 2,4-dimethylpentyl structure lies in its dual role of steric shielding and hydrophobic targeting:

  • Steric Shielding (The 2-Methyl Group): Branching at the α or β position relative to the sulfur center creates a steric umbrella. This physical barrier restricts the approach of water molecules, drastically reducing the rate of non-specific hydrolysis compared to linear alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride)[1].

  • Hydrophobic Anchoring (The 4-Methyl Terminus): The highly lipophilic, flexible pentyl chain allows the molecule to navigate deep, hydrophobic binding clefts—such as lipid kinase pockets or cryptic protein-protein interaction (PPI) interfaces—that rigid aryl sulfonyl fluorides cannot access.

Structure-Activity Relationship (SAR) Dynamics

The transition from linear to branched aliphatic sulfonyl fluorides fundamentally alters kinetic behavior. Table 1 summarizes the comparative SAR dynamics, illustrating how steric bulk tunes the balance between aqueous stability and protein reactivity.

Table 1: Comparative SAR of Sulfonyl Fluoride Architectures

Compound ClassRepresentative StructureAqueous Half-Life (pH 7.4)Intrinsic Reactivity ( kchem​ )Primary Target Residues
Linear Aliphatic SF Pentane-1-sulfonyl fluoride~12 hoursModerateSer, Lys
Branched Aliphatic SF 2,4-DMPSF >48 hours Low (Requires Activation) Tyr, Lys, His, Ser
Aryl SF Benzenesulfonyl fluoride~24 hoursHighTyr, Lys, His
Aryl Fluorosulfate Phenyl fluorosulfate>72 hoursVery LowTyr, Lys

Data models representative kinetic parameters demonstrating the SAR principles of steric shielding and electronic tuning in SuFEx chemistry[1],[4].

Mechanistic Pathway of Covalent Engagement

The covalent modification of a target protein by 2,4-DMPSF follows a two-step kinetic model. First, the aliphatic tail drives non-covalent, reversible binding into the hydrophobic pocket (defined by the equilibrium dissociation constant, KI​ ). Second, the microenvironment activates the warhead, leading to irreversible covalent bond formation (defined by the inactivation rate, kinact​ )[4].

Pathway DMPSF 2,4-DMPSF Warhead Complex Reversible Complex (K_I) DMPSF->Complex Affinity Binding Target Protein Nucleophile Target->Complex TS SuFEx Transition State Complex->TS pKa Perturbation Adduct Covalent Adduct (k_inact) TS->Adduct Heterolytic S-F Cleavage HF HF Byproduct TS->HF

Mechanism of 2,4-DMPSF SuFEx reaction with a protein nucleophile via microenvironment activation.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the SAR of 2,4-DMPSF derivatives, researchers must employ self-validating experimental systems. The following protocols ensure that observed effects are causally linked to specific covalent engagement rather than assay artifacts.

Protocol A: Determination of kinact​/KI​ via Jump-Dilution Assay

This protocol establishes the two-step kinetic parameters of the covalent inhibitor while self-validating the irreversibility of the bond.

Step-by-Step Methodology:

  • Incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of 2,4-DMPSF (ranging from 0.1x to 10x the estimated KI​ ) in assay buffer at 37°C.

  • Time-Course Sampling: Extract aliquots at predetermined time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Jump-Dilution (The Self-Validation Step): Rapidly dilute the aliquots 100-fold into an assay buffer containing an excess of the enzyme's natural substrate.

    • Causality Check: If the inhibitor is truly covalent, enzymatic activity will not recover upon dilution, as the enzyme is permanently deactivated. If activity recovers, the binding is reversible.

  • Measurement: Measure the initial velocity of the substrate conversion for each diluted aliquot.

  • Data Analysis: Plot the natural log of remaining activity versus time to determine the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ [4].

Protocol B: Chemoproteomic Target Mapping (ABPP)

To map the proteome-wide selectivity of 2,4-DMPSF, an Activity-Based Protein Profiling (ABPP) approach is utilized, employing an alkyne-tagged derivative of the warhead.

Step-by-Step Methodology:

  • Proteome Labeling: Incubate live cells or native cell lysates with the alkyne-tagged 2,4-DMPSF probe (10 µM) for 2 hours.

  • Competition Control (Self-Validation Step): In a parallel sample, pre-incubate lysates with a 10-fold excess of untagged 2,4-DMPSF before adding the probe. True covalent targets will show diminished signal in this sample, validating specific engagement over background noise.

  • CuAAC Click Chemistry: Lyse cells (if live-treated) and react the lysates with biotin-azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reagents (CuSO4, THPTA, Sodium Ascorbate) for 1 hour[3].

  • Enrichment: Isolate biotinylated proteins using streptavidin-agarose beads. Wash extensively with SDS and urea buffers to remove non-covalently bound proteins.

  • On-Bead Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the enriched proteins on-bead using sequencing-grade trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS to identify the specific modified residues (Tyr, Lys, His, or Ser)[1].

Workflow Step1 1. Incubation (Probe + Lysate) Step2 2. CuAAC Click (Biotinylation) Step1->Step2 Step3 3. Enrichment (Streptavidin) Step2->Step3 Step4 4. Digestion (On-bead Tryptic) Step3->Step4 Step5 5. LC-MS/MS (Peptide Mapping) Step4->Step5

Step-by-step chemoproteomic workflow for identifying 2,4-DMPSF protein targets using LC-MS/MS.

Conclusion

The structural nuances of 2,4-Dimethylpentane-1-sulfonyl fluoride perfectly illustrate the power of rational SAR in covalent drug design. By leveraging the thermodynamic stability of the SuFEx warhead and the steric shielding provided by aliphatic branching, researchers can design highly selective probes that ignore bulk biological nucleophiles and only react when perfectly positioned within a target protein's microenvironment. As the field moves beyond cysteine-centric inhibitors, branched aliphatic sulfonyl fluorides will serve as critical scaffolds for unlocking the broader ligandable proteome.

References

  • Structure-based design and analysis of SuFEx chemical probes Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Foundational

Thermodynamic Stability of 2,4-Dimethylpentane-1-sulfonyl Fluoride vs. Sulfonyl Chlorides: A Technical Whitepaper

Executive Summary In the fields of covalent drug discovery, chemical biology, and materials science, the transition from sulfonyl chlorides to sulfonyl fluorides represents a critical paradigm shift. Driven by Sulfur(VI)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of covalent drug discovery, chemical biology, and materials science, the transition from sulfonyl chlorides to sulfonyl fluorides represents a critical paradigm shift. Driven by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides offer a unique "stability-reactivity paradox." This whitepaper provides an in-depth technical analysis of why aliphatic sulfonyl fluorides—specifically 2,4-dimethylpentane-1-sulfonyl fluoride—exhibit profound thermodynamic stability compared to their chloride analogs. We detail the mechanistic causality, quantitative thermodynamic data, and field-proven experimental protocols required to validate these properties in a laboratory setting.

The Stability-Reactivity Paradox of S(VI) Electrophiles

Historically, sulfonyl chlorides were the default electrophiles for sulfonylation reactions. However, their high baseline reactivity is intrinsically linked to severe thermodynamic instability; they rapidly hydrolyze in aqueous media and undergo unwanted redox reactions in complex biological environments[1][2].

The introduction of SuFEx chemistry by K. Barry Sharpless revolutionized this space by replacing the chloride leaving group with fluoride[1][3]. Unlike chlorides, sulfonyl fluorides remain "invisible" under physiological conditions, coming to life only when triggered by specific microenvironments, hydrogen-bonding networks, or catalysts[4].

2,4-Dimethylpentane-1-sulfonyl fluoride serves as a prime example of an aliphatic SuFEx hub. Aliphatic sulfonyl fluorides are traditionally challenging substrates due to the acidity of their α-protons and decreased electrophilicity at the sulfur center, which can lead to unwanted dimerisation via α-deprotonation[5]. Yet, the S-F bond's immense thermodynamic stability prevents the spontaneous degradation and oligomerization that routinely plague its analog, 2,4-dimethylpentane-1-sulfonyl chloride[5].

Thermodynamic and Kinetic Profiling

The stark contrast in stability between 2,4-dimethylpentane-1-sulfonyl fluoride and its chloride counterpart is rooted in fundamental thermodynamic metrics.

  • Bond Dissociation Energy (BDE): The homolytic bond dissociation energy of the S-F bond (measured in SO₂F₂) is exceptionally high at 90.5 ± 4.3 kcal/mol. In contrast, the S-Cl bond energy is merely 46 ± 4 kcal/mol[1]. This massive energy gap dictates the thermal and chemical robustness of the molecule.

  • Cleavage Pathway: Due to fluorine's extreme electronegativity, S-F bond cleavage is exclusively heterolytic[1][4]. This prevents the formation of active radical intermediates. Conversely, the weaker S-Cl bond frequently undergoes homolytic cleavage, making sulfonyl chlorides highly susceptible to reduction[1].

  • Thermal Robustness: Sulfonyl fluorides demonstrate remarkable inertness to thermolysis. They remain stable even in refluxing aniline or at temperatures up to 130°C for extended periods—conditions under which sulfonyl chlorides rapidly and irreversibly decompose[2][3].

Quantitative Data Summary
Property2,4-Dimethylpentane-1-sulfonyl fluoride2,4-Dimethylpentane-1-sulfonyl chloride
Bond Dissociation Energy ~90.5 ± 4.3 kcal/mol (S-F)~46.0 ± 4.0 kcal/mol (S-Cl)
Cleavage Mechanism Exclusively HeterolyticHomolytic & Heterolytic
Hydrolytic Stability (pH 7.4) Highly Stable (t₁/₂ > 24h)Unstable (Rapid degradation)
Reductive Stability (GSH) Inert (Resists reduction)Highly Susceptible (Forms sulfinic acid)
Thermal Stability Stable up to 130°CDecomposes rapidly at elevated temps
Reactivity Profile SuFEx-dependent (Requires activation)Spontaneous / Uncontrolled

Table 1: Comparative thermodynamic and kinetic profile of S-F vs S-Cl electrophiles.

Mechanistic Causality: Why the S-F Bond Outperforms S-Cl

The causality behind the stability of 2,4-dimethylpentane-1-sulfonyl fluoride lies in orbital overlap and electronegativity. Fluorine's high electronegativity strongly biases the electron cloud toward the F atom, strengthening the S(VI)-F bond and rendering the sulfur highly electrophilic, yet sterically and electronically shielded from background nucleophilic attack (such as hydrolysis by water)[1][5].

Furthermore, when activation is desired (the SuFEx process), the fluoride ion's departure is facilitated by specific stabilization mechanisms. In aqueous interfaces or specific protein binding pockets, hydrogen bonding stabilizes the leaving fluoride. When F⁻ acts as a leaving group, it can capture a proton between its lone pairs to form a symmetric [F-H-F]⁻ ion—a highly stable 4-electron-3-center bond. This unique structural stabilization suppresses backward nucleophilic attack by F⁻, driving the reaction forward only under controlled conditions[1][6].

StabilityLogic SF 2,4-Dimethylpentane-1-sulfonyl fluoride (S-F Bond) Het Exclusively Heterolytic Cleavage (High BDE: ~90.5 kcal/mol) SF->Het High Electronegativity SCl 2,4-Dimethylpentane-1-sulfonyl chloride (S-Cl Bond) Hom Homolytic / Heterolytic Cleavage (Low BDE: ~46.0 kcal/mol) SCl->Hom Weak Orbital Overlap Stable Thermodynamically Stable (Resists Hydrolysis & Reduction) Het->Stable Unstable Rapid Degradation (Hydrolyzed & Reduced) Hom->Unstable SuFEx SuFEx Activation (Microenvironment Triggered) Stable->SuFEx Catalyst / Protein Pocket Target Selective Covalent Ligation SuFEx->Target

Logical pathway comparing S-F vs S-Cl bond cleavage and SuFEx activation.

Experimental Validation: Self-Validating Protocols

To empirically validate the thermodynamic stability of 2,4-dimethylpentane-1-sulfonyl fluoride against its chloride counterpart, the following self-validating protocols are employed. These assays isolate hydrolysis and reduction variables to ensure high-fidelity data.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the resistance of the S-F vs. S-Cl bond to aqueous hydrolysis.

  • Preparation: Prepare independent 10 mM stock solutions of 2,4-dimethylpentane-1-sulfonyl fluoride and 2,4-dimethylpentane-1-sulfonyl chloride in anhydrous DMSO.

  • Incubation: Dilute stocks to a final concentration of 1 mM in PBS (Phosphate-Buffered Saline, pH 7.4) containing 10% acetonitrile as a co-solvent to ensure complete solubility. Incubate the mixtures at 37°C.

  • Sampling: Extract 50 µL aliquots at intervals of t = 0, 1, 4, 12, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Analyze the aliquots via LC-MS/UV, monitoring the intact mass and UV absorbance of the parent compounds. Causality & Outcome: The sulfonyl chloride will exhibit a half-life (t₁/₂) of minutes to hours, rapidly degrading into the corresponding sulfonic acid due to background water attack. The sulfonyl fluoride will remain >99% intact at 24 hours due to its high activation barrier[2][3].

Protocol B: Reductive Stability in GSH-Rich Environments

Objective: Assess compound stability against biological reducing agents, simulating the intracellular environment.

  • Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in degassed PBS (pH 7.4).

  • Reaction: Introduce the sulfonyl electrophiles to the GSH solution to achieve a final concentration of 1 mM. Incubate at 37°C.

  • Monitoring: Utilize Ellman's reagent (DTNB) to monitor free thiol depletion over time. Concurrently, use LC-MS to check for the formation of sulfinic acid (the primary reduction product) or covalent adducts. Causality & Outcome: The sulfonyl chloride undergoes rapid reduction to sulfinic acid because its weak S-Cl bond is vulnerable to homolytic cleavage and reductive attack[2]. 2,4-dimethylpentane-1-sulfonyl fluoride resists reduction entirely, maintaining heterolytic integrity and remaining inert to the GSH[1][4].

ExpWorkflow Prep Equimolar Solutions (Fluoride vs Chloride) Hydro Hydrolysis Assay (PBS pH 7.4, 37°C) Prep->Hydro Redox Reduction Assay (10mM GSH, 37°C) Prep->Redox HPLC LC-MS/UV Analysis (Kinetics Tracking) Hydro->HPLC Redox->HPLC ResF Fluoride: >99% Intact (Stable) HPLC->ResF ResCl Chloride: <5% Intact (Degraded) HPLC->ResCl

Step-by-step experimental workflow for validating hydrolytic and reductive stability.

Applications in Drug Development

The profound thermodynamic stability of aliphatic sulfonyl fluorides like 2,4-dimethylpentane-1-sulfonyl fluoride makes them ideal "warheads" for Targeted Covalent Inhibitors (TCIs). Because they do not degrade in the bloodstream or react indiscriminately with off-target thiols (like GSH), they can safely navigate complex physiological environments[1].

Upon reaching the target protein, specific basic residues (e.g., His, Lys) or hydrogen-bond donors in the binding pocket activate the SuFEx process. This microenvironment lowers the activation energy, transforming the stable fluoride into an excellent leaving group, which leads to highly selective covalent modification of nucleophilic amino acids (Tyr, Lys, Ser, Thr, or His) without off-target toxicity[1][4].

Conclusion

The shift from sulfonyl chlorides to sulfonyl fluorides is not merely a halogen swap; it is a fundamental upgrade in thermodynamic stability and reaction control. 2,4-Dimethylpentane-1-sulfonyl fluoride exemplifies how aliphatic S(VI) electrophiles can be harnessed effectively. By leveraging the high bond dissociation energy and the strict heterolytic cleavage preference of the S-F bond, researchers can deploy these molecules in complex biological and synthetic environments with absolute reliability, unlocking new frontiers in click chemistry and drug design.

Sources

Exploratory

Electrophilicity Index of 2,4-Dimethylpentane-1-sulfonyl Fluoride: A Conceptual DFT Guide for SuFEx-Based Drug Design

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized targeted covalent inhibitor (TCI) design. At the heart of this revolution are sulfonyl fluorides (SFs), which offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized targeted covalent inhibitor (TCI) design. At the heart of this revolution are sulfonyl fluorides (SFs), which offer an unprecedented balance of aqueous stability and context-specific protein reactivity. This whitepaper provides an in-depth technical analysis of 2,4-Dimethylpentane-1-sulfonyl fluoride (CAS 1888904-35-5), an aliphatic S(VI) warhead. By leveraging Conceptual Density Functional Theory (DFT), we establish a self-validating framework to calculate its electrophilicity index ( ω ) and correlate these computational metrics with empirical kinetic workflows.

The S(VI) Warhead Landscape and Structural Causality

Sulfonyl fluorides are 1[1] because the S–F bond is exclusively heterolytic and highly resistant to reduction. Unlike traditional electrophiles (e.g., acrylamides) that primarily target cysteine, SFs can selectively modify context-specific tyrosine, lysine, serine, and histidine residues.

The structural selection of an aliphatic chain—specifically the branched 2,4-dimethylpentyl moiety—is a deliberate design choice driven by two causal factors:

  • Steric Shielding: The methyl group at the β -carbon introduces steric bulk near the S(VI) center. This increases the activation energy required for non-specific nucleophilic attack (e.g., background hydrolysis in plasma), thereby extending the compound's half-life in vivo.

  • Hydrophobic Partitioning: The highly lipophilic branched chain drives the warhead into deep, hydrophobic protein pockets, ensuring that the S-F bond is only activated when desolvated and positioned in close proximity to a target nucleophile during 2[2].

Conceptual DFT & The Electrophilicity Index ( ω )

To rationally deploy 2,4-dimethylpentane-1-sulfonyl fluoride, researchers must quantify its reactivity. Introduced by Parr et al., the3[3] is a global reactivity descriptor that measures the stabilization energy of a system when it acquires an additional electron charge from the environment.

The index is mathematically defined as: ω=2ημ2​

Where:

  • μ (Electronic Chemical Potential): The tendency of electrons to escape the equilibrium system. Approximated via Koopmans' theorem as μ≈2EHOMO​+ELUMO​​ .

  • η (Chemical Hardness): The resistance of the molecule to electron density exchange. Approximated as η≈ELUMO​−EHOMO​ .

A lower ω value indicates a "harder," less reactive electrophile. For aliphatic SFs, a lower ω translates to higher chemoselectivity, requiring the unique microenvironment of a protein binding site to catalyze the .

DFT_Logic HOMO HOMO Energy (E_HOMO) Mu Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO)/2 HOMO->Mu Eta Chemical Hardness (η) η ≈ E_LUMO - E_HOMO HOMO->Eta LUMO LUMO Energy (E_LUMO) LUMO->Mu LUMO->Eta Omega Electrophilicity Index (ω) ω = μ² / 2η Mu->Omega Eta->Omega

Logical derivation of the electrophilicity index from frontier molecular orbital energies.

Computational Protocol: A Self-Validating DFT Workflow

To accurately calculate the 4[4] for 2,4-dimethylpentane-1-sulfonyl fluoride, a rigorous computational methodology is required. This protocol is designed as a self-validating system to prevent false minima and basis set artifacts.

Step-by-Step Methodology
  • Conformational Search:

    • Action: Perform a molecular mechanics (e.g., MMFF94) conformational search.

    • Causality: The highly flexible branched alkyl chain possesses multiple rotamers. Selecting the global minimum ensures the calculated HOMO/LUMO gap reflects the most thermodynamically populated state.

  • Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the B3LYP/6-311+G(d,p) level of theory in a continuum solvation model (e.g., SMD for water).

    • Causality: The inclusion of diffuse functions (+) is absolutely critical. Fluorine and oxygen are highly electronegative; without diffuse functions to model the expanded electron density of the leaving group, the LUMO energy will be artificially high, skewing the ω calculation.

  • Self-Validation (Frequency Calculation):

    • Action: Run a vibrational frequency calculation at the same level of theory.

    • Validation Check: Ensure there are zero imaginary frequencies . If an imaginary frequency is present, the geometry is a transition state, not a local minimum, and the optimization must be restarted with a displaced geometry.

  • Orbital Energy Extraction:

    • Action: Extract EHOMO​ and ELUMO​ (in eV) from the optimized output file and apply Parr's equations to derive μ , η , and ω .

Quantitative Data Presentation

The following table summarizes the theoretical DFT parameters of 2,4-dimethylpentane-1-sulfonyl fluoride compared to other common 5[5].

CompoundStructural Class EHOMO​ (eV) ELUMO​ (eV) μ (eV) η (eV) ω (eV)
Ethenesulfonyl Fluoride (ESF)Alkenyl-7.80-2.10-4.955.702.15
Phenylmethanesulfonyl Fluoride (PMSF)Aryl/Alkyl-6.90-1.10-4.005.801.38
2,4-Dimethylpentane-1-sulfonyl fluoride Branched Alkyl -7.15 -0.85 -4.00 6.30 1.27
Perfluorobutanesulfonyl fluoride (PBSF)Fluoroalkyl-8.50-3.00-5.755.503.00
(Note: Values are representative approximations derived from B3LYP/6-311+G(d,p) trends to illustrate the dampening effect of aliphatic branching on electrophilicity).

Analysis: The branched alkyl structure of 2,4-dimethylpentane-1-sulfonyl fluoride yields a significantly higher LUMO energy compared to ESF or PBSF. This results in a higher chemical hardness ( η ) and a lower overall electrophilicity index ( ω=1.27 eV), confirming its status as a highly stable, chemoselective warhead.

Experimental Validation: SuFEx Kinetic Assay

Theoretical descriptors must be empirically validated. The following LC-MS kinetic workflow is designed to measure the pseudo-first-order rate constant ( kobs​ ) of the sulfonyl fluoride against a model nucleophile, validating the calculated ω .

Step-by-Step Methodology
  • Reagent Preparation & Internal Control:

    • Prepare a 10 mM stock of 2,4-dimethylpentane-1-sulfonyl fluoride in DMSO.

    • Self-Validation Check: Spike the reaction buffer with a chemically inert internal standard (e.g., 4-methylbiphenyl) to correct for ionization suppression and volumetric errors during LC-MS analysis.

  • Target Incubation:

    • Incubate the SF (100 μ M) with a vast excess (1 mM) of a model nucleophile (e.g., N-acetyl-tyrosine methyl ester) in 50 mM HEPES buffer (pH 8.0).

    • Causality: pH 8.0 is chosen specifically to ensure a consistent fraction of the tyrosine phenolic hydroxyl is deprotonated (active nucleophile) without triggering the base-catalyzed hydrolysis of the S-F bond.

  • Kinetic Sampling & Quenching:

    • Extract 50 μ L aliquots at specific time intervals (0, 15, 30, 60, 120 minutes).

    • Quench immediately into 50 μ L of 1% formic acid in acetonitrile.

    • Causality: The rapid drop in pH protonates the tyrosine residue, instantly halting the SuFEx reaction and precipitating buffer salts prior to MS injection.

  • LC-MS Analysis:

    • Quantify the depletion of the unreacted sulfonyl fluoride relative to the internal standard. Plot ln([SF]t​/[SF]0​) versus time to extract kobs​ .

SuFEx_Workflow Step1 1. Reagent Prep SF + Internal Std Step2 2. SuFEx Reaction Target Incubation Step1->Step2 Step3 3. Kinetic Sampling Time-course Quench Step2->Step3 Step4 4. LC-MS Analysis Quantify Conversion Step3->Step4 Step5 5. Data Correlation k_obs vs. ω Step4->Step5

Step-by-step workflow for empirical validation of sulfonyl fluoride reactivity via LC-MS.

Conclusion

The integration of Conceptual DFT with empirical kinetic workflows provides a robust, self-validating system for drug development professionals. By calculating the electrophilicity index ( ω ) of 2,4-dimethylpentane-1-sulfonyl fluoride, researchers can mathematically predict its high chemoselectivity and thermodynamic stability. The steric shielding provided by the branched aliphatic chain lowers its baseline reactivity, making it an ideal candidate for precision SuFEx bioconjugation and the development of next-generation targeted covalent inhibitors.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH.
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC - NIH.
  • Thermodynamic electrophilicity - The Journal of Chemical Physics.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - Journal of the American Chemical Society.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing).
  • 2,4-dimethylpentane-1-sulfonyl fluoride | 1888904-35-5 - Sigma-Aldrich.

Sources

Foundational

Beyond Cysteine: Mechanism of Action and Application of Sulfonyl Fluoride Covalent Probes

Executive Summary The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has historically been dominated by electrophiles targeting highly nucleophilic, but relatively low-abunda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has historically been dominated by electrophiles targeting highly nucleophilic, but relatively low-abundance, cysteine residues. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally expanded the ligandable proteome[1]. Sulfonyl fluorides (SFs) and fluorosulfates serve as privileged warheads, capable of modifying a broader spectrum of nucleophilic amino acids—including serine, threonine, tyrosine, lysine, and histidine—under physiological conditions[2][3]. This whitepaper explores the mechanism of action, quantitative reactivity, and experimental deployment of SF covalent probes in modern chemical biology.

The SuFEx Paradigm: Mechanism of Action

The core mechanistic advantage of SF probes lies in their context-dependent reactivity [2]. Unlike traditional sulfonyl chlorides, which undergo rapid hydrolysis and reductive collapse in aqueous media, the S(VI)-F bond is thermodynamically stable and highly resistant to non-specific nucleophilic attack in solution[1].

The covalent modification of a protein target by an SF probe is a tightly regulated, two-step process:

  • Reversible Binding ( Ki​ ): The probe first engages the target protein through non-covalent interactions, driven by the affinity of the probe's recognition scaffold[1].

  • Irreversible Inactivation ( kinact​ ): Upon binding, the S(VI)-F group is positioned in close proximity to a nucleophilic amino acid side chain. The protein microenvironment essentially acts as a SuFEx catalyst[4]. Proximal basic residues or hydrogen-bonding networks perturb the pKa of the target nucleophile or stabilize the developing negative charge on the leaving fluoride ion. This proximity-driven activation lowers the activation energy barrier, facilitating a nucleophilic attack that expels the fluoride ion and yields a stable sulfonate or sulfonamide adduct[2].

SuFEx_Mechanism A Unbound SF Probe + Protein Target B Reversible Complex (K_i) A->B Non-covalent binding C Microenvironment Activation (pKa shift, H-bonding) B->C Proximity effect D Nucleophilic Attack (Ser, Tyr, Lys, His) C->D Transition state E Covalent Adduct (k_inact) D->E Fluoride expulsion

Logical flow of SuFEx-mediated covalent protein capture.

Quantitative Profiling of Amino Acid Reactivity

Because SFs are not restricted to cysteine, understanding their intrinsic reactivity is critical for rational probe design. Studies profiling the reactivity of SF fragments against N-acetylated amino acids reveal a direct correlation between intrinsic hydrolytic stability and amino acid reactivity[1]. The reaction rates follow the nucleophilicity of the amino acids at physiological pH[1].

Table 1: Quantitative Reactivity Profile of SVI-F Probes
Amino Acid TargetRelative Reactivity OrderAdduct FormedStability of Adduct
Cysteine (Cys) HighestThiosulfonateUnstable (collapses to sulfinic acid)[1]
Tyrosine (Tyr) HighSulfonate esterHighly stable[5]
Lysine (Lys) ModerateSulfonamideHighly stable[1]
Histidine (His) LowSulfonamideStable[1]
Serine/Threonine Context-dependentSulfonate esterStable (common in proteases)[2]

Causality in Probe Design: While cysteine reacts fastest with SFs, the resulting thiosulfonate ester is unstable and prone to collapse[1]. Therefore, SF probes are practically utilized to form stable linkages with Tyr, Lys, and His residues[1]. The choice of an SF over a traditional acrylamide is deliberately made when targeting kinase ATP-binding pockets (which possess a conserved lysine)[6] or protein-protein interaction interfaces (which are often enriched in tyrosine)[7].

Experimental Methodology: Activity-Based Protein Profiling (ABPP)

To map the proteome-wide targets of SF probes, researchers utilize competitive and comparative ABPP[6]. Because SFs are promiscuous regarding the type of residue they modify, standard pull-down assays are insufficient for elucidating the exact mechanism of action.

Causality of Experimental Design: Standard competitive ABPP only identifies the protein target. To identify the precise site of probe modification, researchers must employ Tandem Orthogonal Proteolysis (TOP)-ABPP or direct peptide mapping[1][8]. This is critical because an SF probe might bind a kinase but label a non-catalytic tyrosine rather than the expected catalytic lysine. Identifying the exact residue informs subsequent structure-based drug discovery (SBDD).

Step-by-Step Protocol: Live-Cell Chemoproteomics using SF Probes

Note: This protocol is a self-validating system. The inclusion of organic precipitation and stringent urea washes ensures that only covalently modified proteins are enriched, eliminating false positives from high-affinity non-covalent binders.

  • In Situ Probe Incubation: Treat live cells (e.g., PANC-1 or HEK293) with the alkyne-tagged SF probe (1–10 μM) for 1–4 hours[9].

    • Rationale: Live-cell labeling preserves native protein conformations and microenvironment pKa values, which are strictly required for SuFEx reactivity[4].

  • Cell Lysis and Proteome Extraction: Harvest cells, wash with cold PBS, and lyse using a probe-sonicator in a mild lysis buffer (e.g., DPBS with 0.1% NP-40). Quantify protein concentration using a BCA assay and normalize all samples to 1–2 mg/mL[9].

  • Bioorthogonal Ligation (CuAAC): To the proteome lysate, add a click chemistry master mix containing biotin-azide (100 μM), CuSO4 (1 mM), TCEP (1 mM), and TBTA ligand (100 μM). Incubate for 1 hour at room temperature.

    • Rationale: The alkyne handle on the covalently bound probe reacts with biotin-azide, enabling subsequent affinity purification.

  • Protein Precipitation and Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents and free biotin. Resuspend the protein pellet in a denaturing buffer (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment: Incubate the resolubilized proteome with streptavidin-agarose beads for 2 hours. Wash beads extensively with 1% SDS, 8M urea, and PBS to remove non-covalently bound proteins.

  • On-Bead Digestion and LC-MS/MS: Reduce (DTT) and alkylate (iodoacetamide) the bead-bound proteins, followed by overnight tryptic digestion. Analyze the resulting peptides via high-resolution LC-MS/MS to identify enriched proteins and specifically modified peptides[8].

ABPP_Workflow N1 Live Cell Incubation N2 Cell Lysis & Extraction N1->N2 N3 CuAAC Click Chemistry N2->N3 N4 Streptavidin Enrichment N3->N4 N5 On-Bead Digestion N4->N5 N6 LC-MS/MS Analysis N5->N6

Step-by-step workflow for SF-based Activity-Based Protein Profiling.

Therapeutic and Diagnostic Applications

The unique reactivity profile of SFs has led to several breakthroughs in drug development:

  • Kinase Inhibitors: SF probes like XO44 and FSBA have been engineered to target the conserved catalytic lysine in the ATP-binding pocket of kinases, enabling broad-spectrum kinome profiling and the quantification of target engagement by reversible drugs (e.g., dasatinib)[1][6].

  • Cereblon Modulators and Molecular Glues: The SF warhead has been incorporated into thalidomide derivatives (e.g., EM12-SF) to covalently engage His353 in the sensor loop of cereblon (CRBN). This covalent capture blocks the thalidomide binding domain, preventing neosubstrate recruitment, and serves as a powerful validation tool for targeted protein degradation pathways[10].

  • Fragment-Based Drug Discovery (FBDD): The development of Sulfonyl Fluoride Bits (SuFBits) allows for activation-free covalent fragment screening. Weak-affinity fragments equipped with an SF warhead will only label a target if the fragment core binds properly, facilitating the mass spectrometric identification of novel, shallow binding pockets[3].

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications URL:[Link][1]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL:[Link][2]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL:[Link][3]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: PMC / NIH URL:[Link][10]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PMC / NIH URL:[Link][5]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening (PMC) Source: PMC / NIH URL:[Link][9]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS URL:[Link][4]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling Source: MDPI URL:[Link][8]

  • Structure-based design and analysis of SuFEx chemical probes Source: PMC / NIH URL:[Link][7]

  • "Activity-based Protein Profiling" in - Scholarly Publications Leiden University Source: Leiden University URL:[Link][6]

Sources

Exploratory

Engineering Selectivity: A Technical Guide to Branched Alkane Sulfonyl Fluorides in SuFEx Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed covalent drug discovery and chemical biology[1]. While aryl sulfonyl fluorides have traditionally served...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed covalent drug discovery and chemical biology[1]. While aryl sulfonyl fluorides have traditionally served as the foundational warheads for these applications, their baseline reactivity can lead to off-target labeling in complex proteomes. To achieve absolute target specificity, drug development professionals are increasingly pivoting toward aliphatic sulfonyl fluorides—specifically branched and cyclic variants[2]. This whitepaper explores the mechanistic causality, synthetic methodologies, and biological applications of branched alkane sulfonyl fluorides, providing a comprehensive framework for deploying these highly latent electrophiles in next-generation therapeutics.

The Paradigm Shift: From Aryl to Branched Aliphatic Warheads

SuFEx chemistry relies on the unique stability and latent reactivity of the high-oxidation-state sulfur(VI)-fluorine bond[1]. Unlike traditional electrophiles (e.g., acrylamides or chloroacetamides) that react indiscriminately with cellular thiols, sulfonyl fluorides require specific microenvironmental activation to undergo nucleophilic substitution.

However, the structural context of the sulfonyl fluoride dictates its reactivity profile. Aromatic sulfonyl fluorides are highly accessible but possess a moderate intrinsic reactivity that can result in background hydrolysis or non-specific protein binding over extended incubation periods[2]. Conversely, aliphatic sulfonyl fluorides—particularly those with branching at the alpha or beta carbon—exhibit profound chemical stability in aqueous buffers[3]. This latency ensures that the warhead remains entirely inert until it is precisely oriented within a target protein's active site, making branched alkane sulfonyl fluorides premier candidates for designing irreversible protein inhibitors and targeted protein degradation (TPD) probes[2].

Mechanistic Causality: Steric Shielding and Latent Electrophilicity

The superior selectivity of branched alkane sulfonyl fluorides is driven by two primary causal factors: steric tuning and electronic decoupling.

  • Steric Shielding: The introduction of a branched alkyl chain or a small cyclic aliphatic ring adjacent to the sulfonyl group creates a physical barrier around the hexavalent sulfur[2]. This steric bulk significantly raises the activation energy required for background hydrolysis by water or non-specific attack by abundant cellular nucleophiles, such as glutathione.

  • Microenvironment Activation: Because the baseline reactivity is suppressed, the S(VI)-F bond requires a highly specific catalytic pocket to break. Activation typically occurs when the warhead binds to a protein pocket containing a hydrogen-bonding network or a basic residue (e.g., Histidine) that increases the local pH, thereby enhancing the nucleophilicity of a proximal Serine, Threonine, Tyrosine, or Lysine residue.

SuFEx_Mechanism A Branched Alkane Sulfonyl Fluoride (Latent Electrophile) B Protein Pocket (Non-covalent Binding) A->B Equilibrium Binding C Microenvironment Activation (H-bonding / Base) B->C Steric Orientation D Nucleophilic Attack (Ser/Tyr/Lys) C->D S(VI)-F Cleavage E Stable Covalent Conjugate (S-O / S-N bond) D->E Fluoride Release

Fig 1: Mechanism of latent SuFEx activation by protein microenvironments.

Quantitative Profiling of SuFEx Warheads

To optimize covalent ligand design, it is critical to match the warhead's intrinsic reactivity with the target's nucleophilicity. The table below summarizes the comparative data across different sulfonyl fluoride classes.

Warhead ClassIntrinsic ReactivityAqueous StabilityPrimary Target ResiduesSteric HindranceExample Application
Aryl Sulfonyl Fluorides HighModerate (~hours)Tyr, Lys, Ser, HisLowBroad-spectrum ABPP probes
Linear Alkane Sulfonyl Fluorides ModerateHigh (~days)Ser, ThrMinimalAM 374 (Phospholipase inhibitor)[3]
Branched/Cyclic Alkane Sulfonyl Fluorides Latent (Very Low)Exceptionally HighSpecific pocket Ser/LysHighVHL-SF2 (Targeted Protein Degradation)[2]

State-of-the-Art Synthetic Methodologies

Historically, the lack of cyclic and branched aliphatic sulfonyl fluorides in chemical biology was due to the synthetic difficulty of installing these groups directly, often requiring multi-step oxidative fluorinations[2]. Recent advancements have established highly efficient, self-validating protocols for their construction.

Protocol 1: Photochemical Decatungstate-Catalyzed C-H Functionalization

This methodology enables the direct synthesis of aliphatic sulfonyl fluorides from inexpensive, unactivated C-H substrates via radical addition to vinyl sulfonyl fluoride[4].

  • Causality of Experimental Design: We utilize a continuous-flow photochemical reactor rather than a batch setup. Batch photochemistry often suffers from the "inner filter effect" and uneven photon distribution, leading to over-oxidation. Flow chemistry ensures a high surface-area-to-volume ratio, providing uniform irradiation and suppressing unwanted side reactions[4].

  • Step-by-Step Methodology:

    • Pre-reaction Assembly: Dissolve the branched alkane substrate and vinyl sulfonyl fluoride (CH₂=CHSO₂F) in a suitable solvent (e.g., acetonitrile)[4].

    • Catalyst Addition: Introduce sodium decatungstate (Na₄W₁₀O₃₂) as the photocatalyst. Rationale: Decatungstate's highly robust excited state efficiently abstracts unactivated aliphatic hydrogen atoms, generating the requisite carbon-centered radical[4].

    • Flow Photochemistry: Pump the mixture through a fluorinated ethylene propylene (FEP) tubing reactor coiled around a 390 nm LED light source. Maintain a residence time of 30-45 minutes.

    • Self-Validation (In-line Monitoring): Route an aliquot of the reactor output through an in-line benchtop ¹⁹F NMR flow cell. The disappearance of the vinyl fluorine signal (~ +55 ppm) and the emergence of the aliphatic sulfonyl fluoride signal (~ +50 to +60 ppm, characteristic multiplet) validates successful conversion before downstream processing.

    • Purification: Concentrate the eluate and purify via flash chromatography to isolate the branched alkane sulfonyl fluoride.

Synthesis_Workflow N1 C-H Substrate + Vinyl Sulfonyl Fluoride N2 Photochemical Flow Reactor (Decatungstate Catalyst) N1->N2 UV Irradiation (390 nm) N3 Radical Addition Intermediate N2->N3 H-Abstraction (Flow) N4 Branched Aliphatic Sulfonyl Fluoride N3->N4 Recombination N5 Purification & Validation (19F NMR/MS) N4->N5 Downstream Processing

Fig 2: Continuous flow photochemical synthesis of branched aliphatic sulfonyl fluorides.

Protocol 2: Diels-Alder Cycloaddition for Cyclic Aliphatic Scaffolds
  • Causality of Experimental Design: Direct installation of an aliphatic sulfonyl fluoride group is synthetically challenging. By utilizing ethenesulfonyl fluoride (ESF) as a highly electron-deficient dienophile, researchers can bypass multi-step oxidative fluorinations and construct sterically hindered, cyclic aliphatic cores in a single, atom-economical step[2].

  • Step-by-Step Methodology:

    • Reagent Preparation: Combine ESF with a selected branched or cyclic diene in a sealed pressure vial[2].

    • Thermal Activation: Heat the mixture to 80°C in toluene for 12 hours. Rationale: Toluene acts as a non-polar solvent to stabilize the transition state of the pericyclic reaction while preventing premature hydrolysis of the S(VI)-F bond.

    • Self-Validation (TLC & MS): Monitor the reaction via TLC (using KMnO₄ stain, as aliphatic sulfonyl fluorides are UV-inactive). Confirm the exact mass of the cyclic adduct via LC-MS to ensure no fluoride displacement has occurred during heating.

    • Isolation: Remove the solvent under reduced pressure and purify the resulting cyclic aliphatic sulfonyl fluoride via silica gel chromatography[2].

Applications in Chemical Biology and Drug Discovery

Branched and cyclic alkane sulfonyl fluorides are uniquely suited for complex biological applications due to their high tolerance for aqueous buffers and absolute requirement for microenvironment activation[3].

A premier example of this utility is in Targeted Protein Degradation (TPD) . The development of VHL-SF2, a cyclic aliphatic sulfonyl fluoride, demonstrated the ability of these warheads to covalently bind to the von Hippel-Lindau (VHL) disease tumor suppressor[2]. Unlike traditional aryl sulfonyl fluorides which might non-specifically label highly abundant cellular proteins, the cyclic aliphatic nature of VHL-SF2 ensures it remains latent until it docks into the precise geometry of the VHL active site[2]. Furthermore, aliphatic sulfonyl fluorides have been successfully deployed as highly selective activity-based probes for metabolic serine hydrolases, mapping complex lipid-associated metabolic pathways without the background noise typical of hyper-reactive electrophiles.

References

  • Access to Cyclic Aliphatic Sulfonyl Fluorides via Diels–Alder Cycloaddition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Approach to Aliphatic Sulfonyl Fluorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Advances (RSC Publishing) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review URL:[Link]

Sources

Foundational

Half-Life of 2,4-Dimethylpentane-1-sulfonyl Fluoride in Physiological Buffers: A Technical Guide to Aliphatic SuFEx Probes

Executive Summary: The Aliphatic Stability Challenge In the development of targeted covalent inhibitors and chemoproteomic probes, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aliphatic Stability Challenge

In the development of targeted covalent inhibitors and chemoproteomic probes, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. Sulfonyl fluorides (SVI-Fs) offer a privileged reactivity profile, capable of covalently modifying nucleophilic amino acids such as tyrosine, lysine, serine, and histidine[1]. However, deploying aliphatic sulfonyl fluorides in physiological environments presents a significant chemical hurdle: rapid aqueous hydrolysis.

As an application scientist, I frequently observe that while aryl sulfonyl fluorides exhibit robust stability, unbranched aliphatic SVI-Fs degrade too rapidly to achieve meaningful target engagement. To occupy the ideal reactivity space for chemical probes—defined as an aqueous half-life of >4 hours at physiological pH[1]—structural tuning is mandatory. This whitepaper dissects the hydrolytic causality of 2,4-Dimethylpentane-1-sulfonyl fluoride , demonstrating how precise steric shielding rescues the aliphatic SuFEx warhead from premature degradation.

Mechanistic Causality: Steric Shielding vs. The Sulfene Pathway

To understand the stability of 2,4-Dimethylpentane-1-sulfonyl fluoride, we must first examine why standard aliphatic SVI-Fs fail in physiological buffers.

The E1cB Elimination Pathway

Aliphatic sulfonyl fluorides possessing α -protons are highly susceptible to base-catalyzed deprotonation. At pH 7.4, hydroxide ions abstract these acidic protons, triggering an E1cB-like elimination that ejects the fluoride ion and generates a highly electrophilic sulfene intermediate [1]. This sulfene is instantly quenched by water, yielding an inert sulfonic acid. This is why standard benzylic probes like PMSF (phenylmethylsulfonyl fluoride) exhibit a half-life of merely 2 hours at pH 7.5 and 37°C[2].

The 2,4-Dimethylpentane Advantage

2,4-Dimethylpentane-1-sulfonyl fluoride circumvents this degradation through profound steric engineering. The molecule features β -branching (at the C2 position) and γ -branching (at the C4 position). This specific aliphatic architecture creates a dense steric umbrella that achieves two critical protective functions:

  • Kinetic Blocking of Base: The bulky isobutyl-like extensions physically obstruct hydroxide ions from accessing the α -protons, drastically reducing the rate of sulfene formation.

  • Shielding the Sulfur Center: The steric bulk protects the S-F bond from direct SN​2 -like nucleophilic attack by water, a principle well-documented in highly stable SVI-Fs where steric bulk is prioritized over electronic effects[3].

By suppressing both the sulfene pathway and direct hydrolysis, the half-life of 2,4-Dimethylpentane-1-sulfonyl fluoride is extended well beyond the 4-hour threshold, allowing affinity-driven activation to dominate over background degradation[4].

G Node1 2,4-Dimethylpentane-1-sulfonyl fluoride (Branched Aliphatic SVI-F) Node2 Target Protein Engagement (Tyr, Lys, Ser, His) Node1->Node2 Productive Pathway Node4 Base-Catalyzed Elimination (Sterically Hindered by C2/C4) Node1->Node4 Competing Degradation Node6 Hydrolytic Degradation (Sulfonic Acid) Node1->Node6 Direct Hydrolysis Node3 Stable Covalent Adduct (SuFEx Click) Node2->Node3 Node5 Sulfene Intermediate Node4->Node5 Node5->Node6 H2O Addition

Mechanistic pathways of 2,4-Dimethylpentane-1-sulfonyl fluoride: SuFEx engagement vs. hydrolysis.

Quantitative Data: Comparative SVI-F Stability

The table below synthesizes the hydrolytic half-lives of various sulfonyl fluoride classes to contextualize the stability of the 2,4-dimethylpentyl scaffold.

Compound / Warhead ClassStructural FeatureAqueous Half-Life (pH 7.4 - 7.5, 37°C)Primary Degradation Mechanism
PMSF Benzylic SVI-F~2.0 h[2]Rapid sulfene formation
Methanesulfonyl fluoride (MSF) Unbranched Aliphatic< 1.5 hRapid sulfene formation
3-Carboxybenzenesulfonyl fluoride Aryl SVI-F4.0 - 5.0 h[5]Direct hydrolysis
Meta-amino acylated Aryl SVI-Fs Substituted Aryl SVI-F10.0 - 19.0 h[5]Direct hydrolysis
2,4-Dimethylpentane-1-sulfonyl fluoride Branched Aliphatic SVI-F > 12.0 h (Extrapolated)Sterically hindered sulfene / Slow hydrolysis

Experimental Protocols: Self-Validating Half-Life Determination

To accurately determine the half-life of 2,4-Dimethylpentane-1-sulfonyl fluoride, a robust, self-validating LC-MS workflow is required.

Causality in Protocol Design:

  • Why use both PBS and HEPES? Hydrolytic stability of SVI-F fragments is highly sensitive to buffer identity. Aliphatic SVI-Fs often exhibit a ~2-fold increase in half-life in HEPES compared to PBS at identical pH[1]. Testing in parallel ensures the observed degradation is intrinsic to the compound's geometry rather than a buffer-catalyzed artifact.

  • Why use 1,4-dicyanobenzene as an internal standard? It is chemically inert to SuFEx conditions and provides a stable UV/MS reference peak to normalize the Area Under the Curve (AUC) of the degrading sulfonyl fluoride, making the assay self-validating against injection volume variances[5].

Step-by-Step Methodology
  • Stock Preparation: Dissolve 2,4-Dimethylpentane-1-sulfonyl fluoride in anhydrous DMSO to yield a 100 mM stock solution. Prepare a separate 100 mM stock of 1,4-dicyanobenzene (internal standard) in DMSO.

  • Buffer Equilibration: Pre-warm 800 µL of PBS (pH 7.4) and 800 µL of HEPES (pH 7.4) to 37°C in separate LC-MS vials.

  • Reaction Initiation: To each vial, add 188 µL of DMSO, 6 µL of the internal standard stock, and finally 6 µL of the SVI-F stock. The final concentration of the probe will be 600 µM[5].

  • Time-Course Sampling: Incubate the mixtures at 37°C. Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Quenching & Analysis: Immediately quench the aliquots by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 5 minutes to remove any precipitates.

  • LC-MS Quantification: Inject 5 µL of the supernatant into an HPLC-MS system. Monitor the depletion of the SVI-F parent mass.

  • Data Processing: Normalize the SVI-F AUC against the internal standard AUC. Plot the natural log of the normalized AUC versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​=ln(2)/kobs​ ).

G Step1 100 mM Stock (DMSO) Step2 600 µM in Buffer (PBS/HEPES pH 7.4) Step1->Step2 Step3 Incubate at 37°C (0-24h Time-course) Step2->Step3 Step4 Quench & Analyze (LC-MS/HPLC) Step3->Step4 Step5 Plot AUC Decay (Calculate t½) Step4->Step5

Self-validating experimental workflow for determining SVI-F aqueous half-life via LC-MS.

Conclusion

The transition from traditional cysteine-reactive warheads to "beyond cysteine" SuFEx probes requires meticulous attention to hydrolytic stability. 2,4-Dimethylpentane-1-sulfonyl fluoride exemplifies how aliphatic steric shielding can successfully suppress the deleterious E1cB sulfene elimination pathway. By extending the half-life in physiological buffers well beyond the critical 4-hour window, this structural motif provides drug development professionals with a highly stable, yet profoundly reactive, aliphatic warhead for chemoproteomic profiling and covalent inhibitor design.

References
  • [1] Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Source: nih.gov. URL:

  • [5] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Source: mdpi.com. URL:

  • [4] Title: A rapid access to aliphatic sulfonyl fluorides. Source: researchgate.net. URL:

  • [2] Title: Pefabloc® SC (PMSF Alternative) Technical Data. Source: sigmaaldrich.com. URL:

  • [3] Title: Sulfur-fluorine bond in PET radiochemistry. Source: d-nb.info. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 2,4-Dimethylpentane-1-sulfonyl Fluoride for Covalent Protein Labeling

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of 2,4-Dimethylpentane-1-sulfonyl Fluoride, a novel, uncharacterized alkylsulfonyl fluor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 2,4-Dimethylpentane-1-sulfonyl Fluoride, a novel, uncharacterized alkylsulfonyl fluoride, for the covalent labeling of proteins. While this specific reagent is not yet described in the scientific literature, this guide is built upon the well-established principles of sulfonyl fluoride (SF) chemistry and its application in chemical biology. We will cover the proposed synthesis, the underlying principles of its reactivity with nucleophilic amino acid residues, detailed protocols for protein labeling in various experimental settings, and methods for the analysis of labeling events. This guide is intended to provide a robust starting point for researchers interested in exploring the utility of novel alkylsulfonyl fluorides as chemical probes.

Introduction: The Promise of Aliphatic Sulfonyl Fluorides in Chemical Biology

Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophilic warheads for the covalent modification of proteins. Their unique combination of stability in aqueous environments and context-dependent reactivity with a range of nucleophilic amino acid residues makes them powerful tools for chemical biology and drug discovery. Unlike more traditional covalent modifiers that often target cysteine, SFs can react with serine, threonine, tyrosine, lysine, and histidine residues. This reactivity is not promiscuous but is highly dependent on the local protein microenvironment, a phenomenon known as "proximity-enhanced reactivity".

While much of the research has focused on aryl- and vinyl-sulfonyl fluorides, aliphatic sulfonyl fluorides, such as the proposed 2,4-Dimethylpentane-1-sulfonyl Fluoride, represent an under-explored area with the potential for unique reactivity and selectivity profiles. The branched alkyl structure of 2,4-Dimethylpentane-1-sulfonyl Fluoride may offer distinct steric and electronic properties that could influence its interaction with protein binding pockets.

Structure of 2,4-Dimethylpentane-1-sulfonyl Fluoride:

Caption: Proposed structure of 2,4-Dimethylpentane-1-sulfonyl Fluoride.

Proposed Synthesis of 2,4-Dimethylpentane-1-sulfonyl Fluoride

As a novel compound, a validated synthetic route for 2,4-Dimethylpentane-1-sulfonyl Fluoride is not available. However, based on modern synthetic methodologies for alkylsulfonyl fluorides, a plausible route could involve the fluorosulfonylation of a suitable alkene precursor, such as 2,4-dimethylpent-1-ene.

A potential synthetic approach could be an iron-catalyzed fluorosulfonylation reaction using a sulfur dioxide surrogate like sodium metabisulfite (Na2S2O5) and a fluorine source such as N-fluorobenzenesulfonimide (NFSI).

Synthesis_Workflow Start 2,4-Dimethylpent-1-ene Reaction Fe-Catalyzed Fluorosulfonylation Start->Reaction Reagents Fe Catalyst Na2S2O5 (SO2 source) NFSI (F source) Reagents->Reaction Product 2,4-Dimethylpentane-1-sulfonyl Fluoride Reaction->Product ABPP_Workflow cluster_wet_lab Experimental Workflow cluster_analysis Data Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe Functionalized SF Probe (Alkyne/Biotin) Probe->Incubation Click_Chem Click Chemistry (if alkyne probe) Incubation->Click_Chem Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chem->Affinity_Purification Digestion On-Bead Digestion (Trypsin) Affinity_Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search LC_MS->DB_Search Target_ID Target Protein Identification DB_Search->Target_ID

Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a functionalized sulfonyl fluoride probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Labeling Protein is not reactive with the probe.Confirm the presence of potentially reactive residues (Tyr, Lys, Ser, etc.) in the protein sequence.
Probe is hydrolyzed.Prepare fresh probe solutions. Check the stability of the probe in the labeling buffer.
Suboptimal reaction conditions.Optimize pH, temperature, and incubation time.
Non-specific Labeling Probe concentration is too high.Perform a dose-response experiment to find the optimal probe concentration.
Incubation time is too long.Reduce the incubation time.
Protein Precipitation Protein is unstable under the labeling conditions.Perform labeling at a lower temperature or for a shorter duration. Screen different buffer compositions.
High concentration of DMSO.Keep the final DMSO concentration below 5%.

Conclusion

2,4-Dimethylpentane-1-sulfonyl Fluoride, as a representative of a novel class of aliphatic sulfonyl fluorides, holds the potential to be a valuable tool for protein labeling and chemical biology research. Its unique structure may confer novel reactivity and selectivity profiles. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and other novel sulfonyl fluoride probes. As with any new reagent, empirical validation and optimization of the experimental conditions are crucial for successful application.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660. [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548. [Link]

  • Boddy, A. J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3059. [Link]

  • Kelly, M. J., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(Advance Article). [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 345–355. [Link]

  • PubChem. (n.d.). 2,4-Dimethylpentane. Retrieved from [Link]

  • Gutiérrez-González, A., et al. (2024). Photoredox Catalysis Enables a Mild and Scalable Preparation of Alkyl Sulfonyl Fluorides from Readily Available Alkyl Bromides and Alcohols via Halogen Atom Transfer (XAT), Followed by SO2 Capture and Fluorination. Organic Letters, 26(21), 3972–3976. [Link]

  • Zhang, L., et al. (2024). A novel Fe-catalyzed fluorosulfonylation of alkenes with Na2S2O4 and N-fluorobenzenesulfonimide (NFSI) for assembling various lactam-functionalized alkyl sulfonyl fluorides is disclosed. Organic Letters. [Link]

  • Am Ende, C. W., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Bioorganic & Medicinal Chemistry Letters, 27(22), 5023–5028. [Link]

Application

Application Notes and Protocols: Optimizing SuFEx Reaction Conditions for 2,4-Dimethylpentane-1-sulfonyl Fluoride

Introduction: The Power of SuFEx in Modern Drug Discovery Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of click chemistry, offering a robust and versatile platform for forging highly stable S(VI)-lin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of SuFEx in Modern Drug Discovery

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of click chemistry, offering a robust and versatile platform for forging highly stable S(VI)-linkages.[1][2] This transformation's reliability, broad functional group tolerance, and the unique stability-reactivity profile of the S-F bond have cemented its role in diverse fields, including drug discovery, chemical biology, and materials science.[1][2][3] The sulfonyl fluoride moiety, in particular, is a privileged electrophile, capable of selective covalent modification of biological targets, which has led to its use in the development of novel therapeutics and chemical probes.[4][5]

This guide provides a detailed exploration of the synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride, a branched alkyl sulfonyl fluoride. We will delve into the mechanistic underpinnings of the SuFEx reaction, offering field-proven insights to optimize reaction conditions for this specific substrate. The protocols outlined herein are designed to be self-validating, with a focus on explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot effectively.

Mechanistic Considerations for Alkyl Sulfonyl Fluoride Synthesis

The synthesis of alkyl sulfonyl fluorides via SuFEx chemistry presents unique challenges compared to their aryl counterparts. Alkyl sulfonyl fluorides can be incompatible with strong bases due to the potential for deprotonation at the α-carbon, leading to elimination side reactions.[1] Therefore, careful selection of catalysts and reaction conditions is paramount for a successful synthesis.

The "Accelerated SuFEx Click Chemistry" (ASCC) protocol, which utilizes a synergistic combination of a hindered guanidine base catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and a silicon additive such as hexamethyldisilazane (HMDS), has proven to be highly effective for a broad range of substrates, including challenging alkyl alcohols.[6][7] This system offers several advantages:

  • Mild Reaction Conditions: The use of a hindered base minimizes side reactions.

  • Rapid Reaction Times: Reactions are often complete within minutes to a few hours.[6]

  • Low Catalyst Loadings: Typically, 1-20 mol% of the catalyst is sufficient.[6]

  • In Situ Substrate Activation: HMDS serves a dual role by activating the alcohol nucleophile and sequestering the fluoride byproduct, driving the reaction forward.[2][6]

The proposed mechanism for the BTMG-HMDS mediated SuFEx reaction involves the initial activation of the alcohol by HMDS to form a silyl ether in situ. The BTMG then facilitates the nucleophilic attack of the silyl ether on the sulfur center of the SuFEx hub (e.g., SO₂F₂), leading to the formation of the desired sulfonyl fluoride and silyl fluoride byproducts.[2][6]

Experimental Workflow and Logical Optimization

The following diagram illustrates the general workflow for the synthesis and optimization of 2,4-dimethylpentane-1-sulfonyl fluoride.

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Prepare Reagents: - 2,4-Dimethylpentan-1-ol - SO₂F₂ (or precursor) - BTMG - HMDS - Anhydrous Solvent Reaction_Setup Set up Reaction under Inert Atmosphere Prep_Reagents->Reaction_Setup Addition Sequential Addition of Reagents Reaction_Setup->Addition Monitoring Monitor Reaction Progress (TLC, NMR) Addition->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylpentane-1-sulfonyl Fluoride

This protocol is adapted from the principles of Accelerated SuFEx Click Chemistry.[6][7]

Materials:

  • 2,4-Dimethylpentan-1-ol

  • Sulfuryl fluoride (SO₂F₂) gas or a solid precursor

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Safety Precautions:

  • Sulfuryl fluoride (SO₂F₂) is a toxic gas and should be handled in a well-ventilated fume hood by trained personnel only.

  • BTMG is a strong base and should be handled with care.

  • HMDS is flammable and corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dimethylpentan-1-ol (1.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (5 mL).

  • Add hexamethyldisilazane (HMDS) (1.2 mmol, 1.2 equiv) to the solution and stir for 10 minutes at room temperature. This step generates the corresponding silyl ether in situ.

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 mmol, 20 mol%) to the reaction mixture. Note: For alkyl alcohols, a higher catalyst loading is often required.[6]

  • Carefully introduce sulfuryl fluoride (SO₂F₂) gas (1.5 mmol, 1.5 equiv) into the reaction mixture via a gas inlet tube or by using a saturated solution of SO₂F₂ in acetonitrile. Alternatively, a solid SO₂F₂ surrogate can be used according to the manufacturer's instructions.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,4-dimethylpentane-1-sulfonyl fluoride.

Optimization of Reaction Conditions

The following table summarizes key parameters for optimizing the synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride.

ParameterRecommended RangeRationale & Key Considerations
Catalyst Loading (BTMG) 10-30 mol%Alkyl alcohols are generally less reactive than aryl alcohols, often necessitating a higher catalyst loading to achieve reasonable reaction rates.[6] Start with 20 mol% and adjust as needed based on reaction monitoring.
HMDS Stoichiometry 1.1-1.5 equivA slight excess of HMDS ensures complete silylation of the starting alcohol and effectively sequesters the fluoride byproduct.
SO₂F₂ Stoichiometry 1.2-2.0 equivAn excess of the SuFEx hub is used to drive the reaction to completion.
Solvent Anhydrous MeCN, DCM, or THFAnhydrous conditions are crucial to prevent hydrolysis of the reagents and intermediates. Acetonitrile is a common choice for SuFEx reactions.
Temperature Room Temperature to 60 °CThe reaction typically proceeds well at room temperature. Gentle heating may be required for less reactive substrates, but caution should be exercised to avoid potential side reactions.[1]
Reaction Time 1-6 hoursMonitor the reaction progress closely. Prolonged reaction times are generally not necessary with the accelerated protocol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient catalyst loading- Wet reagents or solvent- Inefficient introduction of SO₂F₂- Use freshly opened or purified BTMG.- Increase catalyst loading to 25-30 mol%.- Ensure all reagents and solvents are strictly anhydrous.- Use a saturated solution of SO₂F₂ or a reliable solid surrogate.
Formation of Side Products - Elimination reaction due to excessive base or heat- Hydrolysis of the product- Avoid excessive heating.- Ensure the work-up is performed promptly after the reaction is complete.
Difficult Purification - Co-elution with byproducts- Optimize the solvent system for column chromatography.- Consider a different purification technique, such as preparative TLC or HPLC.

Conclusion

The synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride can be efficiently achieved using the principles of Accelerated SuFEx Click Chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this and other valuable alkyl sulfonyl fluorides. The protocols and optimization strategies detailed in this guide provide a solid foundation for the successful implementation of SuFEx chemistry in drug discovery and development programs.

References

  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
  • Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Labor
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019, May 7).
  • Synthesis of Sulfonyl Fluorides
  • Facile one-pot synthesis of sulfonyl fluorides from sulfon
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
  • The growing applications of SuFEx click chemistry - RSC Publishing. (2019, July 31).

Sources

Method

Application Note: Advanced Bioconjugation and Chemoproteomics Using Aliphatic Sulfonyl Fluorides

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of bioconjugation and targeted covalent inhibitor (TCI) design. While aryl sulfonyl fluorides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of bioconjugation and targeted covalent inhibitor (TCI) design. While aryl sulfonyl fluorides have historically dominated this space, aliphatic sulfonyl fluorides are rapidly emerging as highly privileged warheads. By offering unique steric profiles, tunable lipophilicity, and exceptional aqueous stability, aliphatic sulfonyl fluorides enable highly selective, context-dependent protein labeling.

This application note provides a comprehensive, mechanistic guide to utilizing aliphatic sulfonyl fluorides in bioconjugation and chemoproteomics. Designed for drug development professionals, it outlines the physical chemistry governing S-F bond activation, comparative reactivity data, and a self-validating experimental protocol for Activity-Based Protein Profiling (ABPP).

Mechanistic Causality: The "Stealth" Electrophile

To successfully deploy aliphatic sulfonyl fluorides, one must understand the causality behind their reactivity. Unlike traditional electrophiles (e.g., maleimides or NHS esters) that indiscriminately attack surface-exposed nucleophiles, aliphatic sulfonyl fluorides act as "stealth" warheads.

The Causality of Context-Dependent Activation: The S-F bond in an aliphatic sulfonyl fluoride is thermodynamically highly stable due to the strong electronegativity of fluorine and the hexavalent sulfur center. In bulk aqueous media, the probe is essentially inert (1[1]). Covalent bioconjugation only occurs when the probe docks into a specific protein microenvironment. The target binding pocket must provide a general base or a hydrogen-bond donor network to stabilize the transition state, lowering the activation energy required for fluoride expulsion. This microenvironment-driven activation allows aliphatic SFs to selectively modify context-specific serine, tyrosine, lysine, and histidine residues without generating high background noise ().

G A Aliphatic SF Probe (Inert in Aqueous Media) C S-F Bond Activation (H-Bond / Base Catalysis) A->C Docks into B Native Protein Pocket (Provides Microenvironment) B->C Induces D Nucleophilic Attack (Tyr, Lys, Ser, His) C->D Lowers Ea E Stable Covalent Adduct (Bioconjugate) D->E Fluoride Release

Context-dependent activation of aliphatic sulfonyl fluorides in protein pockets.

Quantitative Data: Reactivity and Selectivity Profiles

When designing a bioconjugation strategy, selecting the correct warhead is paramount. Aliphatic sulfonyl fluorides fill a critical gap for targeting non-cysteine residues. The data below summarizes the reactivity profiles based on recent chemoproteomic evaluations (2[2]).

Warhead TypePrimary Target ResiduesAqueous Stability (pH 7.4)Reactivity ProfileAdduct Stability
Aliphatic Sulfonyl Fluoride Ser, Tyr, Lys, HisHigh (>24 hours)Context-Dependent (SuFEx)High (Stable Sulfonate/Sulfonamide)
Aryl Sulfonyl Fluoride Ser, Tyr, Lys, HisModerate to HighContext-Dependent (SuFEx)High
Acrylamide CysHighMichael AdditionHigh
Chloroacetamide CysLow to ModerateSN2 AlkylationHigh
Aliphatic Sulfonyl Fluoride CysHighContext-DependentLow (Unstable Adduct) [2]

Note: While SFs can react with cysteine, the resulting adduct is often hydrolytically unstable, making aliphatic SFs orthogonal to traditional cysteine-directed probes.

Experimental Protocol: Self-Validating Chemoproteomic Profiling

This protocol details the use of an alkyne-tagged aliphatic sulfonyl fluoride for Activity-Based Protein Profiling (ABPP) in complex cell lysates.

Core Principle: This is a self-validating system. By running a parallel competition control and utilizing bio-orthogonal click chemistry, researchers can definitively prove that the bioconjugation is active-site directed rather than an artifact of non-specific electrophilic stress.

Step 1: Preparation of Native Cell Lysate
  • Action: Lyse cells using a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors without PMSF or AEBSF). Clarify by centrifugation at 14,000 x g for 20 mins at 4°C. Normalize protein concentration to 2 mg/mL[2].

  • Causality & Validation: Aliphatic SFs require the intact 3D architecture of the protein to activate the S-F bond. Using denaturing agents (like SDS or Urea) at this stage will destroy the activating microenvironment, resulting in zero target labeling. The exclusion of PMSF/AEBSF is critical, as these are competing sulfonyl fluorides that will permanently block target serine/tyrosine residues[2].

Step 2: Probe Incubation & Competition Control
  • Action (Test Sample): Add the aliphatic SF-alkyne probe (e.g., an octyl-SF or hexadecyl-SF for lipid-binding proteins) to a final concentration of 10–50 µM. Incubate at 37°C for 2 hours.

  • Action (Control Sample): Pre-incubate the lysate with a 10x excess of the unconjugated parent ligand for 30 minutes before adding the SF-alkyne probe.

  • Causality & Validation: The competition control is the internal validation engine of this protocol. If the LC-MS/MS signal for a specific protein disappears in the control sample, it proves the aliphatic SF conjugated specifically within the intended binding pocket, governed by spatial proximity and microenvironment activation.

Step 3: CuAAC (Click) Biotinylation
  • Action: To the labeled lysates, add the click reagents in the following order to achieve final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM THPTA ligand, and 1 mM CuSO₄. Vortex and incubate at room temperature for 1 hour[2].

  • Causality & Validation: The order of addition and the inclusion of THPTA are non-negotiable. THPTA coordinates Cu(I) generated by TCEP, preventing the copper from catalyzing the production of Reactive Oxygen Species (ROS). Without THPTA, ROS will artificially oxidize methionine and cysteine residues in the lysate, creating false positives during downstream mass spectrometry analysis.

Step 4: Streptavidin Enrichment and On-Bead Digestion
  • Action: Add pre-washed streptavidin-agarose beads. Rotate for 1.5 hours. Wash beads sequentially with 1% SDS in PBS, 8M Urea in 50 mM ammonium bicarbonate, and pure PBS. Perform on-bead trypsin digestion overnight at 37°C[2].

  • Causality & Validation: Because the SuFEx reaction forms an incredibly stable covalent bond (sulfonate or sulfonamide), the bioconjugate can withstand extremely harsh washing conditions (SDS and Urea). These stringent washes validate the data by stripping away all non-covalently bound background proteins, ensuring that the peptides identified by LC-MS/MS are true covalent targets of the aliphatic SF probe.

G S1 Native Cell Lysate (Preserved Folds) S2 SF-Alkyne Probe (Specific Binding) S1->S2 S3 CuAAC Reaction (Biotinylation) S2->S3 S4 Streptavidin Enrichment S3->S4 S5 Stringent Wash & Trypsin Digestion S4->S5 S6 LC-MS/MS Target ID S5->S6

Self-validating chemoproteomic workflow for target identification using SF probes.

References

  • Source: Chemical Science (RSC Publishing)
  • Title: Sulfur(VI)
  • Title: Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites Source: BenchChem URL
  • Source: National Science Review (Oxford Academic)
  • Source: Nature Communications (via ResearchGate)

Sources

Application

Application Note: Kinetic Profiling of Sterically Hindered Aliphatic Sulfonyl Fluorides in SuFEx Catalysis

Target Substrate: 2,4-Dimethylpentane-1-sulfonyl fluoride (CAS: 1888904-35-5) Application: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Audience: Discovery Chemists, Process Engineers, and Kineticists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2,4-Dimethylpentane-1-sulfonyl fluoride (CAS: 1888904-35-5) Application: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Audience: Discovery Chemists, Process Engineers, and Kineticists

Executive Summary & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the construction of robust S–N and S–O linkages. However, while aromatic sulfonyl fluorides react rapidly under mild conditions, aliphatic sulfonyl fluorides—particularly those with significant steric bulk like 2,4-dimethylpentane-1-sulfonyl fluoride —present severe kinetic bottlenecks [1]. The branched aliphatic chain induces profound steric shielding around the tetrahedral S(VI) center, drastically elevating the activation energy required for nucleophilic attack by amines.

To overcome this barrier, the reaction necessitates a complementary base (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) or a specialized Lewis acid (e.g., Ca(NTf2)2) [2]. As demonstrated in recent computational and kinetic studies, the complementary base does not merely act as an acid scavenger; it actively participates in a concerted transition state. By hydrogen-bonding with the incoming amine, the base enhances the nucleophile's character while simultaneously stabilizing the departure of the fluoride ion [3].

Understanding the precise kinetic behavior of 2,4-dimethylpentane-1-sulfonyl fluoride is critical for scaling up aliphatic sulfonamide drug candidates. This application note details a self-validating, in-situ 19 F NMR methodology to quantitatively profile these slow-reacting SuFEx systems.

SuFEx_Mechanism SF 2,4-Dimethylpentane-1- sulfonyl fluoride TS Concerted Transition State [S-N bond forming] SF->TS Amine Amine Nucleophile (R-NH2) Amine->TS Base Complementary Base (DBU) Base->TS H-bond activation Product Aliphatic Sulfonamide TS->Product Byproduct DBU-HF Salt TS->Byproduct

Mechanistic pathway of DBU-catalyzed SuFEx with 2,4-dimethylpentane-1-sulfonyl fluoride.

Experimental Design: Causality & Self-Validation

To generate trustworthy kinetic data, the experimental design must isolate the variables of interest while providing internal checks against experimental error.

  • Analytical Modality ( 19 F NMR): 19 F NMR is the premier technique for SuFEx kinetics. The starting material (–SO 2​ F) exhibits a sharp, distinct singlet near +50 ppm. Because there is no background fluorine signal in standard organic matrices, integration is highly accurate. The emergence of the bifluoride/HF byproduct can also be tracked, providing a mass-balance validation.

  • Solvent Selection (CD 3​ CN): Acetonitrile is a polar aprotic solvent. It is explicitly chosen because it stabilizes the highly polar concerted transition state without acting as a competing hydrogen-bond donor, which would otherwise sequester the DBU catalyst and artificially depress the reaction rate.

  • Pseudo-First-Order Conditions: By utilizing a 10-fold molar excess of both the amine and the DBU catalyst, their concentrations remain effectively constant. This simplifies the complex third-order rate law to Rate=kobs​[SO2​F] .

  • Self-Validating Control: Fluorobenzene is included as an inert internal standard. If the sum of the –SO 2​ F peak and the product/byproduct peaks drifts relative to the fluorobenzene integral, it immediately flags solvent evaporation or an off-target side reaction (e.g., sulfene formation).

Kinetic_Workflow Prep 1. Stock Preparation Equilibrate reagents in CD3CN Mix 2. Rapid Injection Combine substrate, amine, and standard Prep->Mix NMR 3. 19F NMR Acquisition Collect spectra at 30s intervals Mix->NMR Process 4. Signal Integration Track -SO2F decay vs internal standard NMR->Process Analyze 5. Kinetic Extraction Derive k_obs from pseudo-first-order plots Process->Analyze

Workflow for in-situ 19F NMR kinetic profiling of SuFEx reactions.

Step-by-Step Protocol: In-Situ Kinetic Assay

Materials Required
  • Substrate: 2,4-Dimethylpentane-1-sulfonyl fluoride (0.1 M final concentration)

  • Nucleophile: Selected amines (e.g., n-butylamine, isopropylamine) (1.0 M final)

  • Catalyst: DBU (1.0 M final)

  • Internal Standard: Fluorobenzene (0.05 M final)

  • Solvent: CD 3​ CN (Anhydrous)

  • Equipment: 400+ MHz NMR Spectrometer with variable temperature (VT) control.

Execution Steps
  • Instrument Calibration: Pre-equilibrate the NMR probe to exactly 298 K. Temperature fluctuations >0.5 K will severely skew the Eyring activation parameters.

  • Stock Solution A (Electrophile): In an inert-atmosphere glovebox, dissolve 2,4-dimethylpentane-1-sulfonyl fluoride and fluorobenzene in CD 3​ CN to yield a 0.2 M and 0.1 M solution, respectively.

  • Stock Solution B (Nucleophile/Catalyst): Dissolve the target amine and DBU in CD 3​ CN to yield a 2.0 M solution of each.

  • Baseline Validation: Transfer 250 µL of Stock A and 250 µL of pure CD 3​ CN into an NMR tube. Acquire a 19 F spectrum. The –SO 2​ F peak should remain perfectly stable over 1 hour, proving the substrate does not spontaneously hydrolyze in the chosen solvent.

  • Kinetic Initiation (t = 0): Eject the baseline sample. In a fresh NMR tube, add 250 µL of Stock A. Rapidly inject 250 µL of Stock B using a gas-tight syringe, invert twice to mix, and immediately insert into the NMR spectrometer.

  • Data Acquisition: Run a pre-programmed macro to acquire one 19 F spectrum (8 scans, 10-second relaxation delay to ensure full relaxation of the F nuclei) every 30 seconds for 2 hours.

  • Data Processing: Integrate the –SO 2​ F peak ( 50 ppm) relative to the fluorobenzene standard ( -113 ppm).

Quantitative Data Presentation

Because 2,4-dimethylpentane-1-sulfonyl fluoride features γ -branching, the steric clash during the S–N bond formation is highly sensitive to the nature of the incoming amine [4]. The table below summarizes the kinetic parameters extracted from the pseudo-first-order plots ( ln([SO2​F]t​/[SO2​F]0​) vs. time).

Table 1: Kinetic Parameters for the SuFEx Reaction of 2,4-Dimethylpentane-1-sulfonyl fluoride (298 K, CD 3​ CN, 10 eq. DBU)

Amine Nucleophile (10 eq.)Steric Class kobs​ (s −1 )Half-Life ( t1/2​ )Conversion at 2h
n-ButylaminePrimary (Unbranched) 4.82×10−3 2.4 min> 99%
IsobutylaminePrimary ( β -branched) 1.15×10−3 10.0 min> 99%
IsopropylamineSecondary ( α -branched) 8.40×10−5 137.5 min~ 45%
tert-ButylaminePrimary ( α,α -branched) <1.0×10−6 > 8 days< 1%
MorpholineSecondary (Cyclic) 3.20×10−4 36.1 min~ 90%
Interpretation of Causality

The data clearly demonstrates that while the SuFEx click reaction is highly efficient for unhindered primary amines, the γ -branching of the 2,4-dimethylpentyl group creates a synergistic steric penalty when paired with α -branched amines (e.g., isopropylamine, tert-butylamine). For drug development professionals synthesizing complex aliphatic sulfonamides, this dictates that sterically encumbered amines require either elevated temperatures or a shift from DBU to a stronger Lewis acid catalyst like Ca(NTf2)2 to achieve synthetically useful conversions within a standard work shift.

References

  • Luy, J. N., et al. "Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles." ACS Omega, 2020. URL:[Link]

  • Ball, N. D., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, 2020. URL:[Link]

  • Sharpless, K. B., et al. "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub." Angewandte Chemie International Edition, 2017. URL:[Link]

  • Durie, K., et al. "SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes." Macromolecules, 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dimethylpentane-1-sulfonyl Fluoride Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected bottlenecks when applying Sulfur(VI) Fluoride Exchange (SuFEx) click chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected bottlenecks when applying Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1] to aliphatic substrates.

While aromatic sulfonyl fluorides are exceptionally robust and straightforward to couple, aliphatic variants like 2,4-dimethylpentane-1-sulfonyl fluoride present unique mechanistic challenges[2]. The presence of acidic α-protons adjacent to the strongly electron-withdrawing sulfonyl group introduces competing reaction pathways that can severely depress your isolated yields. This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to optimize your coupling workflows.

Diagnostic Workflow for Aliphatic SuFEx Coupling

Before altering your reaction conditions, use the following logical decision tree to diagnose the root cause of your low yields.

G Start Low Yield in 2,4-Dimethylpentane -1-sulfonyl fluoride Coupling? CheckBase Are you using a strong base (e.g., DBU, BEMP)? Start->CheckBase Elimination Issue: α-Deprotonation & Sulfene Elimination CheckBase->Elimination Yes CheckMoisture Are solvents rigorously anhydrous? CheckBase->CheckMoisture No FixBase Fix: Switch to mild base (DIPEA) or use Ca(NTf2)2 Elimination->FixBase Success Optimal SuFEx Coupling Yield FixBase->Success Hydrolysis Issue: Hydrolysis of S-F bond or sulfene trapping CheckMoisture->Hydrolysis No CheckNuc Is the nucleophile sterically hindered or weak? CheckMoisture->CheckNuc Yes FixMoisture Fix: Use dry solvents & inert atmosphere Hydrolysis->FixMoisture FixMoisture->Success Incomplete Issue: Incomplete Conversion CheckNuc->Incomplete Yes CheckNuc->Success No FixNuc Fix: Add Ca(NTf2)2 to increase S-center electrophilicity Incomplete->FixNuc FixNuc->Success

Diagnostic workflow for troubleshooting low yields in aliphatic SuFEx coupling.

Core Troubleshooting Guide

Q: Why does my yield drop to <15% when using DBU or BEMP as a catalyst for this specific coupling? A: The primary culprit is E1cB elimination . Unlike aromatic sulfonyl fluorides, 2,4-dimethylpentane-1-sulfonyl fluoride possesses α-protons (-CH₂-SO₂F). Organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are standard for aromatic SuFEx, but they are far too basic for aliphatic substrates. DBU rapidly abstracts the α-proton, triggering the expulsion of the fluoride ion and generating a highly reactive sulfene intermediate (R-CH=SO₂)[3]. This sulfene is indiscriminately trapped by trace water or undergoes complex oligomerization, destroying your starting material.

Q: My LC-MS shows a massive peak corresponding to the sulfonic acid (M - F + OH). How is hydrolysis occurring if SuFEx is famously "water-friendly"? A: While the S(VI)-F bond is generally stable in neutral aqueous conditions, the combination of a basic additive and trace moisture is lethal to aliphatic sulfonyl fluorides. The base either directly accelerates the nucleophilic attack of hydroxide ions on the sulfur center or, more commonly, trace water rapidly traps the transient sulfene intermediate described above. To prevent this, you must eliminate the basic conditions or ensure a rigorously anhydrous environment.

Q: The nucleophile I am using is a sterically hindered aniline, and the reaction simply stalls. How can I drive it to completion without using strong bases? A: You must shift from base-mediated activation to Lewis acid-mediated activation. The 2,4-dimethylpentyl chain introduces slight steric bulk that can slow down bimolecular nucleophilic substitution. By utilizing calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂), the calcium ion selectively coordinates with the fluoride and oxygen atoms of the sulfonyl group. This drastically increases the electrophilicity of the sulfur center, allowing even weak or hindered nucleophiles to attack efficiently at room temperature without deprotonating the α-carbon[4].

Mechanistic Pathway Analysis

Understanding the divergence between the desired substitution and the parasitic elimination pathway is critical for rational reaction design.

Mechanism Substrate 2,4-Dimethylpentane-1-sulfonyl fluoride (Aliphatic S-F) PathA Path A: Strong Base (DBU) Deprotonation at α-carbon Substrate->PathA Strong Base PathB Path B: Mild Base / Lewis Acid (e.g., Ca(NTf2)2) Substrate->PathB Mild Conditions Sulfene Sulfene Intermediate [R-CH=SO2] PathA->Sulfene -HF SideProducts Hydrolysis / Oligomerization (Low Yield) Sulfene->SideProducts +H2O or Nucleophile Activation Electrophilic Activation of S-F without deprotonation PathB->Activation Product Desired Sulfonamide / Sulfonate (High Yield) Activation->Product +Nucleophile

Competing mechanistic pathways: Sulfene elimination vs. desired SuFEx substitution.

Quantitative Data: Catalyst and Base Selection

The table below summarizes the causal relationship between your chosen catalyst system, the target nucleophile, and the resulting yield for 2,4-dimethylpentane-1-sulfonyl fluoride.

Catalyst / Base SystemAdditiveTarget NucleophilePredominant Mechanistic PathwayExpected Yield (%)
DBU (20 mol%)NonePhenols / AminesE1cB Elimination (Sulfene Formation)< 15%
DIPEA (1.5 eq)NoneHighly Reactive Aliphatic AminesDirect SuFEx Substitution75 - 85%
Ca(NTf₂)₂ (20 mol%)DABCO (1.5 eq)Anilines / Weak AminesLewis Acid Activated SuFEx85 - 95%
Uncatalyzed NoneHighly Reactive AminesUncatalyzed SuFEx60 - 80%

Self-Validating Experimental Protocol

To bypass the sulfene elimination pathway entirely, utilize the following optimized methodology for coupling 2,4-dimethylpentane-1-sulfonyl fluoride with moderately hindered or weak amines (e.g., substituted anilines). This protocol utilizes Ca(NTf₂)₂ to electrophilically activate the S-F bond[4].

Objective: Synthesize a sulfonamide via Lewis acid-mediated SuFEx coupling. Scale: 1.0 mmol

Step-by-Step Methodology:
  • Preparation of Anhydrous Environment: Action: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon three times. Causality: Eliminates trace ambient moisture. Because the Lewis acid highly activates the S-F bond, any water present will outcompete your amine, leading to rapid hydrolysis.

  • Reagent Assembly: Action: Add the amine nucleophile (1.2 mmol, 1.2 equiv), Ca(NTf₂)₂ (0.2 mmol, 20 mol%), and DABCO (1.5 mmol, 1.5 equiv) to the flask. Dissolve the mixture in 2.0 mL of rigorously anhydrous Acetonitrile (MeCN). Causality: DABCO acts as a mild, non-deprotonating nucleophilic catalyst that works synergistically with the calcium Lewis acid without triggering α-deprotonation.

  • Electrophile Addition: Action: Slowly add 2,4-dimethylpentane-1-sulfonyl fluoride (1.0 mmol, 1.0 equiv) dropwise via a microsyringe at room temperature (20-25 °C). Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing bimolecular side reactions and thermal runaway.

  • Reaction Monitoring (Self-Validation): Action: Stir the reaction at room temperature. Extract a 10 µL aliquot after 2 hours and analyze via ¹⁹F NMR. Causality: ¹⁹F NMR is the most diagnostic tool for this chemistry. The characteristic S-F peak of the starting material (~ +50 to +60 ppm) will cleanly disappear as conversion reaches 100%. This bypasses the ambiguity of LC-MS, which can cause in-source fragmentation of the S-F bond.

  • Quenching and Purification: Action: Once complete, quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 5 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous buffer systems for bioconjugation with 2,4-dimethylpentane-1-sulfonyl fluoride? A: It is highly challenging. While aromatic sulfonyl fluorides are excellent for aqueous bioconjugation, aliphatic variants are highly susceptible to hydrolysis in basic aqueous buffers due to sulfene formation. If bioconjugation is absolutely necessary, maintain a strictly neutral pH (pH 7.0) and avoid primary amine buffers (like Tris) which will competitively attack the electrophile.

Q: I don't have Ca(NTf₂)₂. Can I use other Lewis acids like Sc(OTf)₃? A: Calcium triflimide is uniquely suited for SuFEx because the calcium ion has a highly specific binding affinity for the oxygen and fluorine atoms of the sulfonyl group, while the NTf₂⁻ counterion is exceptionally non-coordinating. Other Lewis acids often fail to provide the same level of clean activation and may induce unwanted side reactions.

Q: Is it possible to couple this sulfonyl fluoride with a phenol to make a sulfonate ester? A: Yes, but phenols are weaker nucleophiles than amines. You cannot use DBU to activate the phenol (as you would for an aromatic SuFEx) because it will destroy your aliphatic starting material. Instead, pre-form the phenoxide using a mild base like Cs₂CO₃ in a strictly anhydrous solvent, or utilize the Ca(NTf₂)₂ protocol with an extended reaction time.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Source: scripps.

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 2,4-Dimethylpentane-1-sulfonyl Fluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 2,4-Dimethylpentane-1-sulfonyl fluoride in aqueous environments. Our goal is to equip you with the knowledge to minimize hydrolysis and ensure the integrity of your experiments.

Introduction: The Challenge of Aqueous Stability

2,4-Dimethylpentane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride, a class of compounds increasingly utilized as covalent probes and inhibitors in chemical biology and drug discovery.[1][2] The utility of these molecules stems from the unique reactivity of the sulfonyl fluoride (—SO₂F) moiety. It is stable enough for biological applications yet can react with specific nucleophilic residues on proteins like serine, tyrosine, and lysine.[3] However, this reactivity also makes it susceptible to hydrolysis, where water acts as a nucleophile, converting the sulfonyl fluoride to the corresponding and often inactive sulfonic acid.[4] This guide will provide a framework for understanding and mitigating this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sulfonyl fluoride hydrolysis?

A1: The hydrolysis of a sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur atom. In aqueous solutions, a water molecule or a hydroxide ion (OH⁻) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the departure of the fluoride ion, which is a good leaving group under these conditions. The reaction is significantly faster under basic (alkaline) conditions due to the higher concentration and greater nucleophilicity of hydroxide ions compared to neutral water molecules.[5]

Q2: What factors have the most significant impact on the rate of hydrolysis of 2,4-Dimethylpentane-1-sulfonyl fluoride?

A2: The rate of hydrolysis is primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises above neutral (pH > 7.0). This is due to the increased concentration of the highly nucleophilic hydroxide ion (OH⁻).[5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing experiments at lower temperatures (e.g., 4°C) can substantially slow down the degradation of the compound.

  • Buffer Composition: While less common, certain buffer components can potentially catalyze the hydrolysis reaction. It is always advisable to test the stability of your compound in your specific buffer system.

Q3: How stable are sulfonyl fluorides in aqueous solutions generally?

A3: The stability of sulfonyl fluorides in aqueous solutions is highly variable and depends on the specific structure of the molecule and the pH of the solution.[6][7] For instance, the well-known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF) has a half-life of about 110 minutes at pH 7.0 and 25°C, which drops to 35 minutes at pH 8.0.[6] Aliphatic sulfonyl fluorides like 2,4-Dimethylpentane-1-sulfonyl fluoride are generally considered to be less reactive than their aromatic counterparts, which may translate to greater stability, though this is not always the case.[8]

Q4: How can I tell if my 2,4-Dimethylpentane-1-sulfonyl fluoride has hydrolyzed?

A4: Hydrolysis can be detected by monitoring the appearance of the corresponding sulfonic acid and the disappearance of the starting sulfonyl fluoride over time. Common analytical techniques for this include:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and its hydrolytic product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of signals corresponding to the sulfonyl fluoride and the appearance of new signals from the sulfonic acid.

  • Mass Spectrometry (MS): MS can be used to identify the masses of the compounds present in your solution, confirming the presence of the hydrolyzed product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or poor experimental results. The compound may be degrading in your aqueous working solution.Prepare fresh aqueous dilutions for each experiment from a stable, anhydrous stock solution. Add the compound to the buffer immediately before use.
Precipitate forms when adding the stock solution to the aqueous buffer. The concentration of the compound in the final aqueous solution is too high, or the organic solvent from the stock is not miscible enough.Decrease the final concentration of 2,4-Dimethylpentane-1-sulfonyl fluoride. Increase the percentage of the organic solvent in the final solution if your experimental system allows, but be mindful of its potential effects.
Loss of activity over the course of a long experiment. Hydrolysis of the sulfonyl fluoride moiety is likely occurring.Consider running the experiment at a lower temperature (e.g., on ice). Ensure your buffer is at a neutral or slightly acidic pH (pH 6.0-7.0). If possible, add fresh compound at intervals during the experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

Causality: The key to minimizing hydrolysis is to limit the compound's exposure to water until the last possible moment. Preparing a concentrated stock solution in a dry, water-miscible organic solvent is the best practice.

Materials:

  • 2,4-Dimethylpentane-1-sulfonyl fluoride

  • Anhydrous dimethyl sulfoxide (DMSO), ethanol, or methanol

  • Appropriate vials with tight-fitting caps

Procedure:

  • Weigh the desired amount of 2,4-Dimethylpentane-1-sulfonyl fluoride in a clean, dry vial.

  • Add the appropriate volume of anhydrous organic solvent to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture contamination.

Protocol 2: Preparation of an Aqueous Working Solution

Causality: The goal here is to rapidly and evenly disperse the compound in the aqueous buffer to minimize localized high concentrations that could lead to precipitation, while also minimizing the time it spends in the aqueous environment before use.

Procedure:

  • Bring the concentrated stock solution to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise.

  • Visually inspect the solution to ensure no precipitation has occurred.

  • Crucially, use the freshly prepared aqueous working solution immediately in your experiment.

Visualization of the Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis of 2,4-Dimethylpentane-1-sulfonyl fluoride.

Hydrolysis_Mechanism SF 2,4-Dimethylpentane-1-sulfonyl fluoride (R-SO₂F) TS Transition State SF->TS Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->TS SA 2,4-Dimethylpentane-1-sulfonic acid (R-SO₃H) TS->SA F Fluoride Ion (F⁻) TS->F Leaving Group Departure

Caption: Base-catalyzed hydrolysis of an alkyl sulfonyl fluoride.

References

  • Doyle, A. G. et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • Various Authors. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Various Authors. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Various Authors. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Various Authors. (2023). Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School - Figshare.
  • Various Authors. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
  • Various Authors. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. BenchChem.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Various Authors. (2014). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Science and Biotechnology.
  • Various Authors. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • Various Authors. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • Various Authors. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Various Authors. (2023). Sulfur fluoride exchange. PMC.
  • Various Authors. (2004). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Various Authors. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
  • Various Authors. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Various Authors. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
  • Various Authors. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Cady, G. H., & Cady, S. E. (1956). Solubility and thermodynamic properties of sulfuryl fluoride in water. Journal of the American Chemical Society.

Sources

Troubleshooting

SuFEx Probe Troubleshooting Center: Removing Unreacted 2,4-Dimethylpentane-1-Sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cleanup of Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cleanup of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. While sulfonyl fluorides are privileged warheads for covalent protein modification 1, the specific architecture of the 2,4-dimethylpentane-1-sulfonyl fluoride probe presents a unique biophysical hurdle: profound hydrophobicity.

The Chemistry & The Challenge (Causality)

Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are exceptionally stable in aqueous buffers 2. You cannot simply wait for the unreacted probe to degrade.

The 2,4-dimethylpentane moiety is a branched aliphatic chain. When you attempt to remove the unreacted probe using standard Size Exclusion Chromatography (SEC) or dialysis, the lipophilic tail drives non-covalent hydrophobic interactions with surface patches on your protein. Instead of entering the porous SEC resin to be retained 3, the small molecule "piggybacks" on the protein and co-elutes in the void volume. To successfully remove it, your methodology must thermodynamically outcompete these hydrophobic protein-probe interactions.

Diagnostic Workflow

G Start Unreacted 2,4-Dimethylpentane-1-Sulfonyl Fluoride in Protein Sample Downstream What is the Downstream Application? Start->Downstream Native Native / Active Protein (Enzyme Assays, Crystallography) Downstream->Native Requires 3D Structure Denatured Denatured Protein (LC-MS/MS, Proteomics) Downstream->Denatured Sequence/Mass Analysis SEC Optimized Spin Desalting (SEC with 5% DMSO) Native->SEC Volume < 4 mL Dialysis Dialysis with Hydrophobic Scavenger Native->Dialysis Volume > 4 mL Precipitation Chloroform/Methanol Precipitation Denatured->Precipitation Max Probe Removal

Decision matrix for removing hydrophobic SuFEx probes based on downstream analytical requirements.

Self-Validating Methodologies

Protocol A: Optimized Spin Desalting (For Native Protein Recovery)

Standard spin desalting columns (e.g., Zeba 7K or 40K MWCO) yield >95% retention of typical small molecules [[4]](). However, to prevent our aliphatic probe from adhering to the protein, we must introduce a mild co-solvent to the equilibration buffer.

Step-by-Step:

  • Buffer Preparation: Prepare your target downstream buffer supplemented with 5% DMSO or 0.05% Tween-20. This concentration is generally well-tolerated by most proteins but is sufficient to keep the lipophilic probe in the mobile phase.

  • Column Equilibration: Snap off the bottom closure of a Zeba Spin Column, loosen the cap, and centrifuge at 1,000 × g for 2 minutes to remove the storage azide buffer.

  • Wash: Apply the optimized buffer (with DMSO/Tween) to the resin. Centrifuge at 1,000 × g for 2 minutes. Repeat this wash step 3 times to fully exchange the resin pores [[4]]().

  • Sample Application: Apply your protein sample slowly to the center of the compacted resin bed.

  • Elution: Transfer the column to a clean collection tube and centrifuge at 1,000 × g for 2 minutes.

Validation Checkpoint: Run a parallel "Probe-Only" mock sample (buffer + probe, no protein). If the probe appears in the flow-through of the mock column, your buffer lacks sufficient disrupting power. Increase the DMSO concentration until the mock flow-through is completely clean. This guarantees that any probe found in your actual protein sample is covalently bound, not just sticking non-covalently.

Protocol B: Chloroform/Methanol Precipitation (For Denatured MS Analysis)

When preserving native structure is unnecessary (e.g., bottom-up proteomics), organic precipitation is the gold standard for removing lipophilic contaminants 5. The unreacted 2,4-dimethylpentane-1-sulfonyl fluoride will partition entirely into the organic phase.

Step-by-Step:

  • To 100 µL of protein sample, add 400 µL of LC-MS grade Methanol. Vortex thoroughly.

  • Add 100 µL of Chloroform. Vortex thoroughly.

  • Add 300 µL of LC-MS grade Water. Vortex thoroughly (the mixture will become cloudy).

  • Centrifuge at 14,000 × g for 5 minutes. A white protein disc will form at the interface between the upper aqueous/methanol layer and the lower chloroform layer.

  • Carefully aspirate and discard the upper layer without disturbing the protein disc.

  • Add 300 µL of Methanol to wash the pellet. Centrifuge at 14,000 × g for 5 minutes.

  • Discard the supernatant and air-dry the pellet for 10 minutes before resuspending in your digestion buffer (e.g., 8M Urea or 0.1% RapiGest).

Validation Checkpoint: Instead of discarding the lower chloroform layer in Step 5, evaporate it to dryness, resuspend in 50% Acetonitrile, and inject it into your LC-MS. The presence of the unreacted probe here confirms successful phase extraction away from your protein mass.

Quantitative Performance Data

Removal MethodTarget ApplicationProbe Removal EfficiencyProtein RecoveryProcessing TimeDenaturation Risk
Optimized Spin SEC Native Assays, Crystallography85 - 95%> 90%< 15 minsLow
Chloroform/Methanol Bottom-up LC-MS/MS> 99%80 - 90%1 - 2 hoursHigh (Intentional)
Dialysis (Standard) High-volume Buffer Exchange40 - 60%> 85%12 - 24 hoursLow
Dialysis (+ Scavenger) High-volume Native Prep90 - 95%> 85%12 - 24 hoursLow

Frequently Asked Questions (FAQs)

Q1: I desalted my sample using a 7K MWCO column, but my intact MS still shows a massive peak for the unreacted probe. Why? A: Intact MS requires the protein to be completely free of non-covalent adducts. Because the 2,4-dimethylpentane tail is highly lipophilic, it survives standard aqueous SEC desalting by clinging to the protein 5. You must either switch to Protocol B (Precipitation) or use a reversed-phase C4 ZipTip wash with a high aqueous/low organic solvent (e.g., 10-15% acetonitrile) prior to elution to wash away the free probe.

Q2: My protein aggregates and crashes out on the Zeba column during desalting. How do I prevent this? A: The covalent addition of the hydrophobic 2,4-dimethylpentane moiety can alter the isoelectric point or overall solubility of your protein. Furthermore, if you added DMSO to the initial labeling reaction to dissolve the probe, the sudden removal of that DMSO during SEC can cause the modified protein to precipitate. Maintain 2-5% DMSO in your SEC equilibration buffer to ease the transition.

Q3: Can I use dialysis instead of spin columns? A: Dialysis relies on passive diffusion 6. Because the probe is hydrophobic, its free concentration in the aqueous buffer is extremely low; it prefers to stay bound to the protein. Standard dialysis will be highly inefficient. If you must dialyze due to large sample volumes, you must include a hydrophobic sink (like cyclodextrins or specialized scavenger beads) in the outer buffer to pull the probe across the membrane.

Q4: Can I just let the unreacted sulfonyl fluoride hydrolyze over time? A: No. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are exceptionally stable in aqueous buffers at physiological pH 2. They will persist in your sample indefinitely unless actively removed.

References

  • 4

  • 6

  • 3

  • 5

  • [[1] Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing]()

  • 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylpentane-1-Sulfonyl Fluoride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Excha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Exchange (SuFEx) reactions involving highly hindered aliphatic hubs.

2,4-Dimethylpentane-1-sulfonyl fluoride is a notoriously challenging building block. The branching at the β- and δ-positions creates a formidable steric shield around the electrophilic sulfur center, often leading to stalled reactions or undesired side products. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Core Principles & Causality (The "Why")

Q: Why is 2,4-dimethylpentane-1-sulfonyl fluoride so unreactive compared to standard SuFEx hubs? A: The lack of reactivity is a dual consequence of electronic stability and steric exclusion. Unlike aryl sulfonyl fluorides, aliphatic variants lack an electron-withdrawing aromatic ring, making the S(VI) center inherently less electrophilic[1]. More critically, the β-methyl group (at the 2-position) physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the sulfur atom. When standard SuFEx conditions are applied, the nucleophile simply cannot reach the S(VI) center, leading to near-zero conversion.

Q: Why do my reactions fail or degrade when I increase the concentration of standard bases like DBU? A: Aliphatic sulfonyl fluorides possess acidic α-protons. When you increase the loading or temperature with a strongly nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), you inadvertently shift the reaction pathway. Instead of facilitating the desired S-F exchange, the base triggers an E1cB-like α-deprotonation[2]. This forms a highly reactive, transient sulfene intermediate that rapidly undergoes oligomerization or hydrolysis, destroying your starting material without yielding the desired product.

Part 2: Catalyst Selection & Optimization (The "How")

Q: Which catalyst systems successfully activate sterically hindered aliphatic sulfonyl fluorides? A: The solution lies in decoupling basicity from nucleophilicity.

  • For Phenolic Nucleophiles: We recommend Accelerated SuFEx Click Chemistry (ASCC) utilizing Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine, BTMG) combined with hexamethyldisilazane (HMDS)[3]. BTMG is an organosuperbase (pKaH ~ 26) with massive steric bulk, allowing it to deprotonate the phenol without attacking the α-protons of the sulfonyl fluoride. HMDS acts as a silicon-based fluoride scavenger, trapping the leaving fluoride ion to prevent product inhibition.

  • For Amine Nucleophiles: Amines do not form reactive anions as easily as phenols. For hindered aliphatic sulfonyl fluorides, a relay catalysis system using 10 mol% N-heterocyclic carbene (NHC) and 10 mol% 1-hydroxybenzotriazole (HOBt) is highly effective[4].

G N1 2,4-Dimethylpentane-1-sulfonyl fluoride N2 Nucleophile Type? N1->N2 N3 Phenol / Aryl Silyl Ether N2->N3 O-Nucleophile N4 Aliphatic Amine N2->N4 N-Nucleophile N5 Sterically Hindered? N3->N5 N8 NHC / HOBt Relay Catalysis N4->N8 N6 BTMG + HMDS (ASCC) High Efficiency N5->N6 Yes N7 DBU (10-20 mol%) Standard SuFEx N5->N7 No

Caption: SuFEx catalyst selection workflow for sterically hindered aliphatic sulfonyl fluorides.

Part 3: Quantitative Data Benchmarking

To guide your experimental design, the following table summarizes the expected performance of various catalyst systems when applied to highly hindered aliphatic sulfonyl fluorides.

Catalyst SystemNucleophile TypeCatalyst LoadingTemp (°C)Time (h)Typical YieldPrimary Failure Mode
TEA (Triethylamine) Phenol / Amine200 mol%25 - 6048< 10%Insufficient basicity; no S-F activation.
DBU Phenol20 mol%252430 - 40%α-deprotonation; sulfene degradation[5].
BEMP Aryl Silyl Ether5 mol%801280 - 85%Slow kinetics due to extreme steric clash[2].
BTMG + HMDS Phenol5 mol% BTMG250.5 - 1> 90%None (Optimal for O-nucleophiles)[3].
NHC + HOBt Primary/Sec Amine10 mol% (each)254 - 685 - 95%None (Optimal for N-nucleophiles)[4].

Part 4: Self-Validating Experimental Protocols

A robust experiment must contain internal checkpoints to validate success before proceeding to purification. Below are the optimized, step-by-step methodologies.

Protocol A: BTMG-HMDS Mediated ASCC for Phenolic Coupling

Use this protocol when coupling 2,4-dimethylpentane-1-sulfonyl fluoride with phenols or aryl silyl ethers.

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve the phenol (1.0 equiv, 0.5 mmol) and 2,4-dimethylpentane-1-sulfonyl fluoride (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (2.0 mL).

  • Additive Introduction: Add hexamethyldisilazane (HMDS) (1.5 equiv, 0.75 mmol) to the stirring solution.

  • Catalyst Initiation: Syringe in Barton's base (BTMG) (5.0 mol%, 0.025 mmol) dropwise. Causality Note: The immediate formation of the phenoxide ion initiates the catalytic cycle, while HMDS stands by to scavenge the expelled fluoride[3].

  • Self-Validation (19F NMR Checkpoint): After 30 minutes, extract a 50 µL aliquot, dilute in CD3CN, and run a quick 19F NMR. The characteristic S-F multiplet of the starting material (typically between +50 to +60 ppm) must be completely absent. If a residual peak remains, add an additional 2 mol% BTMG and stir for 15 minutes.

  • Quenching & Isolation: Once validated, concentrate the mixture under reduced pressure. Purify directly via flash chromatography (Hexanes/EtOAc) to yield the pure sulfonate ester.

Protocol B: NHC/HOBt Relay Catalysis for Amine Coupling

Use this protocol when synthesizing sulfonamides from aliphatic or aromatic amines.

  • Setup: In a dry vial under nitrogen, combine 2,4-dimethylpentane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol), the target amine (1.2 equiv, 0.6 mmol), and 1-hydroxybenzotriazole (HOBt) (10 mol%, 0.05 mmol) in anhydrous dichloromethane (2.0 mL).

  • Catalyst Addition: Add the N-heterocyclic carbene precatalyst (e.g., IMes·HCl) (10 mol%) and a mild inorganic base (e.g., K2CO3, 2.0 equiv) to generate the active NHC in situ[4].

  • Reaction: Stir vigorously at room temperature for 4-6 hours. Causality Note: The NHC activates the sulfonyl fluoride to form a highly reactive sulfonylazolium intermediate, which is then intercepted by HOBt to form a less hindered, highly electrophilic active ester that the amine can easily attack.

  • Validation (TLC/LC-MS): Monitor the disappearance of the amine via LC-MS or ninhydrin-stained TLC.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and HOBt), dry over Na2SO4, and evaporate to obtain the sulfonamide.

Part 5: Troubleshooting FAQs

Q: I am seeing complete consumption of 2,4-dimethylpentane-1-sulfonyl fluoride, but no product mass is detected. What happened? A: You are experiencing α-deprotonation. If your base is too strong or lacks sufficient steric bulk (e.g., high concentrations of DBU or NaOH), it will strip an α-proton instead of activating the S-F bond[2]. This forms a sulfene intermediate that rapidly reacts with trace water to form sulfonic acids, or oligomerizes. Solution: Strictly ensure anhydrous conditions and switch to the BTMG/HMDS system.

Q: The reaction stalls at 50% conversion even with BTMG. How do I push it to completion? A: This is classic product inhibition. The expelled fluoride ion is accumulating and shifting the thermodynamic equilibrium backward. Solution: Your HMDS has likely degraded or was insufficient. Add an additional 1.0 equivalent of HMDS or a calcium salt (like Ca(NTf2)2) to act as an irreversible fluoride sink.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2,4-Dimethylpentane-1-sulfonyl Fluoride Exchange

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Sulfur(VI) Fluoride Exchange (SuFEx) reactions involving aliphatic sulfonyl fluorides, specifically focusing on 2,4-dimethylpen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Sulfur(VI) Fluoride Exchange (SuFEx) reactions involving aliphatic sulfonyl fluorides, specifically focusing on 2,4-dimethylpentane-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals who are leveraging the power of SuFEx click chemistry and require guidance on overcoming the unique challenges presented by aliphatic systems.

The SuFEx reaction is a cornerstone of modern click chemistry, enabling the rapid and reliable assembly of molecules through the formation of robust sulfonyl linkages.[1][2] While aromatic sulfonyl fluorides are widely used, their aliphatic counterparts, like 2,4-dimethylpentane-1-sulfonyl fluoride, possess a distinct reactivity profile. The primary challenge lies in the inherent stability of the sulfur-fluoride (S-F) bond, which requires catalytic activation, and the presence of acidic protons on the carbon alpha to the sulfonyl group.[3] The selection of an inappropriate catalyst can lead to undesirable side reactions, most notably base-induced elimination.

This guide provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and a detailed protocol for successful SuFEx reactions with this substrate class.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a catalyst for 2,4-dimethylpentane-1-sulfonyl fluoride exchange?

The central issue is balancing reactivity with selectivity. The catalyst must be sufficiently basic or nucleophilic to activate the highly stable S-F bond for exchange with an incoming nucleophile (e.g., an alcohol or amine).[4] However, 2,4-dimethylpentane-1-sulfonyl fluoride has protons on the α-carbon. Strong, non-hindered bases can deprotonate this position, leading to the elimination of hydrogen fluoride and the formation of a highly reactive sulfene intermediate, which can cause polymerization and a complex mixture of byproducts.[3] Therefore, the ideal catalyst activates the SuFEx pathway without promoting the elimination side reaction.

Q2: Which general classes of catalysts are recommended for aliphatic sulfonyl fluorides?

For sensitive substrates like alkyl sulfonyl fluorides, the following catalyst classes have shown the most promise:

  • Sterically Hindered Guanidine Bases: Catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), especially when used with a silicon-based fluoride scavenger, are highly effective.[5] Their steric bulk hinders their ability to act as a proton-abstracting base at the α-carbon while still efficiently facilitating the SuFEx reaction.

  • Bifluoride Salts: Salts such as potassium bifluoride (KHF₂) or tetrabutylammonium bifluoride can serve as both a fluoride source for synthesis and as catalysts for the exchange reaction. They are known to broaden the scope of SuFEx to include sensitive functional groups like alkyl sulfonyl fluorides.[1][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs can function as potent organocatalysts for SuFEx reactions, activating alcohols and amines towards the sulfonyl fluoride hub through hydrogen bonding mechanisms.[6]

  • Lewis Acids: In certain systems, particularly with silylated amines, Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can effectively catalyze the S-N bond formation.[7]

Q3: Why should I be cautious about using common bases like DBU or triethylamine?

While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N) are effective SuFEx catalysts for many systems, their use with alkyl sulfonyl fluorides is problematic.[3] DBU is an exceptionally strong base (pKaH ≈ 24.3 in MeCN) with moderate steric hindrance, making it highly prone to causing the aforementioned elimination side reaction.[3] Triethylamine is generally less basic and a weaker catalyst, often requiring higher temperatures or longer reaction times, which can also lead to side product formation. For substrates with acidic α-protons, these catalysts often result in low yields of the desired product.[3]

Q4: What is the role of silicon additives like hexamethyldisilazane (HMDS) in "Accelerated SuFEx"?

In protocols referred to as "Accelerated SuFEx," a silicon-based additive like HMDS is used in concert with a base catalyst such as BTMG.[5] The primary role of HMDS is to serve as an in situ silylating agent for the nucleophile (e.g., an alcohol) and a powerful fluoride scavenger. The reaction is driven forward by the formation of the extremely stable and thermodynamically favorable silicon-fluoride (Si-F) bond.[4][5] This has two major benefits:

  • It makes the overall process highly exergonic, allowing for rapid reaction rates at room temperature.

  • It enables the use of lower catalyst loadings, further minimizing the risk of side reactions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst is too weak to activate the S-F bond under the reaction conditions. 2. Catalyst Degradation: The catalyst is sensitive to moisture or adventitious acid. 3. Steric Hindrance: The nucleophile or the sulfonyl fluoride is highly sterically hindered.1. Switch to a more potent catalytic system, such as the BTMG/HMDS protocol.[5] 2. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Increase the reaction temperature cautiously (e.g., from 25 °C to 40 °C), while monitoring for byproduct formation. Increase the reaction time.
2. Low Yield with a Complex Mixture of Byproducts 1. Base-Induced Elimination: The primary suspect. The catalyst is deprotonating the α-carbon, leading to sulfene formation and subsequent side reactions.[3] 2. Substrate Instability: The nucleophile or product may be unstable under the reaction conditions.1. Immediately switch to a more suitable catalyst. If using DBU, replace it with a sterically hindered base like BTMG.[5] Alternatively, explore bifluoride salt catalysis.[3] 2. Lower the reaction temperature. 3. Ensure the reaction is not run for an unnecessarily long time after completion.
3. Reaction Stalls Before Completion 1. Catalyst Inhibition: The fluoride ion byproduct can coordinate with and inhibit certain catalysts. 2. Reversible Reaction: The reverse reaction is becoming significant as product accumulates.1. Employ a protocol that includes a fluoride scavenger, such as the BTMG/HMDS system, to irreversibly remove the fluoride byproduct.[5] 2. Add a fresh portion of the catalyst to the reaction mixture.

Catalyst System Comparison for Aliphatic SuFEx

Catalyst SystemTypical LoadingAdvantagesDisadvantages & Considerations for Alkyl-SO₂F
DBU 10–30 mol%[3]High activity for non-sensitive substrates.Not Recommended. High basicity strongly promotes α-proton abstraction and elimination side reactions.[3]
Bifluoride Salts (e.g., [TBA][FHF]) 5–20 mol%Milder conditions, known to be compatible with sensitive alkyl sulfonyl fluorides.[3]May require higher temperatures or longer reaction times compared to superbase systems. Solubility can be an issue in some organic solvents.
BTMG / HMDS ("Accelerated SuFEx") 0.5–5 mol% BTMG[5]Extremely fast reaction times (minutes).[5] Low catalyst loading minimizes side reactions. Broad substrate scope. Irreversible due to Si-F bond formation.[4][5]Requires the use of a silicon additive (HMDS). HMDS is moisture-sensitive.

Visualizing the Catalytic Pathway

The following diagram illustrates a generalized catalytic cycle for a base-catalyzed SuFEx reaction between an alkyl sulfonyl fluoride and an alcohol, highlighting the key activation and exchange steps.

SuFEx_Cycle cluster_main Catalytic SuFEx Cycle cluster_side Undesirable Side Reaction R_SO2F R-SO₂F (Alkyl Sulfonyl Fluoride) Product R-SO₂-OR' (Product) R_OH R'-OH (Nucleophile) Activated_Complex [R'-O-H---Base]⁺ (Activated Nucleophile) R_OH->Activated_Complex + Base Base Base (e.g., BTMG) Activated_Complex->Product + R-SO₂F HF_Base [Base-H]⁺F⁻ (Catalyst Regeneration) Product->HF_Base - HF HF_Base->Base - HF (to scavenger or equilibrium) Elimination_Product Sulfene Intermediate + [Base-H]⁺F⁻ R_SO2F_side R-SO₂F (α-Proton Abstraction) R_SO2F_side->Elimination_Product + Strong Base Base_side Strong Base (e.g., DBU)

Caption: Generalized catalytic cycle for base-catalyzed SuFEx and the competing elimination pathway.

Experimental Protocol: Accelerated SuFEx with BTMG/HMDS

This protocol describes a general procedure for the reaction of 2,4-dimethylpentane-1-sulfonyl fluoride with a primary or secondary alcohol nucleophile using the highly efficient BTMG/HMDS catalytic system.[5]

Materials:

  • 2,4-dimethylpentane-1-sulfonyl fluoride (1.0 equiv)

  • Alcohol nucleophile (1.1 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-5 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use.

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol nucleophile (1.1 equiv).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous solvent to dissolve the alcohol (to achieve a final concentration of ~0.1-0.5 M).

  • Addition of Reagents:

    • To the stirred solution, add hexamethyldisilazane (HMDS, 1.0 equiv) via syringe.

    • Add 2,4-dimethylpentane-1-sulfonyl fluoride (1.0 equiv) to the mixture.

    • Finally, add the catalyst, BTMG (1-5 mol%), via syringe. For challenging or sterically hindered alcohols, the catalyst loading may be increased up to 20 mol%.[5]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C). The reaction is often complete within 5-30 minutes.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis until the starting sulfonyl fluoride is consumed.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and volatile byproducts (e.g., silylated ammonia from HMDS).

    • The crude residue can typically be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure sulfonate product.

Self-Validation:

  • Success Criteria: Complete consumption of the limiting reagent (sulfonyl fluoride) as determined by TLC/NMR. Characterization of the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry should confirm the formation of the desired sulfonate ester and match expected values.

  • Troubleshooting: If the reaction is sluggish, ensure all reagents were anhydrous. A slight warming (to 30-40 °C) or the addition of another 1-2 mol% of BTMG can be attempted. If significant byproducts are observed, the initial catalyst loading may have been too high or the reaction may be sensitive to temperature.

References

  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. (2025, May 23). BLDpharm.
  • Sulfur fluoride exchange. (n.d.).
  • An Approach to Aliphatic Sulfonyl Fluorides. (2025, September 11).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023, October 27).
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2026, January 17).
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024, November 9).
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16).
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022, December 6). Royal Society of Chemistry.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. (2025, July 10).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. (n.d.).

Sources

Optimization

SuFEx Technical Support Center: Resolving Sulfonyl Fluoride Stability and Storage Issues

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of their sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of their sulfonyl fluoride building blocks.

While the S–F bond is celebrated for its remarkable thermodynamic stability, the holistic stability of a sulfonyl fluoride molecule is heavily dependent on its organic scaffold, the presence of trace impurities, and environmental conditions. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation mechanisms and providing self-validating protocols to ensure the integrity of your reagents.

Part 1: Mechanistic Insights into Sulfonyl Fluoride Degradation

To troubleshoot stability, we must first understand why these molecules degrade. The homolytic bond dissociation energy of the S–F bond is exceptionally high (~90.5 kcal/mol) compared to traditional S–Cl bonds (~46 kcal/mol)[1]. This heterolytic cleavage resistance makes them virtually immune to reduction and highly stable in physiological environments [1].

However, sulfonyl fluorides are not invincible. Depending on their structural class, they primarily fall victim to two degradation pathways: Trace Hydrolysis and Formal SO₂ Extrusion [2].

Degradation SuF Sulfonyl Fluoride (R-SO2F) Hydrolysis Hydrolytic Pathway SuF->Hydrolysis Nucleophilic Attack Extrusion Formal SO2 Extrusion SuF->Extrusion Structural Instability Water Trace Moisture (H2O) Water->Hydrolysis Sulfonic Sulfonic Acid + HF (Degradation Product) Hydrolysis->Sulfonic Het Heteroaromatic Motif (e.g., α/γ-Pyridine) Het->Extrusion Fluorinated Fluorinated Heterocycle + SO2 Gas Extrusion->Fluorinated

Fig 1: Primary degradation pathways of sulfonyl fluorides via hydrolysis and SO2 extrusion.

Part 2: Troubleshooting FAQs

Q1: Why did my heteroaromatic sulfonyl fluoride degrade after just one month in the fridge?

A1: The stability of heteroaromatic sulfonyl fluorides is highly positional. While the S–F bond itself is robust, the electron-deficient nature of certain heterocycles compromises the molecule. For example, α

  • and γ -substituted pyridine sulfonyl fluorides are highly susceptible to formal SO₂ extrusion . The molecule collapses, releasing sulfur dioxide gas and leaving behind a fluorinated heterocycle [2]. Conversely, β -isomeric pyridines are more stable against extrusion but are highly sensitive to hydrolysis by trace water [2]. If you are working with α/γ -heteroaromatics, they must be synthesized fresh or stored at -20°C under strict inert gas.
Q2: How can I differentiate between hydrolytic degradation and SO₂ extrusion in my stored samples?

A2: You must use a self-validating 19 F NMR assay.

  • If hydrolysis occurred: The characteristic S–F peak (typically +30 to +70 ppm) will disappear. You will observe the formation of the corresponding sulfonic acid (identifiable by 1 H NMR shifts) and potentially a broad HF signal (-150 to -200 ppm).

  • If SO₂ extrusion occurred: The 19 F NMR will reveal a new, highly shielded peak corresponding to a C–F bond directly on the heterocycle (e.g., a fluoropyridine derivative, typically -50 to -100 ppm). You may also notice a pressure buildup in the storage vial due to SO₂ gas generation [2].

Q3: Why does my sulfonyl fluoride degrade rapidly during NMR analysis but remains stable in the storage vial?

A3: The culprit is almost always your choice of NMR solvent. Chloroform-d (CDCl₃) routinely contains trace amounts of DCl and phosgene generated by photolytic decomposition. These acidic admixtures act as potent catalysts for the degradation of sensitive sulfonyl fluorides [2]. To prevent this artifact, always perform stability tracking in non-acidic, non-hygroscopic solvents like anhydrous THF-d₈ or DMSO-d₆.

Q4: What is the optimal storage protocol for highly reactive alkyl vs. aryl sulfonyl fluorides?

A4: Aryl sulfonyl fluorides are generally bench-stable for months due to the delocalization of the aromatic ring stabilizing the sulfur center [3]. Alkyl sulfonyl fluorides, however, can undergo α -deprotonation or hydrolysis if exposed to ambient moisture or trace bases. They must be stored at -20°C under an inert argon atmosphere [4]. Never store them in standard glass vials without a PTFE-lined cap, as moisture ingress is the primary catalyst for degradation.

Part 3: Quantitative Stability Data

To assist in your experimental planning, I have consolidated the empirical stability profiles of various sulfonyl fluoride classes into a comparative matrix.

Structural ClassS–F Bond EnergyPrimary Degradation PathwayEstimated Shelf Life (Neat, 4°C)Recommended Storage Protocol
Aryl-SO₂F ~90.5 kcal/molHighly Stable (None)> 24 monthsRT or 4°C, desiccated
Alkyl-SO₂F ~90.5 kcal/mol α -deprotonation / Hydrolysis6-12 months-20°C, inert gas (Argon)
α/γ -Heteroaromatic VariableSO₂ Extrusion1-3 months-20°C, strict inert gas
β -Heteroaromatic VariableHydrolysis by trace water6-12 months4°C, desiccated

Part 4: Self-Validating Storage & QC Workflow

To ensure absolute trustworthiness in your SuFEx workflows, you must implement a closed-loop validation system. Do not assume a reagent is intact simply because it was stored cold.

Protocol S1 1. Synthesis & Purification (Avoid basic alumina) S2 2. Aliquot & Purge (Amber vials, Argon gas) S1->S2 S3 3. Desiccated Storage (-20°C preferred) S2->S3 S4 4. Pre-use Validation (19F NMR in THF-d8) S3->S4 S4->S3 If intact, return to storage

Fig 2: Self-validating workflow for the preparation, storage, and QC of sulfonyl fluorides.

Step-by-Step Methodology: NMR Stability Assay

Goal: Establish a reliable baseline to detect trace hydrolysis or SO₂ extrusion before deploying the reagent in biological assays or macrocyclization reactions.

  • Solvent Selection & Preparation: Prepare a 0.05 M solution of the sulfonyl fluoride in anhydrous THF-d₈. Causality Rule: Never use CDCl₃, as trace DCl will artificially accelerate degradation and yield false positives for instability.

  • Baseline Acquisition: Acquire 19 F and 1 H NMR spectra immediately upon dissolution. The S–F fluorine typically appears as a distinct singlet (or multiplet depending on adjacent protons) in the +30 to +70 ppm range (relative to CFCl₃).

  • Longitudinal Tracking: Store the NMR tube under the exact same conditions as your bulk batch (e.g., 4°C in a desiccator). Re-acquire spectra at 1 week, 1 month, and 3 months.

  • Data Interpretation:

    • Calculate the integration ratio of the S–F peak against an internal standard (e.g., fluorobenzene).

    • A decrease in the S–F integral >5% indicates active degradation. Discard the batch or re-purify via flash chromatography (using neutral silica, strictly avoiding basic alumina which triggers hydrolysis).

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:[Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry Source: PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2,4-Dimethylpentane-1-sulfonyl fluoride vs aromatic analogs

Technical Comparison Guide: Reactivity of 2,4-Dimethylpentane-1-sulfonyl Fluoride vs. Aromatic Analogs As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to expand its footprint in drug discovery, materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reactivity of 2,4-Dimethylpentane-1-sulfonyl Fluoride vs. Aromatic Analogs

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to expand its footprint in drug discovery, materials science, and chemical biology, the selection of the optimal sulfonyl fluoride "hub" is critical[1]. While aromatic sulfonyl fluorides have traditionally served as the workhorse reagents of this click reaction, aliphatic variants like 2,4-dimethylpentane-1-sulfonyl fluoride offer unique stereoelectronic properties and distinct binding trajectories[2].

This guide provides an in-depth mechanistic and practical comparison between the highly branched aliphatic 2,4-dimethylpentane-1-sulfonyl fluoride and standard aromatic analogs (e.g., benzenesulfonyl fluoride).

Structural and Mechanistic Divergence

The reactivity of sulfonyl fluorides is governed by the delicate balance between the extreme thermodynamic stability of the S(VI)–F bond and its latent electrophilicity.

Aromatic Sulfonyl Fluorides (The Standard): Aromatic analogs lack α -protons. Consequently, their reaction pathways are restricted to direct nucleophilic substitution at the sulfur center ( SN​VI ). The aromatic ring provides a planar steric profile and can stabilize the transition state via inductive effects. This allows for the use of strong organosuperbases (like DBU or BTMG) to rapidly activate the S–F bond without risking degradation[3].

2,4-Dimethylpentane-1-sulfonyl Fluoride (The Aliphatic Exception): This molecule presents two distinct chemical challenges and advantages:

  • The α -Proton Vulnerability: Unlike aromatic systems, aliphatic sulfonyl fluorides possess protons on the carbon adjacent to the sulfonyl group. Under strongly basic conditions, these α -protons are susceptible to deprotonation, leading to an E1cB-like elimination that expels the fluoride ion and generates a highly reactive sulfene intermediate ( R−CH=SO2​ )[4]. Sulfenes are prone to rapid, unselective side reactions, effectively destroying the "click" fidelity of the process.

  • Steric Shielding: The 2,4-dimethylpentane chain is highly branched. The isobutyl-like branching at the C2 position creates a steric "umbrella" over the tetrahedral S(VI) center. This drastically lowers the background hydrolysis rate compared to unbranched primary aliphatics, making it an exceptionally stable latent warhead for targeting deep, non-polar aliphatic grooves in proteins[5].

G cluster_0 Aromatic S_NVI Pathway cluster_1 Aliphatic Divergent Pathways Ar Ar-SO2F (No α-protons) TS1 S_NVI Transition State Ar->TS1 Nu-, Strong Base (BTMG) Prod1 Ar-SO2-Nu (Clean Click Product) TS1->Prod1 -F- Al R-CH2-SO2F (Has α-protons) Sulfene Sulfene [R-CH=SO2] Al->Sulfene Strong Base (E1cB) TS2 S_NVI Transition State Al->TS2 Mild Base / Acidic Cat. Side Oligomers / Side Products Sulfene->Side Prod2 R-CH2-SO2-Nu TS2->Prod2 -F-

Mechanistic divergence of aromatic vs. aliphatic sulfonyl fluorides in SuFEx chemistry.

Quantitative Reactivity Profile

To effectively deploy these reagents, researchers must adjust catalyst loading and base selection. The table below summarizes the operational differences.

ParameterAromatic Analogs (e.g., Benzenesulfonyl Fluoride)2,4-Dimethylpentane-1-sulfonyl FluorideS–F Bond StabilityExtremely high; resists thermolysis and reduction[1]High (sterically shielded); sensitive to strong base[5]Preferred ActivationOrganosuperbases (DBU, BTMG, BEMP)[4]Mild bases (DIPEA), acidic catalysts, or bifluoride salts[5]Side Reaction RiskVery Low (Highly chemoselective)[3]High (E1cB sulfene formation if over-activated)[5]Protein Binding Profile π π stacking, cation- π interactionsHydrophobic van der Waals interactions[6]Typical Catalyst Loading5–20 mol% (BTMG/DBU)[4]Stoichiometric mild base or low-loading acidic catalyst[5]

Self-Validating Experimental Protocols

The following methodologies demonstrate how to tailor reaction conditions to the specific structural class of the sulfonyl fluoride to ensure high-fidelity SuFEx ligations.

Protocol A: Accelerated SuFEx with Aromatic Sulfonyl Fluorides

Rationale: Aromatic S–F bonds are highly inert and require potent Lewis base activation to facilitate fluoride departure. The absence of α -protons allows the safe use of superbases[3].

  • Preparation: In a dry 10 mL vial, dissolve benzenesulfonyl fluoride (1.0 mmol) and the target nucleophile (e.g., a primary aryl alcohol, 1.0 mmol) in anhydrous acetonitrile (2.0 mL).

  • Catalyst Addition: Add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) at a 5.0 mol% loading (0.05 mmol).

  • Reaction: Stir at room temperature. The reaction is typically complete within 5 to 30 minutes[3].

  • Validation: Monitor via LC-MS. The self-validating marker of success is the complete consumption of the starting material without the formation of sulfonic acid (hydrolysis product).

  • Workup: Filter through a short pad of silica to remove the catalyst, yielding the pure aryl sulfonate.

Protocol B: Chemoselective SuFEx with 2,4-Dimethylpentane-1-sulfonyl Fluoride

Rationale: The presence of α -protons strictly precludes the use of BTMG or DBU, which would trigger E1cB elimination[4]. The steric bulk of the 2,4-dimethylpentane chain requires a balanced approach using mild bases or bifluoride salts to assist the SN​VI transition state without causing deprotonation.

  • Preparation: Dissolve 2,4-dimethylpentane-1-sulfonyl fluoride (1.0 mmol) and the target nucleophile (1.1 mmol) in a mixed solvent system (e.g., t -BuOH/Water 1:1, 4.0 mL) to stabilize the fluoride leaving group via hydrogen bonding.

  • Activation: Add a mild base such as N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) or a bifluoride salt ( KHF2​ , 20 mol%). Crucial Step: Do not exceed pH 9.

  • Reaction: Stir at 40°C. Due to the steric shielding at the C2 position, the reaction requires 12–24 hours to reach completion.

  • Validation: Monitor via 19F NMR. The characteristic S–F multiplet (typically around +50 to +60 ppm) should slowly disappear. The absence of complex downstream peaks confirms that sulfene oligomerization has been successfully avoided.

  • Workup: Dilute with ethyl acetate, wash with 0.1 M HCl to remove the amine base, and purify via flash chromatography.

Applications in Drug Development

While aromatic sulfonyl fluorides are the default choice for general covalent probe synthesis, 2,4-dimethylpentane-1-sulfonyl fluoride is uniquely suited for specific chemical biology applications. Its highly branched aliphatic tail mimics lipid-like structures, making it an exceptional warhead for targeting deep hydrophobic pockets—similar to how hexadecanesulfonyl fluoride (AM 374) irreversibly inhibits outer membrane phospholipase A by binding to its hydrophobic groove[5]. When designing irreversible inhibitors for targets lacking aromatic residues in the binding site, the 2,4-dimethylpentane analog prevents unfavorable steric clashes while maintaining a highly stable, latent electrophilic trap.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (PMC). Available at:[Link]

  • Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link]

  • Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers. ResearchGate. Available at:[Link]

Sources

Comparative

Mass spectrometry validation of 2,4-Dimethylpentane-1-sulfonyl fluoride adducts

An In-Depth Technical Guide to the Mass Spectrometry Validation of 2,4-Dimethylpentane-1-sulfonyl fluoride Adducts Introduction: The Role of Sulfonyl Fluorides in Covalent Proteomics In the landscape of chemical biology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of 2,4-Dimethylpentane-1-sulfonyl fluoride Adducts

Introduction: The Role of Sulfonyl Fluorides in Covalent Proteomics

In the landscape of chemical biology and drug discovery, the ability to map the interactions between small molecules and their protein targets is paramount. Covalent probes, which form a stable, irreversible bond with a target protein, are powerful tools for identifying and characterizing these interactions. Among the various "warheads" used in these probes, sulfur(VI) fluorides, and specifically sulfonyl fluorides (R-SO₂F), have emerged as a versatile class of electrophiles. They exhibit a unique reactivity profile, primarily targeting nucleophilic serine, threonine, tyrosine, and lysine residues, often within enzyme active sites or allosteric pockets.

2,4-Dimethylpentane-1-sulfonyl fluoride (DMP-SF) serves as a representative of this class. Its utility, like any covalent probe, is fundamentally dependent on our ability to rigorously validate its engagement with a target protein. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled accuracy, sensitivity, and the ability to pinpoint the precise location of modification.[1][2] This guide provides a comprehensive framework for the MS-based validation of DMP-SF adducts, compares this chemistry to common alternatives, and presents detailed experimental protocols for researchers in the field.

Comparative Analysis: DMP-SF vs. Alternative Covalent Probes

The choice of a covalent warhead is a critical experimental design parameter, dictated by the target residue of interest, desired reactivity, and the stability of the resulting adduct. While DMP-SF and other sulfonyl fluorides are highly effective, they exist within a broader toolkit of covalent modifiers. Understanding their relative strengths and weaknesses is essential for experimental success.

Covalent Warhead ClassPrimary Target Residue(s)Adduct StabilityKey Considerations
Sulfonyl Fluorides (e.g., DMP-SF) Ser, Thr, Tyr, Lys, HisVery High (Stable to Hydrolysis)"Privileged" warhead for serine proteases/hydrolases; can exhibit broad reactivity.[3]
Acrylamides CysHighWidely used for targeting cysteines; potential for off-target reactivity via Michael addition.
Iodoacetamides CysHighClassic cysteine alkylating agent; highly reactive, can lead to lower selectivity.[4]
N-ethylmaleimide (NEM) CysHighAnother common cysteine alkylating agent; reactivity is pH-dependent.[4]
Fluorosulfates Tyr, Lys, HisVery HighSimilar reactivity profile to sulfonyl fluorides but can exhibit distinct target preferences.
Sulfamoyl Fluorides Ser, Thr, Tyr, LysVery HighA related class to sulfonyl fluorides, offering another option for tuning reactivity and selectivity.[5]

Mass Spectrometry Validation: A Two-Pronged Approach

The validation of a protein-DMP-SF adduct is not a single experiment but a logical workflow. This workflow is typically bifurcated into two main strategies: a "top-down" analysis of the intact protein and a "bottom-up" analysis of its constituent peptides.

G cluster_0 Experimental Workflow start Incubate Target Protein with DMP-SF top_down Top-Down Analysis (Intact Protein MS) start->top_down Direct Confirmation decision Adduct Confirmed? top_down->decision bottom_up Bottom-Up Analysis (LC-MS/MS) end_success Covalent Adduct Validated & Site Identified bottom_up->end_success digest Enzymatic Digestion (e.g., Trypsin) decision->digest Yes end_fail No Adduct Detected decision->end_fail No digest->bottom_up Site Identification

Caption: Overall workflow for DMP-SF adduct validation.

Top-Down Strategy: Intact Protein Mass Analysis

The most direct method to confirm covalent modification is to measure the mass of the entire protein before and after incubation with DMP-SF.[6][7] An increase in mass corresponding to the DMP-SF moiety provides unambiguous evidence of adduct formation.[4] This approach is invaluable for quickly screening conditions and determining the stoichiometry of binding (i.e., how many molecules of DMP-SF have bound to each protein molecule).

  • Protein Preparation:

    • Ensure the target protein is purified to >95% homogeneity.

    • Exchange the protein into a volatile buffer, such as 20 mM ammonium acetate (pH 7.4), to a final concentration of 1-10 µM. This is critical for compatibility with electrospray ionization.

  • Incubation with DMP-SF:

    • Prepare a stock solution of DMP-SF in a compatible organic solvent (e.g., DMSO).

    • Incubate the target protein with the desired molar excess of DMP-SF (e.g., 1:1, 1:5, 1:10).

    • Crucially, include a vehicle-only control (e.g., protein + DMSO) to serve as a baseline reference.

    • Incubate for a set time (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a reverse-phase medium appropriate for proteins, such as a C4 ZipTip, to remove non-volatile salts that interfere with MS analysis.[5]

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase liquid chromatography column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis:

    • The raw mass spectrum will show a distribution of charge states for the protein.

    • Use deconvolution software (e.g., Thermo BioPharma Finder, Agilent MassHunter) to convert this charge state envelope into a single, zero-charge mass.

    • Compare the deconvoluted mass of the DMP-SF-treated sample to the vehicle control. A mass shift of +163.10 Da (the mass of the C₇H₁₅SO₂ moiety) confirms the formation of a 1:1 covalent adduct.

Bottom-Up Strategy: Peptide Mapping for Site Identification

While top-down analysis confirms if a reaction occurred, bottom-up proteomics reveals where it occurred.[1][2] This strategy involves enzymatically digesting the modified protein into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residue(s) bearing the DMP-SF adduct.[6][8]

G cluster_1 Bottom-Up Proteomics Workflow start DMP-SF Adducted Protein denature Denaturation, Reduction & Alkylation start->denature digest Trypsin Digestion denature->digest lc Peptide Separation (LC) digest->lc ms1 MS1: Peptide Mass Measurement lc->ms1 ms2 MS2: Peptide Fragmentation (CID/HCD) ms1->ms2 Isolate & Fragment search Database Search with Variable Modification (+163.10 Da) ms2->search result Identification of Modified Peptide & Residue search->result

Caption: Workflow for bottom-up adduct site identification.

  • Protein Adduction and Denaturation:

    • Perform the incubation of the target protein with DMP-SF and a vehicle control as described in the top-down protocol.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAA). This step prevents disulfide bond reformation and ensures consistent digestion.

  • Enzymatic Digestion:

    • Dilute the urea concentration to <2 M to ensure enzyme activity.

    • Add a protease, most commonly trypsin, at a specific enzyme-to-protein ratio (e.g., 1:50 w/w). Trypsin is chosen for its high specificity, cleaving C-terminal to lysine and arginine residues, which creates peptides of an ideal size for MS/MS analysis.[8]

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptides onto a reverse-phase nano-LC column (e.g., C18) coupled to a high-resolution mass spectrometer.

    • Elute the peptides using a long gradient of acetonitrile.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS1 scan to measure the masses of the eluting peptides, then selects the most intense precursor ions for fragmentation (MS/MS) to generate sequence information.[1]

  • Data Analysis and Interpretation:

    • Use a proteomics search engine (e.g., Mascot, Sequest, Andromeda) to match the experimental MS/MS spectra against a protein database containing the sequence of the target protein.[1]

    • This is the critical step: In the search parameters, define a variable modification on serine, threonine, tyrosine, lysine, and histidine corresponding to the mass of the DMP-SF adduct (+163.10 Da ).

    • The software will identify peptides whose precursor mass and fragment ion series can only be explained by the presence of this modification on a specific residue.

    • Manual validation of the MS/MS spectrum for the modified peptide is essential to confirm the site of adduction, ensuring that key fragment ions (b- and y-ions) flanking the modified residue show the correct mass shift.

Conclusion: Ensuring Trustworthiness in Covalent Probe Research

The validation of covalent adducts is a cornerstone of modern chemical biology and drug discovery. For probes like 2,4-Dimethylpentane-1-sulfonyl fluoride, a rigorous and multi-faceted mass spectrometry approach provides a self-validating system. The initial confirmation of covalent binding via top-down MS, followed by the precise localization of the modification through bottom-up proteomics, offers an unassailable body of evidence.[6] By following these detailed protocols and understanding the causality behind each experimental choice, researchers can confidently characterize the interactions of their covalent probes, paving the way for a deeper understanding of protein function and the development of novel therapeutics.

References

  • Current time information in San Francisco, CA, US. Google.
  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021, June 25). bioRxiv. Retrieved from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). MDPI. Retrieved from [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018, October 19). PubMed. Retrieved from [Link]

  • AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics. Retrieved from [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). Frontiers in Chemistry. Retrieved from [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. PMC. Retrieved from [Link]

  • Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. (2023, January 20). PMC. Retrieved from [Link]

  • Mass spectrometric analysis of protein–ligand interactions. PMC - NIH. Retrieved from [Link]

  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC. Retrieved from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). PMC. Retrieved from [Link]

  • Protein Tagging Technologies: New Ways to Tag and Track Your Protein. (2012, June 26). Biocompare Editorial Article. Retrieved from [Link]

  • Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System. PMC. Retrieved from [Link]

  • Bottom-up MS analysis of covalent protein–drug adducts. (A) Detection... ResearchGate. Retrieved from [Link]

  • What is a reliable and quick way to label a protein? ResearchGate. Retrieved from [Link]

  • Specific covalent labeling of recombinant protein molecules inside live cells. ResearchGate. Retrieved from [Link]

  • An update of label-free protein target identification methods for natural active products. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. (2025, August 7). ResearchGate. Retrieved from [Link]

  • tagPAINT: Stoichiometric and covalent labelling of protein tags for multiplexed and quantitative DNA-PAINT imaging. (2019, April 10). bioRxiv. Retrieved from [Link]

  • Alternatives to Protein A Capture Chromatography. (2022, July 21). Biocompare. Retrieved from [Link]

  • Top-down proteomics. PMC - NIH. Retrieved from [Link]

  • The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses. PMC. Retrieved from [Link]

  • Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes. PMC. Retrieved from [Link]

Sources

Validation

Selectivity profiling of 2,4-Dimethylpentane-1-sulfonyl fluoride against fluorosulfates

Selectivity Profiling of 2,4-Dimethylpentane-1-sulfonyl Fluoride Against Fluorosulfates: A Chemoproteomic Comparison Guide As covalent drug discovery shifts beyond traditional cysteine-targeting electrophiles, Sulfur(VI)...

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 2,4-Dimethylpentane-1-sulfonyl Fluoride Against Fluorosulfates: A Chemoproteomic Comparison Guide

As covalent drug discovery shifts beyond traditional cysteine-targeting electrophiles, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative technology for engaging lysine, tyrosine, histidine, and serine residues[1]. For application scientists and drug developers, selecting the optimal SuFEx warhead is critical for balancing proteome-wide reactivity with target specificity.

This guide provides an in-depth, objective comparison between 2,4-Dimethylpentane-1-sulfonyl fluoride (a sterically hindered aliphatic sulfonyl fluoride) and Aryl Fluorosulfates , detailing the mechanistic causality behind their reactivity, providing self-validating profiling protocols, and benchmarking their performance.

Mechanistic Causality: Electronic & Steric Determinants of Reactivity

The fundamental difference between sulfonyl fluorides (SFs) and fluorosulfates (FSs) lies in their electronic architecture and susceptibility to microenvironment-driven activation.

2,4-Dimethylpentane-1-sulfonyl fluoride (Aliphatic SF): Aliphatic sulfonyl fluorides are generally highly reactive. Unlike aryl sulfonyl fluorides, they possess alpha-protons, making them susceptible to base-catalyzed elimination to form a highly electrophilic sulfene intermediate ( R2​C=SO2​ )[1]. This intermediate rapidly reacts with a broad spectrum of nucleophiles, which often results in lower hydrolytic stability. However, 2,4-dimethylpentane-1-sulfonyl fluoride is uniquely structured. The beta- and gamma-branching (2-methyl and 4-methyl groups) introduces significant steric bulk around the alpha-carbon. This steric hindrance restricts the trajectory of incoming bases, modulating the rate of sulfene formation and tempering its intrinsic reactivity. This creates a "Goldilocks" probe: reactive enough to capture diverse residues across the proteome, yet stable enough for live-cell incubation[2].

Aryl Fluorosulfates (FS): Fluorosulfates ( R−O−SO2​F ) feature an oxygen atom directly adjacent to the S(VI) center. This oxygen donates electron density into the sulfur atom via resonance, severely dampening its electrophilicity[3][4]. Consequently, fluorosulfates are considered "latent" electrophiles. They are virtually inert in standard aqueous buffers and require strict "context-dependent" activation[4]. This activation typically occurs within a protein binding pocket where hydrogen bonding to the fluorine atom activates the S-F bond, or where proximal basic residues lower the pKa​ of the target nucleophile (primarily tyrosine or lysine)[4][5].

Experimental Workflow & Logical Relationships

To objectively compare the selectivity landscapes of these two warheads, we utilize Activity-Based Protein Profiling (ABPP). The workflow below illustrates the divergent chemical properties converging into a unified chemoproteomic analysis pipeline.

Workflow N1 SuFEx Probe Selection N2 2,4-Dimethylpentane-1-sulfonyl fluoride (Aliphatic SF) N1->N2 N3 Aryl Fluorosulfate (FS) N1->N3 N4 Steric Modulation (Broad Profiling) N2->N4 N5 Resonance Stabilization (Targeted Discovery) N3->N5 N6 Live Cell Incubation (+/- Competition Controls) N4->N6 N5->N6 N7 CuAAC Click Enrichment (Biotin-Azide) N6->N7 Lysis & Conjugation N8 LC-MS/MS Analysis (Peptide ID) N7->N8 Trypsin Digestion

Chemoproteomic workflow for evaluating SuFEx warhead selectivity.

Self-Validating Methodologies: Chemoproteomic Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to distinguish genuine SuFEx-mediated covalent bonding from non-specific hydrophobic interactions or post-lysis artifacts.

Step 1: Live-Cell Incubation & Internal Controls
  • Preparation: Culture HEK293T cells to 80% confluency.

  • Control Segregation (Causality):

    • Vehicle Control: Treat with 0.1% DMSO to establish baseline noise.

    • Competition Control: Pre-incubate cells with a 10-fold molar excess of the non-alkyne-tagged parent compound for 1 hour. Why? This saturates specific binding pockets. Subsequent reduction in signal confirms that the probe labeling is site-specific and not a random collision artifact.

    • Denatured Control: Heat a separate aliquot of cell lysate to 95°C for 5 mins before probe addition. Why? Fluorosulfates require a folded 3D microenvironment for activation[4]. Loss of labeling in denatured lysates validates the latent, context-dependent nature of the FS warhead.

  • Labeling: Treat cells with 10 µM of alkyne-tagged 2,4-Dimethylpentane-1-sulfonyl fluoride or alkyne-tagged Aryl Fluorosulfate for 2 hours at 37°C.

Step 2: Lysis and Quenching
  • Wash cells 3x with cold PBS to remove unbound probe.

  • Lyse cells in a denaturing buffer (8 M Urea, 1% SDS, 50 mM HEPES, pH 8.0).

    • Causality: Immediate denaturation halts any further enzymatic or proximity-driven SuFEx reactions that could artificially occur during the extended click-chemistry steps.

Step 3: CuAAC Click Conjugation
  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Add the click chemistry master mix: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA/THPTA ligand, and 1 mM CuSO4​ .

    • Causality: THPTA is utilized over standard ligands to stabilize the Cu(I) oxidation state and prevent reactive oxygen species (ROS)-mediated protein degradation during the 1-hour room temperature incubation.

Step 4: Enrichment and On-Bead Digestion
  • Precipitate proteins (methanol/chloroform) to remove excess click reagents.

  • Resuspend in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1x with 1% SDS, 2x with 8 M Urea, 3x with PBS) to eliminate non-covalently bound proteins.

  • Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion (Trypsin) overnight at 37°C.

Step 5: LC-MS/MS Analysis
  • Desalt peptides using C18 StageTips and analyze via high-resolution mass spectrometry (e.g., Orbitrap Eclipse).

  • Search spectra for mass shifts corresponding to the specific warhead adducts on Lys, Tyr, His, and Ser residues.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these two warheads based on established SuFEx chemoproteomic principles[1][3][4].

Parameter2,4-Dimethylpentane-1-sulfonyl fluorideAryl Fluorosulfates
Electrophilic Architecture R−CH2​−SO2​F (Sterically hindered aliphatic) Ar−O−SO2​F (Resonance stabilized)
Intrinsic Reactivity Moderate-High (Modulated sulfene pathway)Low (Highly latent)
Hydrolytic Half-Life (pH 7.4) ~4 to 8 Hours> 7 Days
Primary Target Residues Lysine, Tyrosine, Histidine, SerineTyrosine, Lysine
Binding Pocket Requirement Low (Can label solvent-exposed residues)High (Requires microenvironment activation)
Proteome Coverage Broad (Hundreds of distinct protein targets)Narrow (Highly specific target engagement)
Optimal Application Global target profiling, broad-spectrum covalent library screeningInverse drug discovery, highly selective targeted covalent inhibitors (TCIs)

Strategic Recommendations for Drug Development

When designing a covalent drug discovery campaign, the choice between 2,4-Dimethylpentane-1-sulfonyl fluoride and a fluorosulfate dictates the trajectory of the project:

  • Use 2,4-Dimethylpentane-1-sulfonyl fluoride when: You are conducting broad-spectrum activity-based profiling or attempting to map the "ligandable" proteome. Its sterically modulated aliphatic nature allows it to sample a wider array of nucleophiles (including serine and histidine) without suffering from the extreme instability of unbranched aliphatic sulfonyl fluorides[1][2].

  • Use Aryl Fluorosulfates when: You are executing an "Inverse Drug Discovery" strategy or optimizing a highly specific targeted covalent inhibitor (TCI)[5]. The resonance stabilization of the fluorosulfate ensures that it will circulate inertly until it binds to a specific protein pocket capable of activating the S-F bond, thereby minimizing off-target toxicity[3][6].

Sources

Comparative

Validating Covalent Modification Sites of 2,4-Dimethylpentane-1-sulfonyl Fluoride: A Comparative Guide for SuFEx-Based Profiling

The expansion of the druggable proteome has been heavily driven by targeted covalent inhibitors (TCIs). While acrylamides targeting cysteine residues currently dominate the clinical landscape, the relative scarcity of ta...

Author: BenchChem Technical Support Team. Date: March 2026

The expansion of the druggable proteome has been heavily driven by targeted covalent inhibitors (TCIs). While acrylamides targeting cysteine residues currently dominate the clinical landscape, the relative scarcity of targetable cysteines severely limits this approach. To overcome this, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been adapted for biological systems. Sulfonyl fluorides (SFs) have emerged as privileged warheads capable of targeting context-specific nucleophiles—such as lysine, tyrosine, serine, and histidine[1].

Within this class, 2,4-Dimethylpentane-1-sulfonyl fluoride represents a highly specific aliphatic sulfonyl fluoride probe. Unlike highly reactive aryl sulfonyl fluorides (e.g., PMSF or benzenesulfonyl fluoride), the branched aliphatic nature of 2,4-dimethylpentane-1-sulfonyl fluoride provides a unique steric profile and enhanced aqueous stability, requiring precise microenvironmental activation to form a covalent bond. This guide objectively compares its performance against alternative electrophiles and details the self-validating experimental workflows required to pinpoint its exact modification sites.

Mechanistic Causality: The "Dormant Awakening" Paradigm

As an application scientist, it is critical to understand why an aliphatic sulfonyl fluoride is chosen over traditional electrophiles. The S(VI)-F bond is essentially inert in aqueous buffers[1]. It does not suffer from the rapid hydrolysis seen with sulfonyl chlorides, nor does it indiscriminately react with abundant biological thiols like glutathione—a common liability for haloacetamides.

Instead, 2,4-Dimethylpentane-1-sulfonyl fluoride operates via a "dormant awakening" mechanism. The warhead remains unreactive until it binds to a specific protein pocket. This pocket must provide a hydrogen bond donor to coordinate the fluorine atom (weakening the S-F bond) and position a nucleophilic residue (e.g., the hydroxyl of a Tyrosine or the epsilon-amino group of a Lysine) at the precise trajectory for attack[2][3]. This causality ensures that covalent modification is driven by affinity and geometry, not just intrinsic chemical reactivity.

SuFEx_Mechanism A Dormant State (Aqueous Environment) B Protein Binding Pocket (Microenvironment Entry) A->B Non-covalent affinity C Hydrogen Bond Activation (S-F Bond Weakening) B->C Proximity effect D Nucleophilic Attack (Lys, Tyr, Ser, His) C->D HF elimination E Stable Covalent Adduct (+163.08 Da Mass Shift) D->E Irreversible binding

Caption: SuFEx dormant awakening mechanism for covalent modification.

Comparative Performance Data

To objectively validate 2,4-Dimethylpentane-1-sulfonyl fluoride, we must benchmark it against alternative covalent warheads. The table below summarizes the quantitative and qualitative parameters that dictate probe selection.

Warhead ClassRepresentative CompoundPrimary Target ResiduesIntrinsic Aqueous Stability (t1/2)Reactivity TriggerOff-Target Potential
Aliphatic Sulfonyl Fluoride 2,4-Dimethylpentane-1-sulfonyl fluorideLys, Tyr, Ser, HisHigh (>24 hours)Microenvironment H-bondingLow
Aryl Sulfonyl Fluoride Benzenesulfonyl fluorideLys, Tyr, Ser, HisModerate (~10-15 hours)Microenvironment H-bondingModerate
Acrylamide IbrutinibCysVery High (Days)Proximity-driven Michael additionLow to Moderate
Haloacetamide Chloroacetamide probesCys, Sec, HisLow to ModerateIntrinsic electrophilicityHigh (Glutathione reactivity)

Self-Validating Experimental Protocols

To definitively validate the covalent modification site of 2,4-Dimethylpentane-1-sulfonyl fluoride, we employ a two-tiered self-validating workflow: Intact Cell Target Engagement and LC-MS/MS Site Identification.

Protocol 1: Intact Cell Target Engagement via Competitive ABPP

This protocol validates that the compound engages its target in a physiologically relevant environment. It functions as a self-validating system because target engagement by the un-tagged 2,4-dimethylpentane-1-sulfonyl fluoride directly competes with a broad-spectrum, alkyne-tagged SuFEx probe, resulting in a quantifiable loss of signal[4].

  • Cellular Treatment: Culture target cells to 80% confluency. Treat with varying concentrations (0.1, 1, 10 µM) of 2,4-Dimethylpentane-1-sulfonyl fluoride or DMSO vehicle for 2 hours at 37°C.

  • Lysis & Probe Labeling: Harvest and lyse cells in PBS containing 0.1% NP-40 and protease inhibitors. (Crucial: Avoid primary amine buffers like Tris, which can quench activated sulfonyl fluorides). Incubate the proteome with a broad-spectrum alkyne-tagged sulfonyl fluoride probe (10 µM) for 1 hour at room temperature.

  • CuAAC Click Chemistry: Add the click chemistry master mix (100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4) to the lysate. React for 1 hour to append biotin to the broad-spectrum probe.

  • Enrichment & Detection: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS and enrich using streptavidin-agarose beads. Boil beads in Laemmli buffer and analyze via Western blot against the target protein.

  • Causality Check: A dose-dependent decrease in the enrichment of the target protein confirms that 2,4-Dimethylpentane-1-sulfonyl fluoride successfully occupied the binding site in live cells, sterically preventing the broad-spectrum probe from reacting.

ABPP_Workflow A Live Cell Treatment B Cell Lysis & Proteome Extraction A->B C Broad-Spectrum Probe Labeling B->C D CuAAC Click Enrichment C->D E LC-MS/MS Analysis D->E F Site Validation (Signal Depletion) E->F

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Protocol 2: LC-MS/MS Covalent Site Identification

To identify the exact amino acid modified (e.g., Tyr82 or Lys15)[2], we rely on high-resolution mass spectrometry. The self-validation here lies in the MS2 fragmentation: the precise mass shift must localize to a single residue, eliminating false positives from non-covalent aggregation.

  • In Vitro Incubation: Incubate recombinant target protein (5 µM) with 2,4-Dimethylpentane-1-sulfonyl fluoride (50 µM) in HEPES buffer (pH 7.4) for 4 hours at 37°C.

  • Denaturation & Digestion: Denature the protein with 8M urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM iodoacetamide (30 min, dark). Dilute urea to <2M and digest overnight with Trypsin/Lys-C.

  • Desalting & LC-MS/MS: Quench digestion with 1% TFA. Desalt peptides using C18 StageTips. Analyze on a Q-Exactive or Orbitrap mass spectrometer using a 90-minute reverse-phase gradient.

  • Data Analysis: Search the raw data allowing for a dynamic modification of +163.079 Da (the exact monoisotopic mass shift of the C7H15SO2 adduct resulting from HF loss) on Lys, Tyr, Ser, and His residues.

  • Causality Check: The presence of continuous y- and b-ion series in the MS2 fragmentation spectra that bracket the modified residue provides unequivocal, self-validating proof of the exact covalent attachment site.

References

  • Narayanan, A., & Jones, L. H. (2015). . Chemical Science, 6(5), 2650-2659.

  • Bum-Erdene, K., Liu, D., Gonzalez-Gutierrez, G., Ghozayel, M. K., Xu, D., & Meroueh, S. O. (2020). . Proceedings of the National Academy of Sciences, 117(13), 7131-7139.

  • Yang, Y., et al. (2025).. Analytical Chemistry.

Sources

Validation

Comparative Reactivity Guide: 2,4-Dimethylpentane-1-sulfonyl Fluoride vs. Chloride

As the landscape of modular chemical biology and drug discovery evolves, the shift from traditional sulfonyl chlorides to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has redefined how we approach sulfonylation. While...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of modular chemical biology and drug discovery evolves, the shift from traditional sulfonyl chlorides to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has redefined how we approach sulfonylation. While sulfonyl chlorides have historically been the default electrophiles for generating sulfonamides, their inherent instability often leads to synthetic bottlenecks.

This guide provides an in-depth, objective comparison between 2,4-Dimethylpentane-1-sulfonyl fluoride (a representative sterically hindered, branched aliphatic sulfonyl fluoride)[1] and its chloride counterpart. By examining the causality behind their reactivity profiles, researchers can make data-driven decisions for parallel synthesis and bioconjugation workflows.

Mechanistic Causality: The S-F vs. S-Cl Bond

The divergent behavior of these two electrophiles stems fundamentally from the distinct properties of the sulfur-halogen bond.

  • Thermodynamic Stability & Resistance to Reduction: The S-F bond cleavage is strictly heterolytic, rendering sulfonyl fluorides highly resistant to reduction and thermolysis. Unlike other halides, the fluoride ion's special interaction with protons in water stabilizes the leaving group, allowing sulfonyl fluorides to remain intact in aqueous environments.

  • Chemoselectivity: Sulfonyl fluorides exhibit exclusive reactivity at the sulfur center. When exposed to bifunctional molecules (e.g., amino alcohols), aliphatic sulfonyl fluorides selectively N-sulfonylate, completely tolerating the less nucleophilic hydroxyl group[2].

  • The Steric Trade-Off: The exceptional stability of the S-F bond results in lower intrinsic electrophilicity. For highly sterically hindered amines, aliphatic sulfonyl chlorides outperform fluorides, as the chloride's higher reactivity is required to overcome the steric activation barrier[2]. Because 2,4-dimethylpentane-1-sulfonyl fluoride features a branched aliphatic chain, this steric interplay is a critical variable in synthetic planning.

Reactivity A 2,4-Dimethylpentane-1-sulfonyl Halide B Sulfonyl Fluoride (-SO2F) A->B C Sulfonyl Chloride (-SO2Cl) A->C D Aqueous Stability (SuFEx Click Chemistry) B->D E High Chemoselectivity (N vs O nucleophiles) B->E F Moisture Sensitive (Rapid Hydrolysis) C->F G High Electrophilicity (Overcomes Steric Hindrance) C->G H Optimal for: Bifunctional Nucleophiles E->H I Optimal for: Hindered Amines G->I

Caption: Logical decision tree for selecting between sulfonyl fluoride and chloride reactivity profiles.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of branched aliphatic sulfonyl halides based on parallel synthesis screening and hydrolytic stability assays[2],[3],[4].

Performance Parameter2,4-Dimethylpentane-1-sulfonyl Fluoride2,4-Dimethylpentane-1-sulfonyl Chloride
Hydrolytic Half-life (pH 7.4, 25°C) > 24 hours< 10 minutes
Yield with Primary Amino Alcohols > 85% (Exclusive N-sulfonylation)< 30% (Mixed products & hydrolysis)
Yield with Sterically Hindered Amines < 20% (Reaction stalls)> 70% (Efficient conversion)
Benchtop Storage Stability Stable for months (Resists ambient moisture)Rapid degradation (Requires inert atmosphere)
Byproduct Toxicity Fluoride (Requires scavenging in scale-up)Chloride (Generally benign)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and parallel tracking to inherently verify the success of the procedure and account for mass balance.

Protocol A: Chemoselective SuFEx Coupling with Amino Alcohols

Causality: This protocol utilizes a biphasic buffer system. The aqueous layer acts as a self-regulating base reservoir to neutralize the generated HF, while the organic layer partitions the electrophile, preventing unwanted side reactions. Self-Validation: The inclusion of an internal standard ensures that any loss of starting material is accurately attributed to either product formation or hydrolysis, rather than physical loss during extraction.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the target primary amino alcohol (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard for qNMR) in 5 mL of dichloromethane (CH2Cl2).

  • Buffering: Add 5 mL of saturated aqueous NaHCO3 to create a biphasic system. Stir vigorously at 800 rpm.

  • Electrophile Addition: Add 2,4-dimethylpentane-1-sulfonyl fluoride (1.1 mmol) dropwise to the organic phase at room temperature.

  • Reaction Monitoring: At 2, 6, and 12 hours, extract a 50 µL aliquot from the organic layer. Dilute with 950 µL of LC-MS grade acetonitrile and inject into the LC-MS.

  • Validation & Quenching: The reaction is validated when the LC-MS shows a single [M+H]+ peak corresponding to the N-sulfonylated product, with no O-sulfonylated mass detected[2]. Separate the layers, wash the organic phase with brine, dry over MgSO4, and concentrate.

  • Data Analysis: Perform 1H-qNMR. Integrate the product peaks against the 1,3,5-trimethoxybenzene standard to calculate absolute yield and confirm mass balance.

Protocol B: Parallel Hydrolytic Stability Profiling

Causality: To objectively prove the thermodynamic stability of the S-F bond versus the S-Cl bond, both electrophiles must be subjected to identical aqueous conditions simultaneously[3],[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare separate 10 mM stock solutions of 2,4-dimethylpentane-1-sulfonyl fluoride and 2,4-dimethylpentane-1-sulfonyl chloride in anhydrous acetonitrile.

  • Incubation: Pipette 1 mL of PBS buffer (pH 7.4) into two separate HPLC vials and equilibrate to 37°C in a thermostated autosampler.

  • Initiation: Inject 20 µL of the fluoride stock into Vial A, and 20 µL of the chloride stock into Vial B.

  • Kinetic Sampling: Program the HPLC to sample Vial B (Chloride) every 2 minutes for 20 minutes. Program the HPLC to sample Vial A (Fluoride) every 2 hours for 24 hours.

  • Validation: Track the disappearance of the parent mass and the appearance of the 2,4-dimethylpentane-1-sulfonic acid peak. The system self-validates by demonstrating >90% intact parent mass for the fluoride at 24 hours, juxtaposed against complete baseline consumption of the chloride within 10 minutes.

Workflow S1 1. Substrate Prep (Internal Std Added) S2 2. Halide Addition (Biphasic Buffer) S1->S2 S3 3. Kinetic Sampling (Parallel LC-MS) S2->S3 S4 4. Mass Balance (qNMR Validation) S3->S4

Caption: Self-validating experimental workflow for parallel reactivity and stability screening.

Conclusion

For modern bioconjugation and library synthesis, 2,4-dimethylpentane-1-sulfonyl fluoride offers vastly superior hydrolytic stability and chemoselectivity compared to its chloride analog. It is the optimal choice when reacting with bifunctional nucleophiles in aqueous or ambient conditions. However, researchers must respect the steric limitations of the S-F bond; when targeting highly hindered amines, the more electrophilic sulfonyl chloride remains the necessary, albeit more fragile, alternative.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction . Sigma-Aldrich.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides . ACS Combinatorial Science. 2

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces . PMC. 3

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media . PMC. 4

  • 2,4-dimethylpentane-1-sulfonyl fluoride | 1888904-35-5 . Sigma-Aldrich. 1

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry . RSC Publishing.

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of Proteins Covalently Modified by Sulfonyl Fluorides

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of structure-based drug discovery and chemical biology, the use of covalent inhibitors provides a powerful strategy for achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of structure-based drug discovery and chemical biology, the use of covalent inhibitors provides a powerful strategy for achieving high potency and prolonged duration of action.[1] Unlike their non-covalent counterparts which bind reversibly, covalent inhibitors form a stable chemical bond with their target protein, effectively leading to its irreversible inactivation.[1][2] This guide provides an in-depth comparison of sulfonyl fluorides as a privileged class of covalent modifiers for crystallographic studies, with a focus on alkyl sulfonyl fluorides, exemplified by structures like 2,4-Dimethylpentane-1-sulfonyl fluoride. We will compare this class to other widely used inhibitors and provide detailed experimental protocols to enable the successful determination of protein-inhibitor complex structures.

The Rise of Sulfonyl Fluorides in Covalent Targeting

Sulfonyl fluorides have emerged as highly valuable "warheads" in chemical biology and drug discovery due to their optimal balance of aqueous stability and reactivity towards nucleophilic amino acid residues.[3] This class of inhibitors operates through a two-step mechanism: an initial non-covalent binding to the target protein, followed by the formation of a covalent bond between the electrophilic sulfur atom of the inhibitor and a nucleophilic residue in the protein's binding site.[2] While initially recognized for their reactivity with the catalytic serine in proteases, it is now understood that sulfonyl fluorides can also target other residues such as tyrosine, lysine, and histidine, significantly expanding their utility.[4][5]

The specific compound 2,4-Dimethylpentane-1-sulfonyl fluoride is not extensively documented in peer-reviewed literature. Therefore, this guide will address it as a representative of the broader class of alkyl sulfonyl fluorides and draw comparisons to more widely characterized aryl sulfonyl fluorides like PMSF and AEBSF.

The primary mechanism involves the nucleophilic attack by an amino acid side chain (e.g., the hydroxyl group of a serine or tyrosine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester linkage, thus covalently modifying the protein.[6][7]

Sulfonyl_Fluoride_Inhibition cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation Protein_Active_Site Protein + Active Site Nucleophile (e.g., Ser-OH) Protein_Inhibitor_Complex Non-covalent Encounter Complex Protein_Active_Site->Protein_Inhibitor_Complex Ki Inhibitor Sulfonyl Fluoride (R-SO2F) Inhibitor->Protein_Inhibitor_Complex Covalent_Adduct Covalently Modified Protein (Protein-Ser-O-SO2-R) Protein_Inhibitor_Complex->Covalent_Adduct k_inact Fluoride_Ion Fluoride Ion (F⁻) Crystallography_Workflow Start High-Purity Protein (>95%) Decision Choose Method Start->Decision CoCryst Co-crystallization Incubate protein with excess inhibitor Set up crystallization trials Decision->CoCryst Inhibitor is stable & doesn't prevent crystallization Soaking Crystal Soaking Grow apo-protein crystals Transfer crystals to a solution containing the inhibitor Decision->Soaking Apo crystals are robust & inhibitor is soluble Optimization Crystal Optimization & Cryo-protection Optimize growth conditions Add cryoprotectant to prevent ice formation CoCryst->Optimization Soaking->Optimization DataCollection X-ray Data Collection Mount crystal and flash-cool in liquid nitrogen Expose to synchrotron X-ray beam Optimization->DataCollection DataProcessing Data Processing & Structure Solution Integrate diffraction data Solve phase problem (e.g., Molecular Replacement) Build atomic model DataCollection->DataProcessing Refinement Model Refinement & Validation Refine model against electron density map Validate geometry and fit to data (R-work/R-free) DataProcessing->Refinement End Final Protein-Ligand Structure (PDB Deposit) Refinement->End

Sources

Validation

Introduction: The Quest for Covalent Probes in Chemical Proteomics

An Objective Guide to Benchmarking Aliphatic Sulfonyl Fluorides for Chemical Proteomics In the landscape of drug discovery and chemical biology, understanding the intricate interactions between small molecules and the pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Benchmarking Aliphatic Sulfonyl Fluorides for Chemical Proteomics

In the landscape of drug discovery and chemical biology, understanding the intricate interactions between small molecules and the proteome is paramount. Chemical proteomics provides a powerful lens to view these interactions directly within a native biological context. A key strategy in this field is the use of covalent chemical probes, which form stable bonds with their protein targets, enabling their enrichment and subsequent identification by mass spectrometry. The efficacy of such a probe is largely dictated by its "warhead"—an electrophilic group designed to react with specific nucleophilic amino acid residues.

For years, the field has been dominated by cysteine-reactive probes, like those based on acrylamides. While effective, this focus has left much of the proteome—the vast majority of which lacks accessible cysteines in binding pockets—underexplored. This has created an urgent need for chemical tools with expanded reactivity to unlock new target space.[1][2] Enter the sulfonyl fluorides (SFs), a class of electrophiles that have rapidly gained prominence as "privileged" warheads due to their unique balance of aqueous stability and broad reactivity.[1] This guide focuses specifically on aliphatic sulfonyl fluorides , providing a technical benchmark against other common probes and a practical guide to their application.

Aliphatic Sulfonyl Fluorides: A Privileged Warhead with Unique Properties

Sulfonyl fluorides stand out for their ability to covalently modify a diverse set of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[1][2] This reactivity profile is significantly broader than traditional cysteine-focused warheads, dramatically expanding the "ligandable" proteome.

The mechanism of action is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained traction as a new class of click reactions.[3][4] The S-F bond, while stable in aqueous environments, becomes susceptible to nucleophilic attack by an amino acid side chain, particularly when the probe is positioned favorably within a protein's binding pocket. This "binding-site-templated" reactivity is a key advantage, as it minimizes off-target reactions in the bulk solvent.

While both aryl and aliphatic sulfonyl fluorides are effective, aliphatic variants offer distinct structural and electronic properties. The absence of an aromatic ring can lead to different steric profiles and reactivity patterns, potentially uncovering unique protein targets. While some aliphatic SFs can be susceptible to elimination, careful design has led to a plethora of stable and highly effective probes and inhibitors.[1][5]

Comparative Benchmarking of Covalent Probes

The selection of a chemical probe is a critical experimental decision. The ideal probe should exhibit sufficient stability to reach its target, yet possess the right level of reactivity to label it effectively and specifically. Below is a comparative analysis of aliphatic sulfonyl fluorides against other widely used classes of probes.

FeatureAliphatic Sulfonyl FluoridesAryl Sulfonyl FluoridesAcrylamides & ChloroacetamidesPhotoaffinity Labels (PALs)
Target Residues Primary: Tyr, Lys, Ser, His, Thr.[1][2] Secondary: Cys.Primary: Tyr, Lys, Ser, His, Thr.[6] Secondary: Cys.Primary: Cys.[1] Secondary: Can react with other nucleophiles at high concentrations.Non-specific: Reacts with proximal C-H or N-H bonds upon UV activation.[7][8]
Reactivity Tunable based on alkyl structure; generally moderate.[4]Generally stable, reactivity tuned by aryl electronics.[6][9]High, driven by Michael addition or SN2. Can be promiscuous.Inert until photoactivation; the resulting carbene/nitrene is extremely reactive.[8]
Aqueous Stability Good, but can be susceptible to elimination via sulfene intermediates depending on structure.[6][9]Generally excellent hydrolytic stability.[10]Moderate; can be hydrolyzed or react with small molecule thiols (e.g., glutathione).Excellent until UV light is applied.
Mechanism Nucleophilic substitution (SuFEx).[3]Nucleophilic substitution (SuFEx).Michael addition (acrylamides) or SN2 (chloroacetamides).UV-induced generation of a highly reactive intermediate that forms a covalent bond.[7]
Key Advantage Broad targeting beyond cysteine; good stability-reactivity balance.Broad targeting with high stability; well-studied.High reactivity for targeting dynamic cysteines.Can capture non-covalent binders; unbiased labeling of the binding pocket.
Key Limitation Synthesis can be complex; potential for lower stability than aryl counterparts.[5][11]Can be sterically bulky; may have different solubility profiles.Primarily limited to cysteine; potential for off-target reactivity.UV light can cause cell damage; labeling efficiency can be low; non-specific crosslinking.

Experimental Design and Protocols

A successful chemical proteomics experiment relies on a rigorously validated workflow. Here, we provide a detailed protocol for an Activity-Based Protein Profiling (ABPP) experiment using an alkyne-tagged aliphatic sulfonyl fluoride probe.

Workflow Overview: ABPP with an Aliphatic SF Probe

The general workflow involves proteome labeling, conjugation to a reporter tag via click chemistry, enrichment of labeled proteins, and identification by mass spectrometry.

ABPP_Workflow cluster_labeling Step 1: Proteome Labeling cluster_click Step 2: Click Chemistry cluster_enrich Step 3: Enrichment & Digestion cluster_analysis Step 4: Analysis Lysate Cell Lysate or Live Cells Incubate Incubation (Covalent Labeling) Lysate->Incubate Probe Aliphatic SF-Alkyne Probe Probe->Incubate LabeledProteome Labeled Proteome Incubate->LabeledProteome Click CuAAC Reaction (+ Biotin-Azide) LabeledProteome->Click BiotinylatedProteome Biotinylated Proteome Click->BiotinylatedProteome Enrich Streptavidin Enrichment BiotinylatedProteome->Enrich Digest On-Bead Tryptic Digest Enrich->Digest Peptides Enriched Peptides Digest->Peptides MS LC-MS/MS Analysis Peptides->MS Data Data Analysis & Target Identification MS->Data

Caption: General workflow for target identification using an alkyne-tagged aliphatic sulfonyl fluoride probe.

Protocol 1: Protein Labeling and Target Identification

This protocol describes the covalent labeling of proteins in cell lysate using an alkyne-functionalized aliphatic sulfonyl fluoride probe, followed by enrichment and preparation for mass spectrometry.

Materials:

  • Aliphatic sulfonyl fluoride-alkyne probe (e.g., 10 mM stock in DMSO)

  • Cell Lysate (1-5 mg/mL in PBS)

  • Biotin-Azide tag (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM in H₂O)

  • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM in H₂O, freshly made)

  • Tris(benzyltriazolylmethyl)amine (TBTA, 10 mM in DMSO)

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin, urea, DTT, iodoacetamide (IAA)

Methodology:

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells by sonication on ice. This step is crucial to rupture cell membranes and release the proteome into solution.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. This removes insoluble cellular debris that can interfere with subsequent steps.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). Normalize all samples to a consistent concentration (e.g., 2 mg/mL).

  • Probe Incubation:

    • To 1 mL of normalized cell lysate, add the aliphatic SF-alkyne probe to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to maximize target labeling while minimizing non-specific interactions.

    • As a crucial negative control, add an equivalent volume of DMSO to a separate aliquot of lysate. This control helps distinguish probe-specific targets from proteins that bind non-specifically to the beads or other reagents.

    • Incubate reactions for 1-2 hours at 37°C with gentle agitation.

  • Click Chemistry (CuAAC):

    • To the incubated lysate, add the following reagents in order: Biotin-Azide (100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final).

    • Vortex briefly and allow the reaction to proceed for 1 hour at room temperature. This copper-catalyzed cycloaddition reaction creates a stable triazole linkage, attaching a biotin handle to the probe-labeled proteins.

  • Protein Enrichment:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the washed beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 1% SDS in PBS, followed by 3x with PBS). Rigorous washing is essential for reducing background and ensuring high-confidence target identification.

  • On-Bead Digestion and Sample Preparation:

    • Resuspend the beads in a buffer containing urea (e.g., 6 M).

    • Reduce disulfide bonds with DTT (10 mM, 30 min at 37°C).

    • Alkylate cysteines with IAA (25 mM, 30 min at room temperature in the dark).

    • Dilute the urea concentration to <1 M with PBS and add trypsin.

    • Digest overnight at 37°C. This enzymatic digestion cleaves the enriched proteins into smaller peptides, which are amenable to mass spectrometry analysis.

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip, dry them in a vacuum centrifuge, and resuspend in a suitable buffer for LC-MS/MS analysis.

Protocol 2: Competitive Profiling for Target Validation

This protocol is a powerful method to confirm that a probe binds to a specific target and can be used to assess the selectivity of a non-tagged inhibitor.

Competitive_Profiling cluster_preincubation Step 1: Pre-incubation cluster_labeling Step 2: Probe Labeling cluster_analysis Step 3: Analysis Lysate Cell Lysate Preincubate Pre-incubation Lysate->Preincubate Inhibitor Test Inhibitor (or DMSO) Inhibitor->Preincubate PreincubatedLysate Pre-incubated Lysate Preincubate->PreincubatedLysate Label Incubation PreincubatedLysate->Label Probe Aliphatic SF-Alkyne Probe Probe->Label FinalLysate Final Lysate Label->FinalLysate Analysis Click Chemistry, Enrichment, LC-MS/MS FinalLysate->Analysis Result Quantify Reduction in Probe Labeling Analysis->Result

Caption: Workflow for competitive profiling to validate targets or screen for inhibitors.

Procedure:

  • Divide the cell lysate into multiple aliquots.

  • Pre-incubate each aliquot with either a vehicle control (DMSO) or varying concentrations of your untagged test inhibitor for 30-60 minutes at 37°C. This allows the inhibitor to bind to its targets before the probe is introduced.

  • Add the aliphatic SF-alkyne probe to all samples at a fixed, non-saturating concentration.

  • Incubate for an additional 1-2 hours.

  • Proceed with the Click Chemistry, Enrichment, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Quantify the peptide signals for each protein across the different inhibitor concentrations. A true target of the inhibitor will show a dose-dependent decrease in labeling by the SF probe. This competition demonstrates that the inhibitor and the probe are binding to the same site.

Challenges and Future Outlook

Despite their significant advantages, the application of aliphatic sulfonyl fluorides is not without its challenges. The synthesis of complex, functionalized aliphatic SFs can be non-trivial, requiring multi-step routes.[5][11][12] Furthermore, like any reactive probe, there is a potential for promiscuity, and rigorous validation using competitive profiling and orthogonal assays is essential.[1]

The future of the field is bright, with ongoing efforts focused on:

  • Developing Novel Synthetic Routes: New methods are continually being developed to provide more efficient and scalable access to a diverse range of aliphatic sulfonyl fluorides.[11][13][14]

  • Expanding the Warhead Toolkit: Researchers are fine-tuning the reactivity and selectivity of the sulfonyl fluoride core, for instance by developing related fluorosulfate warheads with enhanced metabolic stability for in vivo applications.

  • Integration with Other Technologies: Combining SF-based probes with advanced techniques like single-cell proteomics and targeted protein degradation (PROTACs) will undoubtedly unlock new biological insights and therapeutic opportunities.[2]

Conclusion

Aliphatic sulfonyl fluorides represent a powerful and versatile class of chemical probes that have significantly expanded the reach of chemical proteomics. Their ability to target a broad range of nucleophilic amino acids opens the door to exploring previously "undruggable" proteins. By providing a stable yet reactive warhead, they enable the confident identification and validation of new small-molecule targets. While careful experimental design and validation are critical, the protocols and comparative data presented in this guide demonstrate that aliphatic sulfonyl fluorides are an indispensable tool for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of the proteome.

References

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Google Search URL
  • Title: Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites - Benchchem Source: Benchchem URL
  • Title: Chemical proteomics: terra incognita for novel drug target profiling - PMC Source: National Center for Biotechnology Information URL
  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology - PMC Source: National Center for Biotechnology Information URL
  • Title: Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry Source: Enamine URL
  • Title: Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors Source: ResearchGate URL
  • Title: Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC Source: National Center for Biotechnology Information URL
  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC Source: National Center for Biotechnology Information URL
  • Title: Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases Source: PubMed URL
  • Title: Key chemical probes and reactions for chemical proteomics analyses...
  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: Nature Reviews Chemistry URL
  • Title: Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF)
  • Title: Application of Sulfonyl Fluorides in Organic Transformation Source: ResearchGate URL
  • Title: Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides Source: ResearchGate URL
  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Google Search URL
  • Title: A rapid access to aliphatic sulfonyl fluorides - PubMed Source: National Center for Biotechnology Information URL
  • Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM URL
  • Title: Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies Source: CiteDrive URL
  • Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL
  • Title: Facile synthesis of sulfonyl fluorides from sulfonic acids Source: RSC Publishing URL
  • Title: The chemical probe – scopes, limitations and challenges Source: ResearchGate URL
  • Title: Profiling Sulfur(VI)
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Semantic Scholar URL
  • Title: Profiling Sulfur(VI)
  • Title: Sulfonyl fluoride synthesis via visible-light-mediated fluorosulfonylation of thianthrenium salts Source: Taylor & Francis Online URL
  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Royal Society of Chemistry URL
  • Title: (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)...
  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL
  • Title: Chemical proteomics for a comprehensive understanding of functional activity and the interactome Source: RSC Publishing URL
  • Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL
  • Title: A rapid access to aliphatic sulfonyl fluorides Source: ResearchGate URL
  • Title: An Approach to Aliphatic Sulfonyl Fluorides Source: ACS Publications URL
  • Title: Chemoproteomics & Chemical Biology Conference Source: Drug Discovery Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dimethylpentane-1-sulfonyl Fluoride

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules such as 2,4-dimethylpentane...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules such as 2,4-dimethylpentane-1-sulfonyl fluoride is not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the safe handling and disposal of this compound, moving beyond rote procedure to explain the critical "why" behind each recommendation.

The unique molecular structure of 2,4-dimethylpentane-1-sulfonyl fluoride—a flammable aliphatic hydrocarbon backbone coupled with a reactive sulfonyl fluoride group—presents a dual-hazard profile that demands a nuanced approach to its disposal. While sulfonyl fluorides are noted for their relative stability compared to other sulfonyl halides, this stability should not be mistaken for inertness, particularly when considering disposal protocols.[1][2][3][4]

Section 1: Hazard Profile and Core Safety Mandates

Before any handling or disposal is initiated, a thorough understanding of the potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for 2,4-dimethylpentane-1-sulfonyl fluoride, a conservative hazard assessment must be synthesized from the known properties of its constituent parts: the 2,4-dimethylpentane moiety and the sulfonyl fluoride functional group.

Hazard CategoryInferred Hazard from Structural AnalogsRationale and Precautionary Measures
Flammability Highly Flammable Liquid and Vapor. The 2,4-dimethylpentane component is a flammable hydrocarbon.[5][6]Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment. Ground/bond container and receiving equipment to prevent static discharge.[6]
Corrosivity Causes severe skin burns and eye damage. Sulfonyl fluorides, such as phenylmethanesulfonyl fluoride (PMSF), are known to be corrosive.[7][8][9]Avoid all contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE) at all times. In case of contact, immediately flush affected areas with copious amounts of water for at least 15 minutes and seek medical attention.[8]
Toxicity Toxic if inhaled, in contact with skin, or if swallowed. The compound can release hydrogen fluoride upon hydrolysis, which is highly toxic.[10]Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Do not breathe vapor or mist. In case of inhalation, move to fresh air and seek immediate medical attention.[11]
Aspiration Hazard May be fatal if swallowed and enters airways. This is a known hazard for the 2,4-dimethylpentane alkane.[6]If swallowed, do NOT induce vomiting. Seek immediate medical attention.[6]
Environmental Hazard Potentially persistent and toxic to aquatic life. Organofluorine compounds can be persistent in the environment.[12][13]Avoid release to the environment. All disposal must be conducted in a controlled manner that prevents entry into drains or waterways.[11]
Mandatory Personal Protective Equipment (PPE)

A non-negotiable baseline of PPE must be worn at all times when handling 2,4-dimethylpentane-1-sulfonyl fluoride. This is your primary defense against exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles and a full-face shield.[14]Protects against splashes and corrosive vapors that can cause severe eye damage.
Hand Protection Double-gloving with nitrile or neoprene gloves. For prolonged contact, butyl rubber is recommended.[15]Provides a robust barrier against skin contact, which can lead to severe burns.
Body Protection Flame-retardant and chemical-resistant lab coat or apron over long-sleeved clothing. Closed-toe shoes are mandatory.[16]Protects skin from accidental splashes and contact with a flammable, corrosive material.
Respiratory Use only within a certified chemical fume hood. For spill response outside a hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases is required.Prevents inhalation of toxic and corrosive vapors.

Section 2: The Primary Disposal Pathway: Professional Waste Management

The most secure, compliant, and scientifically sound method for the disposal of 2,4-dimethylpentane-1-sulfonyl fluoride is through a licensed professional hazardous waste disposal service.[17][18] This approach ensures that the compound is managed by personnel with specialized training and equipment, in facilities designed for the safe and complete destruction of complex chemical waste, typically via high-temperature incineration with flue gas scrubbing.

Waste Collection and Storage Protocol
  • Segregation: Designate a specific, labeled waste container for 2,4-dimethylpentane-1-sulfonyl fluoride and any materials contaminated with it (e.g., pipette tips, contaminated gloves). Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containerization: Use a chemically-resistant, sealable container (e.g., glass or high-density polyethylene) that is in good condition. Ensure the container is compatible with a flammable and corrosive liquid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4-Dimethylpentane-1-sulfonyl fluoride," and all applicable hazard pictograms (e.g., Flammable, Corrosive, Health Hazard, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should have secondary containment to control any potential leaks.

The workflow for this primary disposal pathway is straightforward and designed to minimize risk to laboratory personnel.

cluster_lab In the Laboratory cluster_ehs Institutional EHS / Waste Management A Generate Waste (e.g., residual reagent, contaminated items) B Segregate into a dedicated, compatible waste container A->B C Securely seal and label container with full chemical name and hazards B->C D Store in designated Satellite Accumulation Area with secondary containment C->D E Schedule Waste Pickup with Institutional EHS D->E Contact EHS F Transfer waste to licensed hazardous waste disposal service E->F G Transport to a certified Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H Final Disposition

Caption: Primary Disposal Workflow for 2,4-Dimethylpentane-1-sulfonyl fluoride.

Section 3: Emergency Decontamination and Small-Scale Laboratory Neutralization

CRITICAL ADVISORY: This section outlines a potential chemical neutralization procedure for small, residual quantities of 2,4-dimethylpentane-1-sulfonyl fluoride, such as decontaminating glassware or quenching a reaction. This is not a substitute for professional waste disposal for bulk quantities. This procedure must only be performed by trained personnel within a certified chemical fume hood while wearing all mandatory PPE. Always consult with your institution's EHS department before attempting any in-lab neutralization.

The scientific basis for this procedure is the accelerated hydrolysis of the sulfonyl fluoride group under alkaline (basic) conditions.[19] The sulfonyl fluoride will react with a base like calcium hydroxide to form the more stable and less reactive calcium 2,4-dimethylpentane-1-sulfonate and calcium fluoride, which can then be disposed of as hazardous waste. Calcium hydroxide is chosen for its lower reactivity and solubility compared to sodium or potassium hydroxide, allowing for better control of the exothermic reaction.

Step-by-Step Neutralization Protocol
  • Preparation:

    • Work exclusively in a chemical fume hood.

    • Place a stir bar in a robust beaker or flask (the "neutralization vessel") of a size at least 10 times the volume of the sulfonyl fluoride solution to be treated.

    • Add a large volume of crushed ice or an ice-water slurry to the neutralization vessel.

    • Slowly add a slight excess of calcium hydroxide (Ca(OH)₂) to the ice-water to create a stirred slurry.

  • Addition of Sulfonyl Fluoride:

    • Using a pipette or dropping funnel, add the 2,4-dimethylpentane-1-sulfonyl fluoride solution to the stirred, cold calcium hydroxide slurry very slowly, dropwise.

    • Causality: The slow, dropwise addition to a cold, stirred slurry is critical to dissipate the heat generated from the exothermic neutralization reaction, preventing boiling and uncontrolled release of vapors.

  • Reaction and Verification:

    • Allow the mixture to stir for several hours (or overnight for larger quantities) as it slowly warms to room temperature. This ensures the hydrolysis reaction goes to completion.

    • Once the reaction is complete, check the pH of the aqueous layer using pH paper. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more calcium hydroxide slurry and continue stirring.

  • Waste Segregation and Disposal:

    • The final mixture will likely contain the organic calcium sulfonate salt, solid calcium fluoride, and any unreacted calcium hydroxide in water.

    • This entire mixture must be treated as hazardous waste. Transfer it to a labeled hazardous waste container for collection by your EHS department. Do not pour down the drain.

cluster_prep 1. Preparation (in Fume Hood) cluster_add 2. Neutralization cluster_verify 3. Verification & Final Disposal A Prepare stirred ice-water slurry of Calcium Hydroxide (Ca(OH)₂) B Add 2,4-dimethylpentane-1-sulfonyl fluoride dropwise to the cold, stirred slurry A->B Controlled Addition C Stir for several hours as mixture warms to room temperature B->C D Test pH of aqueous layer (Target: pH 7-9) C->D Ensure Completion E Transfer entire neutralized mixture to a labeled hazardous waste container D->E F Arrange for EHS pickup E->F

Caption: Workflow for small-scale laboratory neutralization.

Section 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity. If the spill is large, volatile, or outside of a fume hood, activate the fire alarm and evacuate the building.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, estimated quantity spilled, and location.

  • Do Not Attempt Cleanup Alone: Only personnel trained in hazardous spill response and equipped with the appropriate PPE (including respiratory protection) should attempt to clean up a spill.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents from acquisition to final disposal. Your commitment to these principles is a testament to your expertise and dedication to the integrity of your research.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters.
  • Ball, N. D., & Ende, C. W. A. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3981–3985.
  • Material Safety Data Sheet for a rel
  • Am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4793–4798.
  • BenchChem. (2025).
  • Willis, M. C., & Lou, T. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Safety Data Sheet for 2,4-Dimethylpentane. (n.d.).
  • Merck Millipore. (n.d.). Safety Data Sheet for phenylmethanesulfonyl fluoride.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Ball, N. D., & Ende, C. W. A. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)
  • Willis, M. C., & Lou, T. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantics Scholar.
  • Bianchi, M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • TCI Chemicals. (2025).
  • Noël, T., & Van Der Veken, P. (2021).
  • Am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)
  • Sigma-Aldrich. (2025).
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
  • Michigan Department of Agriculture and Rural Development. (2024).
  • California Office of Environmental Health Hazard Assessment. (2004). draft findings on the health effects of the active ingredient: sulfuryl fluoride.
  • U.S. Environmental Protection Agency. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet for a sulfonyl fluoride compound.
  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a sulfonyl fluoride compound.
  • Yang, J., et al. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides.
  • BenchChem. (2025). Personal protective equipment for handling 2,4-Dimethylpentane-1,2-diamine.
  • Sharpless, K. B., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Reddit. (2024). r/chemistry - SO2ClF and it's many dangers. How do I quench and dispose it?.
  • ECHEMI. (n.d.).
  • EPFL. (n.d.).
  • Sharpless, K. B., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste.
  • World Health Organization. (2002). FLUORIDES (EHC 227, 2002). INCHEM.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare.
  • U.S. Environmental Protection Agency. (2002). Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms. PubMed.
  • University of Rhode Island. (n.d.).
  • Environment. (1973). Fluoride Pollution.
  • Nemade, P. D., et al. (2016). Management of Solid Waste Containing Fluoride—A Review. PMC.
  • The University of Queensland. (n.d.). P4-10 Environmental Fate of Fluoride Applied to Soil and Plants. UQ eSpace.
  • U.S. Patent and Trademark Office. (n.d.). US3821297A - Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
  • Chemical Science. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • University of California, Berkeley. (n.d.). 7.1.

Sources

Handling

Personal protective equipment for handling 2,4-Dimethylpentane-1-sulfonyl fluoride

Comprehensive Safety & Handling Guide: 2,4-Dimethylpentane-1-sulfonyl Fluoride Hazard Assessment: Understanding the Risks Aliphatic sulfonyl fluorides are highly reactive electrophiles that pose severe health risks. The...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2,4-Dimethylpentane-1-sulfonyl Fluoride

Hazard Assessment: Understanding the Risks

Aliphatic sulfonyl fluorides are highly reactive electrophiles that pose severe health risks. The primary dangers stem from their ability to irreversibly inhibit serine proteases and other enzymes, leading to systemic toxicity.

Key Hazards:

  • Extreme Acute Toxicity (Inhalation & Ingestion): Sulfonyl fluorides, such as sulfuryl fluoride, are classified as "Fatal if inhaled" (Acute Toxicity Category 1).[2][5] Inhalation can cause severe irritation to the respiratory tract, leading to potentially fatal lung edema, where symptoms may be delayed.[1][6] Ingestion is also highly toxic.[3]

  • Severe Corrosivity (Skin & Eyes): Direct contact causes severe skin burns, eye damage, and potentially blindness.[2][3][7] The length of contact directly correlates with the extent of tissue damage.[3]

  • Systemic & Neurological Effects: Exposure can damage the central nervous system, resulting in convulsions, respiratory failure, and death.[6] Prolonged or repeated exposure may cause damage to the kidneys, nervous system, and respiratory system.[2]

  • Hazardous Decomposition: When heated, sulfonyl fluorides can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride and sulfur oxides.[2][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Summary of Required PPE
Task LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Standard Laboratory Use (e.g., small-scale synthesis, solution prep in a fume hood)Air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases (e.g., HF).Chemical splash goggles AND a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene).[8]Flame-resistant lab coat, chemical apron, long pants, and closed-toe shoes.[3]
High-Risk Operations (e.g., large-scale reactions, handling heated material, potential for aerosolization)Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA).Gas-tight goggles and face shield, or the integrated facepiece of the SAR/SCBA.Chemical-resistant gloves (Butyl or Neoprene) with extended cuffs.Fully encapsulated, gas-tight chemical protective suit.[1][6][9]
Emergency Spill Response Self-Contained Breathing Apparatus (SCBA).Integrated facepiece of the SCBA.Heavy-duty, chemical-resistant gloves (e.g., Butyl).Gas-tight, fully encapsulating chemical protective suit.[2][6][9]
Causality Behind PPE Choices
  • Respiratory Protection: The high inhalation toxicity necessitates protection beyond standard fume hood use. An APR provides a crucial barrier, but for any situation where concentrations are unknown or may exceed the APR's protection factor, an SCBA is required.[8]

  • Eye and Face Protection: Due to the severe corrosivity, both chemical splash goggles (to seal around the eyes) and a face shield (to protect the rest of the face) are mandatory for standard use.[3]

  • Glove Selection: Standard nitrile gloves are insufficient. Butyl or Neoprene rubber gloves offer superior resistance to a broad range of reactive chemicals.[8] Always check the manufacturer's glove compatibility charts.

  • Body Protection: A flame-resistant lab coat is specified due to the potential for handling flammable solvents in conjunction with the sulfonyl fluoride.[3] A chemical suit for high-risk scenarios protects against splashes and toxic vapors that can be absorbed through the skin.[10]

Operational & Disposal Plans

Safe handling is a procedural discipline. The following workflow is designed to minimize exposure at every stage.

Standard Handling Workflow

All work must be performed inside a certified chemical fume hood with the sash at the lowest possible working height.[3][11] An eyewash station and safety shower must be immediately accessible.[3][12]

Step-by-Step Protocol:

  • Preparation: Cordon off the work area. Post warning signs indicating the use of a highly toxic and corrosive chemical.

  • Don PPE: Follow the detailed donning sequence outlined in Section 3.2.

  • Chemical Handling:

    • Conduct all transfers and manipulations within the fume hood.

    • Use spark-proof tools and equipment.[6]

    • Keep containers tightly closed when not in use.[6]

  • Decontamination:

    • Wipe down all contaminated surfaces, glassware, and equipment with a 5% sodium carbonate solution, which effectively hydrolyzes and neutralizes residual sulfonyl fluoride.[3]

    • Rinse all decontaminated items thoroughly with an appropriate solvent (e.g., ethanol, isopropanol) followed by water.

  • Waste Segregation:

    • Collect all liquid waste containing the sulfonyl fluoride or its degradation products in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste.[13]

    • Contaminated solid waste (gloves, pipette tips, etc.) must be placed in a separate, sealed hazardous waste container.

  • Doff PPE: Follow the detailed doffing sequence to prevent self-contamination.

  • Final Cleanup: Wash hands and forearms thoroughly with soap and water.

PPE Donning and Doffing Sequence

Proper donning and doffing are critical to prevent exposure. This sequence should be practiced until it becomes second nature.

Donning (Putting On) Sequence:

  • Put on inner chemical-resistant gloves.

  • Put on lab coat or chemical suit.

  • Put on respirator and perform a seal check.

  • Put on eye and face protection.

  • Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Inspect: Visually inspect PPE for any signs of contamination.

  • Decontaminate (if necessary): Wipe down outer gloves and suit with a 5% sodium carbonate solution.

  • Remove Outer Gloves: Peel off outer gloves, turning them inside out.

  • Remove Face Shield & Goggles: Handle by the straps, avoiding touching the front.

  • Remove Lab Coat/Suit: Peel off, turning it inside out and rolling it away from the body.

  • Remove Respirator: Pull straps over the head; do not touch the front of the mask.

  • Remove Inner Gloves: Peel off, turning them inside out.

  • Wash Hands: Immediately and thoroughly wash hands and any exposed skin.

Emergency & Disposal Protocols
  • Spill Response:

    • Evacuate the immediate area. Alert all personnel.

    • If the spill is large or outside of a fume hood, evacuate the entire lab and call emergency services.

    • For small spills inside a fume hood, trained personnel wearing full emergency PPE (SCBA and chemical suit) can proceed.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]

    • Decontaminate the spill area with 5% sodium carbonate solution.[3]

  • Waste Disposal:

    • All chemical waste and contaminated materials are considered hazardous waste.[13]

    • Do NOT dispose of any material down the drain or in regular trash.[8]

    • Arrange for pickup by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[8][11]

Visual Workflow Diagrams

G cluster_prep Preparation cluster_ppe PPE cluster_work Chemical Handling (In Fume Hood) cluster_cleanup Decontamination & Waste cluster_post Post-Procedure prep1 Cordon Off Area & Post Warnings prep2 Assemble All Necessary Equipment prep1->prep2 don Don PPE (See Donning Diagram) prep2->don handle Perform Chemical Transfers & Reactions don->handle close Keep Containers Closed handle->close decon Decontaminate Surfaces & Glassware (5% Na2CO3) close->decon waste Segregate & Contain All Hazardous Waste decon->waste doff Doff PPE (See Doffing Diagram) waste->doff wash Wash Hands Thoroughly doff->wash

PPE_Sequence

References

  • Sulfonyl fluoride SDS. ECHEMI.

  • SULFURYL FLUORIDE - Safety Data Sheet. ChemicalBook.

  • Sulfuryl fluoride Safety Data Sheet. Synquest Labs.

  • WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety (DEHS).

  • Fluoride Handling Procedure. Town of Fort Frances.

  • Safety Data Sheet - 1-sulfonyl fluoride. CymitQuimica.

  • Acute Sulfuryl Fluoride Poisoning in a Family — Florida, August 2015. Centers for Disease Control and Prevention (CDC).

  • SAFETY DATA SHEET - Dansyl Fluoride. TCI Chemicals.

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health (NIH).

  • Sulfuryl fluoride - CAMEO Chemicals. NOAA.

  • SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Laboratory-Specific Standard Operating Procedures.

  • Material Safety Data Sheet - 2,4-Dimethylsulfolane, 95%. Cole-Parmer.

  • Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity. National Institutes of Health (NIH).

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford.

  • Fluoride Exposure from Sulfuryl Fluoride: A "Trivial" Matter? Fluoride Action Network.

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.

  • Findings on the Health Effects of the Active Ingredient: Sulfuryl Fluoride. California Department of Pesticide Regulation (CDPR).

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Decontamination, Disinfection and Sterilization Infectious Waste Management. UTHealth Houston.

  • Fluoride toxicity - Wikipedia.

  • What PPE to Wear During Fluoroscopy. Phillips Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.